molecular formula C33H54O6 B7802723 Trioctyl trimellitate CAS No. 82643-26-3

Trioctyl trimellitate

Cat. No.: B7802723
CAS No.: 82643-26-3
M. Wt: 546.8 g/mol
InChI Key: KRADHMIOFJQKEZ-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992)
Tri-2-ethylhexyl trimellitate is a benzoate ester.
The CIR Expert Panel concluded that tridecyl trimellitate, tricaprylyl/capryl trimellitate*, triethylhexyl trimellitate, triisodecyl trimellitate, and triisotridecyl trimellitate are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
authors commonly refer to tri-(2-ethylhexyl) trimellitate as this cpd

Properties

IUPAC Name

tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate
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InChI

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3
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InChI Key

KRADHMIOFJQKEZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC
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Molecular Formula

C33H54O6
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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DSSTOX Substance ID

DTXSID9026265
Record name Tris(2-ethylhexyl) trimellitate
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Molecular Weight

546.8 g/mol
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Physical Description

Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline]
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester
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Boiling Point

414 °C
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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Flash Point

greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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Color/Form

Yellow oily liquid

CAS No.

3319-31-1, 82643-26-3
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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Record name Trioctyl trimellitate
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Record name Tris(2-ethylhexyl) trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester
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Record name TRIETHYLHEXYL TRIMELLITATE
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Melting Point

-46 °C
Record name TRIS(2-ETHYLHEXYL) TRIMELLITATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trioctyl Trimellitate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trioctyl trimellitate (TOTM), a high-performance, low-volatility plasticizer. This document details the prevalent synthesis methodologies, purification protocols, and the analytical techniques required for quality assessment, tailored for research and development purposes.

Introduction

This compound (TOTM), the tris(2-ethylhexyl) ester of trimellitic acid, is a primary plasticizer valued for its exceptional thermal stability, low migration, and excellent resistance to extraction by oils and hydrocarbons.[1][2] These properties make it an ideal candidate for demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices where safety and durability are critical.[2][3] For research and development, particularly in the formulation of novel materials and drug delivery systems, a high-purity TOTM is often required. This guide outlines the chemical synthesis pathways and purification strategies to obtain research-grade this compound.

Synthesis of this compound

The industrial production of TOTM is primarily achieved through the esterification of trimellitic anhydride (B1165640) with an excess of 2-ethylhexanol.[1][3][4] Two principal synthesis routes are commonly employed: direct esterification and a two-step transesterification process.[3]

Direct esterification is the most common and straightforward method for synthesizing TOTM.[3] It involves the reaction of trimellitic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

A variety of catalysts can be used for this reaction, including sulfuric acid, p-toluenesulfonic acid (p-TSA), and organotitanates.[3][6] The reaction is typically carried out at elevated temperatures to drive the esterification and facilitate the removal of water, a byproduct of the reaction.[1][3] To prevent oxidation and the formation of colored impurities, the reaction is often conducted under an inert atmosphere, such as a nitrogen blanket.[7][8]

Table 1: Comparison of Catalysts and Conditions for Direct Esterification of this compound

CatalystReactant Ratio (Anhydride:Alcohol)Temperature (°C)Reaction Time (hours)Key Characteristics
p-Toluenesulfonic acid1 : 3.3 - 3.5160 - 2003 - 8Common laboratory and industrial catalyst.[1][3][9]
Titanate esters (e.g., tetrabutyl titanate)1 : 3.4 - 4.5160 - 2203 - 8High efficiency; may require specific post-treatment to remove.[8][9][10]
Solid Oxides (e.g., ZrO₂, NiO₂/SiO₂)1 : 3.4 - 4.5160 - 2203 - 8Non-acidic, simplifying post-treatment by avoiding neutralization.[9][11]
Sulfuric acidNot specifiedNot specifiedNot specifiedStrong acid catalyst, effective but can lead to side reactions and color formation.[6][12]

For applications demanding higher purity, a two-step transesterification process is employed.[3][7] This method involves the initial synthesis and purification of trimethyl trimellitate, which is then transesterified with 2-ethylhexanol to yield TOTM.[7][13] The lower boiling point of trimethyl trimellitate allows for its efficient purification by vacuum distillation prior to the final reaction step, resulting in a purer final product.[7]

Step 1: Synthesis of Trimethyl Trimellitate

Step 2: Transesterification to this compound

This process typically utilizes a transesterification catalyst, such as a titanate.[7] The methanol (B129727) produced during the reaction is continuously removed to drive the equilibrium towards the formation of the final product.[7]

Experimental Protocols

This protocol outlines the single-step synthesis of TOTM.

Materials and Equipment:

  • Reactants: Trimellitic Anhydride (TMA), 2-Ethylhexanol (2-EH).

  • Catalyst: Para-toluene sulfonic acid (p-TSA) or an organotitanate catalyst.

  • Equipment: A glass reactor equipped with a mechanical stirrer, heating mantle, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser to remove the water byproduct.[3]

Procedure:

  • Reactor Charging: Charge the reactor with one molar equivalent of trimellitic anhydride and a stoichiometric excess (approximately 3.3 to 3.5 molar equivalents) of 2-ethylhexanol.[3]

  • Inerting: Purge the reactor with nitrogen gas to create an inert atmosphere.[3]

  • Catalyst Addition: Add the chosen catalyst (e.g., 0.05-0.2% of the total reactant mass for solid oxide catalysts).[9]

  • Esterification Reaction: Heat the mixture to 160-220°C with continuous stirring.[9] The water formed during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a specified limit (e.g., 0.05 mg KOH/g).[3][9]

Part A: Synthesis and Purification of Trimethyl Trimellitate

  • Esterification: React trimellitic anhydride with an excess of methanol in the presence of a suitable esterification catalyst (e.g., sulfuric acid) under reflux.[7]

  • Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the acid catalyst with an alkaline solution (e.g., sodium carbonate solution). Wash the organic layer with water.[7]

  • Purification: Purify the crude trimethyl trimellitate by vacuum distillation.[7]

Part B: Transesterification to TOTM

  • Reactor Setup: Charge a clean, dry reactor with the purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., a titanate catalyst).[7]

  • Transesterification: Heat the mixture under a nitrogen atmosphere. Continuously remove the methanol produced by distillation to drive the reaction to completion.[7]

  • Dealcoholization: Once the reaction is complete, apply a vacuum to remove the excess 2-ethylhexanol.[7]

Purification of this compound

The crude TOTM from the synthesis process contains unreacted starting materials, catalyst residues, and byproducts that must be removed to achieve high purity.[6]

Table 2: Purification Steps for this compound

StepReagent/MethodPurpose
Neutralization 5-10% aqueous sodium carbonate or sodium hydroxide (B78521) solutionTo neutralize the acidic catalyst and any remaining unreacted trimellitic acid.[3][5][7]
Washing Hot waterTo remove residual salts and other water-soluble impurities.[3][7]
Dealcoholization Vacuum distillationTo remove excess 2-ethylhexanol.[3][7][9]
Decolorization Activated carbon or clay treatmentTo improve color and remove trace impurities.[7][8]
Filtration Filter aid (e.g., celite)To remove any solid impurities, including the decolorizing agent.[3]

Quality Control and Analytical Methods

To ensure the purity and quality of the synthesized TOTM, several analytical techniques are employed.

Table 3: Analytical Methods for Quality Control of this compound

ParameterMethodTypical Specification
Purity (Ester Content) Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS)[7][14][15]≥ 99.0%[16]
Acid Value Titration≤ 0.1 mg KOH/g[16]
Color Platinum-Cobalt (Pt-Co) Scale≤ 30 - 100[8][17]
Viscosity (20°C) Viscometry200 - 300 cP[16]
Flash Point ASTM D92≥ 240°C[16]

High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique for identifying and quantifying impurities, particularly for trace-level analysis.[7][18][19]

Visualizing the Process

The following diagrams illustrate the synthesis and purification workflows for this compound.

Synthesis_Pathway TMA Trimellitic Anhydride Reactor Esterification Reactor (160-220°C, N₂) TMA->Reactor EH 2-Ethylhexanol EH->Reactor Catalyst Catalyst (e.g., p-TSA, Titanate) Catalyst->Reactor Water Water (byproduct) Reactor->Water Removed Crude_TOTM Crude TOTM Reactor->Crude_TOTM

Caption: Direct esterification synthesis of this compound.

Purification_Workflow Crude_TOTM Crude TOTM Neutralization Neutralization (e.g., Na₂CO₃ solution) Crude_TOTM->Neutralization Washing Washing (Hot Water) Neutralization->Washing Dealcoholization Dealcoholization (Vacuum Distillation) Washing->Dealcoholization Decolorization Decolorization (Activated Carbon) Dealcoholization->Decolorization Filtration Filtration Decolorization->Filtration Pure_TOTM High-Purity TOTM Filtration->Pure_TOTM

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical for advanced research and development applications. While direct esterification offers a straightforward production route, the two-step transesterification process can yield a product with superior purity. The choice of methodology will depend on the specific purity requirements of the research application. A thorough purification process involving neutralization, washing, vacuum distillation, and activated carbon treatment is essential to remove catalysts, unreacted reagents, and byproducts. Rigorous analytical quality control is necessary to verify the final product's purity and suitability for its intended use.

References

A Technical Guide to the Solubility of Trioctyl Trimellitate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Trioctyl trimellitate (TOTM), a high-molecular-weight plasticizer utilized in a variety of industrial and pharmaceutical applications. Due to its low volatility and high thermal stability, understanding its solubility is critical for formulation development, material compatibility assessments, and manufacturing processes. This document summarizes available solubility data, presents a theoretical framework for predicting solubility, and provides a detailed experimental protocol for solubility determination.

Overview of this compound (TOTM)

This compound (TOTM), with the chemical formula C₃₃H₅₄O₆, is a branched ester of trimellitic acid and 2-ethylhexanol.[1] It is a clear, viscous liquid known for its excellent thermal stability and resistance to extraction by oils and solvents.[2] These properties make it a preferred plasticizer in applications demanding high performance and durability. While practically insoluble in water, TOTM is generally soluble in a range of organic solvents.[1][3]

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound (TOTM)

Solvent ClassSpecific Solvents MentionedSolubility DescriptionCitation(s)
Alcohols MethanolSlightly Soluble[4]
Halogenated Solvents ChloroformSlightly Soluble[4]
General Organic Solvents Alcohols, Ethers, Ketones, Benzene, Acetone, TolueneSoluble[4]

It is important to note that "slightly soluble" can be ambiguous without specific quantitative measures. The general consensus is that TOTM exhibits good compatibility with most common organic solvents used in industrial and laboratory settings.

Predicting Solubility Using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful theoretical framework for predicting the solubility of a solute in a given solvent. The principle is that "like dissolves like," where similarity is quantified by three parameters:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is likely to dissolve in a solvent if their HSP values are close. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While specific HSP data for this compound is not published, data for the closely related compound, Triisooctyl trimellitate , can be used as a strong indicator of TOTM's solubility behavior due to their structural similarity.

Table 2: Hansen Solubility Parameters for Triisooctyl Trimellitate

Chemical CompoundDispersion (δD)Polar (δP)Hydrogen Bonding (δH)
Triisooctyl trimellitate16.83.44.5

Data presented in (MPa)0.5

Researchers can utilize this data by comparing it to the known HSP values of various organic solvents to predict compatibility and guide solvent selection for their specific applications.

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a substance.

Principle

An excess amount of the solute (TOTM) is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • This compound (TOTM), high purity

  • Selected organic solvents, analytical grade

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure
  • Preparation: Add an excess amount of TOTM to a series of vials. The exact amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved TOTM to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis: Analyze the concentration of TOTM in the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility of TOTM in the solvent using the following formula, accounting for any dilution factors:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add excess TOTM to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Settle undissolved TOTM C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Dilute sample if necessary F->G H Analyze concentration (e.g., HPLC, GC) G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination of TOTM using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, qualitative information and theoretical models like Hansen Solubility Parameters provide valuable guidance for its use in various formulations. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for researchers and professionals in optimizing product performance, ensuring material compatibility, and developing robust manufacturing processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Decomposition Profile of Trioctyl Trimellitate

Abstract

This compound (TOTM) is a high-molecular-weight plasticizer utilized in applications demanding high thermal stability, such as medical devices and wire insulation.[1] This technical guide provides a comprehensive overview of the thermal decomposition profile of TOTM. It includes quantitative data from thermogravimetric analysis (TGA), detailed experimental protocols, and a proposed mechanism for its thermal degradation. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the thermal behavior of this important industrial chemical.

Introduction

This compound, a tris(2-ethylhexyl) ester of trimellitic acid, is valued for its low volatility and high-temperature resistance.[1] Understanding its thermal decomposition profile is critical for predicting its performance and stability in various applications. The primary mechanism of thermal degradation for esters containing a β-hydrogen is a syn elimination (Ei) reaction, which proceeds through a cyclic transition state to yield a carboxylic acid and an alkene.[2][3] In the case of TOTM, this process is expected to occur sequentially for each of the three ester side chains.

Quantitative Thermal Decomposition Data

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA). The key parameters from this analysis are summarized in the table below.

ParameterTemperature Range (°C)
Onset Decomposition Temperature (Tonset)~350 - 380
Peak Decomposition Temperature (Tpeak)~400 - 420

Note: These values are typical and can be influenced by factors such as the specific grade of the plasticizer and the experimental conditions.[1]

Experimental Protocols

Thermogravimetric Analysis (TGA)

A standard method for determining the thermal stability of this compound is Thermogravimetric Analysis (TGA).

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of neat TOTM (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: The analysis is conducted under a high-purity inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Temperature Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.[1]

  • Data Analysis: The instrument records the change in sample mass as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The peak decomposition temperature (Tpeak) is identified from the peak of the derivative thermogravimetric (DTG) curve, which indicates the point of the most rapid weight loss.[1]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis start Start sample Weigh 5-10 mg of TOTM start->sample pan Place in TGA pan sample->pan instrument Load into TGA Instrument pan->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from ambient to 600°C @ 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Generate TGA and DTG curves record->plot determine Determine Tonset and Tpeak plot->determine end end determine->end End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a series of sequential Ei elimination reactions. Each of the three 2-ethylhexyl ester side chains undergoes pyrolysis to form 2-ethylhexene and a carboxylic acid group on the trimellitic acid backbone. The proximity of the newly formed carboxylic acid groups can then lead to intramolecular dehydration to form anhydride (B1165640) bridges.

The primary decomposition products anticipated from this pathway include:

  • 2-Ethylhexene

  • Trimellitic acid

  • Trimellitic anhydride and its isomers

  • Water

At higher temperatures, further degradation of the aromatic ring and its substituents can lead to the formation of carbon oxides (CO and CO2).

Decomposition_Pathway cluster_elimination Stepwise Ei Elimination cluster_dehydration Intramolecular Dehydration cluster_high_temp High Temperature Degradation TOTM This compound (TOTM) heat Heat (~350-420°C) TOTM->heat intermediate1 Di(2-ethylhexyl) Trimellitate + 2-Ethylhexene heat->intermediate1 1st Elimination intermediate2 Mono(2-ethylhexyl) Trimellitate + 2-Ethylhexene intermediate1->intermediate2 2nd Elimination trimellitic_acid Trimellitic Acid + 2-Ethylhexene intermediate2->trimellitic_acid 3rd Elimination anhydride Trimellitic Anhydride Isomers + Water trimellitic_acid->anhydride high_temp_products CO, CO2, and other volatile organic compounds anhydride->high_temp_products > Tpeak

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This compound exhibits good thermal stability, with decomposition initiating at temperatures around 350-380°C. The primary degradation mechanism is believed to be a stepwise Ei elimination of its three ester side chains, leading to the formation of 2-ethylhexene and trimellitic acid, which can subsequently dehydrate to form anhydrides. This in-depth understanding of the thermal decomposition profile of TOTM is essential for its effective and safe use in high-temperature applications. Further analysis using techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) could provide more detailed insights into the evolution of specific decomposition products.

References

An In-depth Technical Guide on Trioctyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of Trioctyl Trimellitate (TOTM), a high-molecular-weight plasticizer. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for formulation and analysis.

Physicochemical Data

This compound is a branched-chain ester primarily used as a plasticizer in various polymers. Its molecular characteristics are crucial for understanding its behavior in different matrices.

ParameterValueReferences
Molecular FormulaC₃₃H₅₄O₆[1][2][3]
Molecular Weight546.78 g/mol [4][5]
Alternate Molecular Weight546.8 g/mol [1][3]
Alternate Molecular Weight546.79 g/mol [2]
CAS Number3319-31-1[2][4][5]

Molecular Structure

This compound is the triester of trimellitic acid and 2-ethylhexanol.[6] The central component is a benzene (B151609) ring substituted with three ester groups at positions 1, 2, and 4.[3] Each ester group is attached to an octyl chain.

TrioctylTrimellitate benzene Benzene Ring (C₆H₃) ester1 COO benzene->ester1 1 ester2 COO benzene->ester2 2 ester4 COO benzene->ester4 4 octyl1 Octyl Group (C₈H₁₇) ester1->octyl1 octyl2 Octyl Group (C₈H₁₇) ester2->octyl2 octyl4 Octyl Group (C₈H₁₇) ester4->octyl4

Molecular structure of this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Trioctyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling of Trioctyl Trimellitate (TOTM) in a laboratory setting. By presenting clear data, detailed experimental protocols, and standardized procedural workflows, this document aims to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound (TOTM), a high-molecular-weight plasticizer, is a clear, viscous, colorless to pale yellow liquid with a mild odor.[1] It is primarily used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC), for applications requiring high-temperature resistance and low volatility.[2][3][4] Understanding its physical and chemical properties is the first step in a comprehensive safety assessment.

PropertyValueSource
Molecular Formula C₃₃H₅₄O₆[5]
Molecular Weight 546.78 g/mol [5][6]
CAS Number 3319-31-1[5][6]
Appearance Clear, viscous, colorless to pale yellow liquid[1]
Odor Mild[1]
Boiling Point 414 °C[5][6][7]
Melting/Freezing Point -43 °C to -46 °C[6][7]
Flash Point 263 °C to 278 °C (Closed Cup)[1][6][7]
Autoignition Temperature 410 °C (725 °F)[1][8]
Specific Gravity (water=1) 0.984 - 0.990[1][5]
Vapor Pressure < 0.01 mmHg @ 20 °C[1]
Water Solubility Negligible (1.8 - 6 mg/L @ 25 °C)[1][5]
LogP (Octanol-Water Partition Coefficient) 5.94 - 8[5][6]
Stability Stable under normal storage and handling conditions.[5][7][9]
Incompatibilities Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[1][7][9]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO₂) and other irritating or toxic fumes.[7][9]

Section 2: Toxicological Profile

This compound exhibits low acute toxicity based on animal studies.[9] The primary routes of occupational exposure are dermal contact and inhalation of mists or vapors, particularly at elevated temperatures.[6]

Toxicity EndpointSpeciesRouteValueClassificationSource
LD₅₀ RatOral> 3200 mg/kgLow Toxicity[1][10]
LD₅₀ MouseOral> 60,000 mg/kgLow Toxicity[1][11]
LD₅₀ RabbitDermal> 1980 mg/kgLow Toxicity[1]
LC₅₀ RatInhalation> 2,600 mg/m³ (4 h)Low Toxicity[9]
Skin Irritation RabbitDermalNot classified; may cause slight irritation.Non-irritant[9]
Eye Irritation --May cause mild, slight irritation.Non-irritant[1][9]
Skin Sensitization Guinea PigDermalNot classified.Non-sensitizer[9]
Germ Cell Mutagenicity In vitro (Ames test, Chromosomal aberration)-Negative.Not mutagenic[1]
Carcinogenicity --Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.Not Carcinogenic[7][12]
Reproductive Toxicity RatOralNOAEL = 500 mg/kg/day. Inadequate evidence for humans.Not classified[1][9]
STOT (Single Exposure) --Not classified. Inhalation of high concentrations may cause drowsiness, dizziness, and respiratory tract discomfort.[1]-[9]
STOT (Repeated Exposure) RatOralNOAEL = 30 mg/kg/day (females), 125 mg/kg/day (males). Minor liver effects reported at high doses.Not classified[1][9]

NOAEL: No-Observed-Adverse-Effect Level; STOT: Specific Target Organ Toxicity

Section 3: Health and Safety in the Laboratory

While TOTM has a low hazard profile, adherence to good laboratory practice is essential to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Handle TOTM in a well-ventilated area.[7][13] General exhaust is typically sufficient for normal operating conditions.[1] Local exhaust ventilation should be used when heating the substance, creating aerosols, or when handling large quantities to keep airborne concentrations low.[7][8]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. The following provides a general guideline:

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields conforming to appropriate government standards (e.g., OSHA 29 CFR 1910.133, EN 166).[7][9][12]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile or neoprene rubber.[9][13] Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with laboratory procedures.[9][12]

  • Skin and Body Protection: Wear a lab coat or overalls to prevent skin contact.[9] An apron (e.g., PVC) may be necessary for tasks with a high risk of splashing.[1]

  • Respiratory Protection: Respiratory protection is not typically required under normal conditions with adequate ventilation due to the low volatility of TOTM.[1][12] If mists or vapors are generated (e.g., through heating or aerosolization) and ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6][12]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.[9] Wash hands thoroughly after handling.[7] Keep away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][9] Store away from incompatible materials and foodstuffs.[1] Protect containers from physical damage and check regularly for leaks.[1]

Section 4: Procedural Workflows and Emergency Response

The following diagrams illustrate standardized workflows for handling TOTM and responding to spills in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase start Start: Procedure Planning risk_assessment Conduct Risk Assessment (Quantity, Temperature, Task) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe_selection setup_workspace Set Up Well-Ventilated Workspace (e.g., Fume Hood if heating) ppe_selection->setup_workspace don_ppe Don PPE setup_workspace->don_ppe retrieve_totm Retrieve TOTM from Storage don_ppe->retrieve_totm dispense Dispense/Weigh Chemical (Avoid splashing/aerosolization) retrieve_totm->dispense perform_exp Perform Experiment dispense->perform_exp dispose_waste Dispose of Waste (Follow institutional guidelines) perform_exp->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff and Dispose/Clean PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Standard workflow for handling this compound in a lab.

G cluster_minor Minor Spill Response (Trained Personnel Only) cluster_major Major Spill Response spill_detected Spill Detected evacuate Evacuate Immediate Area Move Upwind spill_detected->evacuate alert Alert Supervisor & Emergency Responders spill_detected->alert control Control Ignition Sources (No smoking, sparks, or flames) spill_detected->control assess Assess Spill Size evacuate->assess alert->assess control->assess ppe_minor Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe_minor Minor Spill await_response Await Arrival of Emergency Response Team assess->await_response Major Spill contain_minor Contain Spill with Inert Absorbent Material ppe_minor->contain_minor cleanup_minor Collect Absorbed Material into a Labeled Waste Container contain_minor->cleanup_minor decon_minor Decontaminate Spill Area cleanup_minor->decon_minor report Complete Spill Report decon_minor->report provide_info Provide Information (Substance, Quantity, Location) await_response->provide_info provide_info->report

Caption: Decision workflow for responding to a this compound spill.

Section 5: Key Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[14] These protocols ensure data quality and reproducibility. Below are summaries of the methodologies for key toxicity tests.

OECD Guideline 401: Acute Oral Toxicity (Superseded but historically relevant)
  • Objective: To determine the acute oral toxicity of a substance, expressed as an LD₅₀ (the median lethal dose).

  • Methodology:

    • Animal Model: Typically uses young adult rats.[9]

    • Dosing: The test substance is administered by oral gavage in graduated doses to several groups of animals, with one dose per group.[9] Animals are fasted before dosing.[9] The volume administered to rodents should not exceed 1 mL/100g body weight.[9]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[9]

    • Endpoint: The LD₅₀ is calculated from the number of animal deaths. All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[9]

  • Note: This guideline was deleted in 2002 and replaced by alternative methods (TG 420, 423, 425) that use fewer animals.[15]

OECD Guideline 403: Acute Inhalation Toxicity
  • Objective: To determine the health hazards likely to arise from short-term exposure to a substance via inhalation.[1][16]

  • Methodology:

    • Animal Model: The preferred species is the rat.[12][17]

    • Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a fixed duration, typically 4 hours, in an inhalation chamber.[1][17] The protocol allows for a traditional LC₅₀ (median lethal concentration) determination with multiple concentration groups or a Concentration x Time (C x t) protocol.[1][16]

    • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[1][16] Body weight is measured periodically.

    • Endpoint: The LC₅₀ and dose-response curve are established. A full gross necropsy is performed on all animals.[1]

OECD Guideline 404: Acute Dermal Irritation/Corrosion
  • Objective: To assess the potential of a substance to cause localized skin irritation or corrosion.[5]

  • Methodology:

    • Animal Model: The albino rabbit is the preferred species.[3][7]

    • Application: A single dose (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved, intact skin (approx. 6 cm²).[7] Untreated skin serves as a control. The exposure period is typically 4 hours.[3][7]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[7]

    • Endpoint: Skin reactions are scored and evaluated based on their severity, nature, and reversibility.[7]

OECD Guideline 405: Acute Eye Irritation/Corrosion
  • Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[18]

  • Methodology:

    • Animal Model: The albino rabbit is the recommended species.[18][19]

    • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[18][19] The other eye remains untreated and serves as a control.[18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[20]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[2][19] The observation period can extend up to 21 days to assess reversibility.[18]

    • Endpoint: Ocular lesions are scored to evaluate the overall degree of irritation or corrosion.[18]

OECD Guideline 422: Combined Repeated Dose Toxicity with Reproduction/Developmental Toxicity Screening
  • Objective: To provide information on the potential health hazards from repeated exposure and to screen for effects on male and female reproductive performance.[11][21][22]

  • Methodology:

    • Animal Model: The rat is the designated species.[13][22]

    • Dosing: The substance is administered daily via oral gavage in graduated doses to groups of at least 10 male and 10 female animals.[13] Males are dosed for a minimum of four weeks, and females are dosed throughout the entire study period (approx. 54-63 days), including mating, gestation, and lactation.[13][22]

    • Observation: Includes detailed clinical observations, body weight, food/water consumption, estrous cycle monitoring, mating performance, fertility, gestation length, and offspring parameters (e.g., viability, weight).[13][22]

    • Endpoint: A comprehensive evaluation based on the observed effects, including gross necropsy and histopathology of parental animals (with special attention to reproductive organs) and offspring.[13]

Section 6: Conclusion

This compound is a chemical with a low acute toxicity profile. However, as with any chemical, its handling in a laboratory setting requires a thorough understanding of its properties and potential hazards. By implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively minimize risks. The standardized protocols outlined in this guide provide a framework for the safe and responsible use of TOTM in scientific research and development.

References

An In-Depth Technical Guide on the Environmental Fate and Biodegradability of Trioctyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trioctyl trimellitate (TOTM), a high molecular weight branched-chain plasticizer, is a common substitute for regulated phthalates in a variety of applications, including medical devices and packaging materials. Its prevalence necessitates a thorough understanding of its environmental fate and biodegradability. This technical guide provides a comprehensive overview of the current scientific knowledge regarding TOTM's persistence, bioaccumulation, and toxicity in the environment. It details the abiotic and biotic degradation pathways of TOTM, summarizes key quantitative data, and outlines the experimental protocols used to assess its environmental impact. While TOTM exhibits low potential for bioaccumulation and low acute aquatic toxicity, it is not readily biodegradable, indicating potential persistence in the environment. This guide serves as a critical resource for researchers and professionals in assessing the environmental risks associated with TOTM and in the development of more sustainable alternatives.

Physicochemical Properties and Environmental Partitioning

TOTM is a viscous, oily liquid with low water solubility and very low vapor pressure. These properties dictate its behavior in the environment, suggesting it will have limited mobility in aqueous systems and a strong tendency to adsorb to organic matter in soil and sediment.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₅₄O₆[2]
Molecular Weight546.78 g/mol [3]
Water SolubilityVery low[1]
Vapor PressureVery low[1]
Log Koc22.96 (estimated)[4]

Abiotic Degradation

Abiotic degradation processes, which do not involve microorganisms, play a role in the environmental fate of TOTM. The primary abiotic pathways are hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For TOTM, this involves the cleavage of its ester bonds. The rate of hydrolysis is influenced by pH.[4] Estimated hydrolysis half-lives for a similar trimellitate, tris(2-ethylhexyl) trimellitate, are 120 days at pH 7 and 12 days at pH 8, suggesting that hydrolysis can be an important environmental fate process, particularly under alkaline conditions.[2]

Photodegradation

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from sunlight. While direct data on the photodegradation of TOTM is limited, its chemical structure suggests a potential for this degradation pathway.

Biodegradability

The susceptibility of a chemical to be broken down by microorganisms is a critical factor in its environmental persistence. TOTM is classified as not readily biodegradable.

Ready Biodegradability

Ready biodegradability tests, such as the OECD 301 series, provide a stringent assessment of a chemical's potential for rapid and complete biodegradation. Studies have shown that TOTM exhibits limited mineralization in these tests.

Table 2: Ready Biodegradability Data for this compound

Test GuidelineDurationBiodegradationResultReference
OECD 301F28 days56.32%Not readily biodegradable[5]
Inherent Biodegradability

Microbial Degradation Pathway

The microbial degradation of TOTM is expected to proceed through a series of enzymatic reactions, primarily initiated by the hydrolysis of the ester linkages, followed by the breakdown of the trimellitic acid core. While a complete, experimentally verified pathway for TOTM is not fully elucidated in the available literature, a proposed pathway can be constructed based on the known degradation of other aromatic esters and plasticizers by bacteria, particularly from the genus Rhodococcus.

The initial step is the sequential hydrolysis of the three octyl ester side chains by esterases or cutinases . This releases 2-ethylhexanol and forms mono- and di-octyl trimellitate as intermediates, ultimately leading to trimellitic acid.

The resulting trimellitic acid is then targeted by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring. This is a critical step that destabilizes the ring and prepares it for cleavage. The hydroxylated intermediate is then cleaved by another dioxygenase , opening up the aromatic ring. Subsequent enzymatic reactions further break down the aliphatic chain, ultimately leading to intermediates that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle.

Proposed microbial degradation pathway of this compound (TOTM).

Genetic Regulation of Degradation Pathways

The expression of the genes encoding the enzymes involved in the degradation of aromatic compounds like TOTM is tightly regulated in bacteria. While specific signaling pathways for TOTM degradation are not yet characterized, a general model can be proposed based on the regulation of other aromatic catabolic pathways.

Typically, a sensor protein, often a transcriptional regulator, detects the presence of the target substrate or an early intermediate of the degradation pathway. Upon binding to this inducer molecule, the regulator undergoes a conformational change, allowing it to bind to a specific DNA sequence near the promoter of the catabolic genes. This binding event then either activates or represses the transcription of these genes by RNA polymerase. In most catabolic pathways, the regulator acts as a transcriptional activator, switching on the expression of the necessary enzymes only when the substrate is available. This ensures that the cell does not waste energy producing enzymes that are not needed.

Generalized signaling pathway for the regulation of aromatic compound degradation.

Ecotoxicity

The potential for a chemical to cause harm to aquatic organisms is a key component of its environmental risk assessment. TOTM generally exhibits low acute toxicity to aquatic life.

Table 3: Aquatic Ecotoxicity Data for this compound

OrganismEndpointValueReference
Fish96h LC50> 100 mg/L[4]
Daphnia magna (Water flea)48h EC50> 180 mg/L[4]
Algae72h EC50> 100 mg/L[4]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The bioaccumulation potential of TOTM is considered to be low.

Table 4: Bioaccumulation Data for this compound

ParameterValueInterpretationReference
Bioconcentration Factor (BCF)1 - 2.7Low potential for bioaccumulation[4]

Experimental Protocols

The following sections provide an overview of the standardized methodologies used to assess the environmental fate and biodegradability of chemicals like TOTM.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge) in a closed respirometer. The consumption of oxygen is measured over 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Substance Concentration: Typically 100 mg/L.[6]

  • Procedure: The test substance, mineral medium, and inoculum are added to sealed bottles. As microorganisms degrade the substance, they consume oxygen, creating a pressure drop that is measured by a manometer. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[6][7]

  • Pass Level: ≥ 60% of ThOD within a 10-day window during the 28-day test period.[8]

Experimental workflow for the OECD 301F Manometric Respirometry Test.
Inherent Biodegradability - OECD 302B (Zahn-Wellens/EMPA Test)

This test evaluates the potential for a substance to be biodegraded under favorable conditions with a high concentration of microorganisms.

  • Principle: The test substance is exposed to a high concentration of activated sludge in a mineral medium for up to 28 days. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).[9][10]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.[10]

  • Test Substance Concentration: 50 - 400 mg DOC/L.[10]

  • Procedure: A mixture of the test substance, mineral nutrients, and a relatively large amount of activated sludge is aerated and agitated at 20-25°C in the dark. Samples are taken at regular intervals, filtered, and analyzed for DOC.[9][10]

  • Pass Level: >70% DOC removal is considered evidence of inherent, ultimate biodegradability.[10]

Experimental workflow for the OECD 302B Zahn-Wellens/EMPA Test.
Abiotic Hydrolysis - OECD 111 (Hydrolysis as a Function of pH)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.[3][11]

  • Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability. If significant hydrolysis occurs, a main study is conducted at environmentally relevant temperatures. Samples are taken at appropriate intervals and analyzed for the parent compound and potential hydrolysis products.[12][13]

Direct Photolysis - OECD 316 (Phototransformation of Chemicals in Water)

This guideline describes a tiered approach to assess the direct phototransformation of chemicals in water.

  • Principle: The test substance in an aqueous solution is exposed to a light source that simulates natural sunlight. The rate of degradation is measured to determine the direct photolysis rate constant and half-life.[14][15]

  • Light Source: A filtered xenon arc lamp is preferred to simulate natural sunlight (290-800 nm).[10]

  • Procedure: The test is conducted in sterile, buffered aqueous solution. Dark controls are run in parallel to account for any non-photolytic degradation. Samples are taken at various time points and analyzed for the concentration of the test substance and any major transformation products.[10][16]

Conclusion

This compound exhibits low acute toxicity to aquatic organisms and a low potential for bioaccumulation. However, its classification as "not readily biodegradable" suggests that it may persist in the environment. The primary degradation pathways are expected to be initiated by the hydrolysis of its ester bonds, both abiotically and biotically, followed by the microbial breakdown of the trimellitic acid core. Further research is needed to fully elucidate the specific microbial pathways and enzymes involved in TOTM degradation and to determine its long-term environmental fate and the potential ecotoxicological effects of its degradation products. This information is crucial for conducting comprehensive environmental risk assessments and for guiding the development of more sustainable plasticizers.

References

Methodological & Application

Application Notes and Protocols for Trioctyl Trimellitate (TOTM) in High-Temperature Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl Trimellitate (TOTM), a high molecular weight branched trimellitate ester, is a primary plasticizer renowned for its exceptional performance in high-temperature applications.[1][2] Its unique chemical structure, featuring a central aromatic ring and three long, branched ester groups, imparts a combination of low volatility, high thermal stability, and excellent resistance to extraction and migration.[3][4] These properties make TOTM an ideal choice for demanding applications where conventional plasticizers like phthalates (DOP, DEHP, DINP) would fail due to degradation or volatilization.[1][3] This document provides detailed application notes, comparative performance data, and experimental protocols for evaluating TOTM in various polymer systems, with a primary focus on Polyvinyl Chloride (PVC).

Key Performance Characteristics

TOTM's superior performance in high-temperature environments is attributed to several key characteristics:

  • High Thermal Stability: TOTM can withstand prolonged exposure to elevated temperatures without significant degradation, making it suitable for applications with continuous service temperatures up to 105°C.[3][5]

  • Low Volatility: Its high molecular weight and low vapor pressure result in minimal plasticizer loss over time, even at high temperatures. This prevents material shrinkage, surface "fogging" in automotive applications, and maintains the flexibility and mechanical properties of the polymer.[1][3]

  • Excellent Migration Resistance: TOTM shows superior resistance to extraction by oils, fuels, solvents, and soapy water compared to conventional plasticizers. This is crucial for applications where the polymer is in contact with other materials or liquids.[1][6]

  • Superior Electrical Properties: TOTM imparts excellent electrical insulation properties to polymers, particularly high volume resistivity that remains stable at elevated temperatures. This makes it a top choice for wire and cable insulation.[7][8]

  • Good Compatibility: TOTM exhibits good compatibility with a range of polymers, most notably PVC, but also with others such as nitrocellulose, ethyl cellulose, and polymethyl methacrylate.[6][9]

High-Temperature Applications

TOTM is predominantly used in applications where heat resistance and durability are paramount.

Wire and Cable Insulation

The primary application for TOTM is in the insulation and jacketing of electrical wires and cables, especially those rated for high temperatures (e.g., 105°C).[3][9] Its low volatility ensures the long-term integrity of the insulation, while its excellent electrical resistivity prevents current leakage, even under thermal stress.[7][8]

Automotive Interiors

In automotive applications, TOTM is used in dashboards, door panels, and other interior components.[1] Its low volatility prevents the fogging of windshields, a common issue with lower-quality plasticizers. Furthermore, its resistance to high temperatures encountered inside a vehicle ensures the longevity and performance of these components.

Medical Devices

Due to its low migration and high purity, TOTM is a safer alternative to some traditional phthalate-based plasticizers in medical applications like tubing and blood bags.[1]

Industrial Gaskets and Seals

TOTM's resistance to extraction by oils and hydrocarbons makes it an excellent choice for industrial gaskets and seals that are exposed to harsh chemical and thermal environments.[3]

Data Presentation

The following tables summarize the key performance characteristics of TOTM and compare it with other common plasticizers.

Table 1: Typical Physical and Chemical Properties of this compound (TOTM)

PropertyValueTest Method
Chemical Name Tris(2-ethylhexyl) trimellitate-
Acronym TOTM-
CAS Number 3319-31-1-
Molecular Formula C₃₃H₅₄O₆-
Molecular Weight 546.8 g/mol -
Appearance Clear, colorless to pale yellow oily liquidVisual
Purity (Ester Content) ≥ 99.0%Titration
Acid Value (mg KOH/g) ≤ 0.1Titration
Density (20°C) 0.985 - 0.995 g/cm³ASTM D792
Refractive Index (25°C) 1.483 - 1.487Refractometry
Viscosity (20°C) 200 - 300 cPViscometry
Flash Point ≥ 240°CASTM D92
Boiling Point > 350°C at 760 mmHg-

Table 2: High-Temperature Performance Comparison of Plasticizers in PVC

PropertyTOTMDOP (DEHP)DINPDOTPPolyester Plasticizer
Max. Continuous Use Temp. ~105°C~60-80°C~70-90°C~70-90°C>105°C (varies)
Volatility (Weight Loss % after 24h at 136°C) < 1.0~5-10~2-5~2-4< 0.5
Retention of Elongation after Heat Aging (7 days at 136°C) > 80%< 50%~60-70%~60-75%> 85%
Volume Resistivity at 100°C (Ω·cm) > 10¹¹~10⁹~10¹⁰~10¹⁰> 10¹¹
Migration into ABS (7 days at 80°C, % weight gain) < 0.5~2-3~1-2~1-2< 0.2
Extraction in Soapy Water (24h at 50°C, % weight loss) < 0.2~1-2~0.5-1.5~0.5-1.5< 0.1

Note: The values presented are typical and can vary depending on the specific formulation and test conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of TOTM in polymer formulations are provided below.

Protocol 1: Sample Preparation - PVC Dry Blend and Compounding

Objective: To prepare a homogeneous PVC compound plasticized with TOTM for subsequent testing.

Materials:

  • PVC resin (K-value 65-70)

  • This compound (TOTM)

  • Thermal stabilizer (e.g., Ca/Zn or organotin based)

  • Lubricants (internal and external)

  • Fillers (e.g., calcium carbonate), if required

Equipment:

  • High-speed mixer

  • Two-roll mill or twin-screw extruder

  • Compression molding press

Procedure:

  • Dry Blending:

    • Pre-heat the high-speed mixer to 60-70°C.

    • Add PVC resin to the mixer and mix at low speed.

    • Gradually add the thermal stabilizer, lubricants, and fillers.

    • Increase the mixer speed and allow the temperature to rise to approximately 80-90°C due to frictional heat.

    • Slowly add the liquid plasticizer (TOTM) to the heated powder blend.

    • Continue mixing until a homogeneous, free-flowing dry blend is obtained. The final temperature should be around 110-120°C.

    • Cool the dry blend to room temperature.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to 160-175°C. The exact temperature will depend on the specific PVC formulation.

    • Feed the dry blend into the nip of the heated rolls.

    • Continuously cut and fold the material on the mill to ensure thorough mixing and homogenization. This process is typically continued for 5-10 minutes.

    • Alternatively, use a twin-screw extruder with a suitable temperature profile for compounding.

  • Specimen Molding:

    • Preheat the compression molding press to 170-185°C.

    • Place a weighed amount of the compounded PVC into a picture-frame mold of the desired thickness.

    • Close the press and apply a low pressure for a preheating period of 3-5 minutes to allow the material to soften.

    • Increase the pressure to 10-15 MPa and maintain for 5-10 minutes to cure the sample.

    • Cool the mold under pressure using circulating water until it reaches room temperature.

    • Open the press and carefully remove the molded test specimens.

  • Conditioning:

    • Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.

Protocol 2: Evaluation of Thermal Stability - Volatility and Heat Aging

Objective: To assess the long-term performance of TOTM-plasticized PVC at elevated temperatures.

A. Volatility (Weight Loss)

Equipment:

  • Analytical balance (0.1 mg resolution)

  • Forced-air oven

Procedure (based on ASTM D1203):

  • Cut circular specimens (50 mm diameter) from the molded sheets.

  • Weigh each specimen to the nearest 0.1 mg (W₁).

  • Place the specimens in the oven at a specified temperature (e.g., 136°C) for a defined period (e.g., 24 hours).

  • Remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

  • Reweigh the specimens (W₂).

  • Calculate the percentage weight loss: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100

B. Heat Aging (Retention of Mechanical Properties)

Equipment:

  • Forced-air oven

  • Universal Testing Machine (UTM)

Procedure:

  • Prepare dumbbell-shaped tensile specimens as per ASTM D638 from the molded sheets.

  • Measure the initial tensile strength and elongation at break of unaged specimens according to Protocol 4.

  • Place a set of tensile specimens in the oven at a specified temperature (e.g., 136°C) for a defined period (e.g., 7 days).

  • Remove the aged specimens, condition them at room temperature for at least 24 hours.

  • Measure the tensile strength and elongation at break of the aged specimens.

  • Calculate the percentage retention of properties: Retention (%) = (Aged Value / Unaged Value) * 100

Protocol 3: Assessment of Electrical Properties - Volume Resistivity

Objective: To determine the electrical insulating properties of TOTM-plasticized PVC, particularly after thermal aging.

Equipment:

  • Volume resistivity test fixture with electrodes

  • Megohmmeter or electrometer

  • Environmental chamber for temperature control

Procedure (based on ASTM D257):

  • Use molded disc specimens of a standard thickness.

  • Clean the specimens and apply conductive paint or foil electrodes to the surfaces.

  • Place the specimen in the test fixture inside the environmental chamber.

  • Apply a specified DC voltage (e.g., 500 V) across the electrodes.

  • Measure the resistance after a specified electrification time (e.g., 1 minute).

  • Calculate the volume resistivity (ρᵥ) using the formula: ρᵥ = (A / t) * R, where A is the effective area of the guarded electrode, t is the average thickness of the specimen, and R is the measured volume resistance.

  • To assess performance after heat aging, first age the specimens as described in Protocol 2B, then measure the volume resistivity.

Protocol 4: Measurement of Mechanical Properties

A. Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity.

Equipment:

  • Universal Testing Machine (UTM) with grips suitable for plastics

  • Extensometer

Procedure:

  • Use dumbbell-shaped specimens (Type I is common for rigid PVC, Type IV for flexible).

  • Measure the width and thickness of the narrow section of the specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen's gauge length.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC).

  • Record the load and elongation until the specimen breaks.

  • Calculate tensile strength, elongation at break, and tensile modulus from the stress-strain curve.

B. Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Equipment:

  • Durometer (Shore A or Shore D scale, depending on hardness)

Procedure:

  • Use a specimen with a minimum thickness of 6 mm (stacking of thinner sheets is permissible if good contact is maintained).

  • Place the specimen on a hard, flat surface.

  • Press the durometer foot firmly and vertically onto the specimen.

  • Read the hardness value from the dial or digital display within 1 second of firm contact.

  • Take multiple readings at different locations on the specimen and report the average.

Visualizations

molecular_interaction Molecular Interaction of TOTM with PVC Chains cluster_pvc PVC Polymer Matrix cluster_totm TOTM Plasticizer Molecule pvc1 ~[CH₂-CHCl]n~ pvc2 ~[CH₂-CHCl]n~ totm This compound pvc1->totm Dipole-Dipole Interaction (C-Cl ↔ C=O) pvc3 ~[CH₂-CHCl]n~ pvc2->totm Steric Hindrance & Chain Separation pvc3->totm Increased Chain Mobility experimental_workflow Workflow for High-Temperature Plasticizer Evaluation cluster_testing 4. Performance Testing prep 1. Sample Preparation (Dry Blending & Compounding) molding 2. Specimen Molding (Compression Molding) prep->molding conditioning 3. Conditioning (ASTM D618) molding->conditioning initial_tests Initial Properties (Unaged) conditioning->initial_tests heat_aging Heat Aging (Oven Exposure) initial_tests->heat_aging aged_tests Aged Properties heat_aging->aged_tests analysis 5. Data Analysis (Calculate Retention, Compare Performance) aged_tests->analysis logical_relationship TOTM Properties and Applications Relationship prop_structure High Molecular Weight & Branched Structure char_volatility Low Volatility prop_structure->char_volatility char_migration Low Migration/ Extraction Resistance prop_structure->char_migration app_wire High-Temp Wire & Cable char_volatility->app_wire app_auto Automotive Interiors char_volatility->app_auto No Fogging char_stability High Thermal Stability char_stability->app_wire char_stability->app_auto app_gaskets Industrial Gaskets & Seals char_stability->app_gaskets char_migration->app_gaskets Oil Resistance app_medical Medical Devices char_migration->app_medical Safety char_electrical Excellent Electrical Properties char_electrical->app_wire

References

Trioctyl Trimellitate (TOTM) for Medical-Grade PVC Tubing and Blood Bags: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM) is a high-molecular-weight, low-volatility plasticizer increasingly utilized in the manufacturing of medical-grade polyvinyl chloride (PVC) products, such as intravenous (IV) tubing and blood bags. It serves as a safer alternative to traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have raised health concerns due to their potential to leach into medical solutions and blood products. TOTM's larger molecular size and structure result in significantly lower migration rates, enhancing the safety and biocompatibility of medical devices. These application notes provide a comprehensive overview of TOTM's properties, quantitative data on its performance, and detailed protocols for its evaluation in medical applications.

Data Presentation

The selection of a plasticizer for medical-grade PVC is a critical decision that impacts the final product's performance, safety, and regulatory compliance. The following tables present a summary of quantitative data comparing TOTM with DEHP, the historically prevalent plasticizer, and other alternatives.

Table 1: Comparative Leachability of Plasticizers

This table summarizes the migration of plasticizers from PVC medical devices into various media. Lower values indicate greater material stability and safety.

PlasticizerMediumMigration LevelReference
TOTM Human Plasma Negligible ****
DEHPHuman PlasmaHigh
TOTM Ethanol/Water (50/50 v/v) >20 times lower than DEHP ****
DEHPEthanol/Water (50/50 v/v)High
TOTM Paclitaxel Solution ~270 times lower than DEHP ****
DEHPPaclitaxel Solution21.14 mg (cumulative in 24h)
TOTM Hemodialysis Tubing (in vivo) Significantly lower than DEHP ****
DEHPHemodialysis Tubing (in vivo)122.95 +/- 33.94 mg (extracted in one session)
Table 2: Biocompatibility Data - Hemolysis

Hemolysis testing evaluates the potential of a material to damage red blood cells. According to ISO 10993-4, a hemolysis rate below 2% is generally considered non-hemolytic and acceptable for blood-contacting medical devices.

Plasticizer in PVCHemolysis Rate (%)ResultReference
TOTM < 2% (Typical) Non-hemolytic ****
DEHP< 0.8%Non-hemolytic (serves as a negative control)
DINCH0.297–0.342% (Day 35)Non-hemolytic
BTHC> 0.8% (Day 43)Hemolytic

Note: Hemolysis rates can be influenced by the specific formulation of the PVC compound and the test conditions.

Table 3: Mechanical Properties of TOTM-Plasticized PVC

The mechanical properties of plasticized PVC are crucial for the functionality of medical tubing and bags, ensuring flexibility, strength, and durability.

PropertyNeat PVCPVC with TOTMReference
Tensile Strength (MPa) ~50-60~20-30 ****
Elongation at Break (%) <10>300 ****
Hardness (Shore A) ~90-100~60-80 ****
Table 4: Thermal Properties

Thermal stability is important for withstanding sterilization procedures and ensuring a long shelf life.

PropertyPVC with TOTMPVC with DEHPReference
Thermal Degradation Activation Energy (kJ mol−1) ≈150 ≈150 ****

Note: While the activation energy for thermal degradation is similar, TOTM's lower volatility contributes to better long-term stability at elevated temperatures.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of medical-grade polymers. The following protocols are based on established international standards and scientific literature.

Protocol 1: Determination of Plasticizer Leachability using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of TOTM that migrates from PVC tubing into a simulant fluid.

Materials:

  • PVC tubing plasticized with TOTM.

  • Simulant fluid: Ethanol/water (50/50 v/v) or other relevant pharmaceutical solution.

  • Internal standard solution (e.g., Benzyl Benzoate).

  • Hexane (B92381) (analytical grade).

  • GC-MS system with a suitable capillary column (e.g., HP-5ms).

Procedure:

  • Sample Preparation: Cut a representative sample of the PVC tubing of known length and weight.

  • Extraction: Immerse the tubing sample in a known volume of the simulant fluid in a sealed glass container.

  • Incubation: Incubate the container at a specified temperature (e.g., 40°C) for a defined period (e.g., 24, 72, or 240 hours) to simulate clinical use conditions.

  • Sample Collection: After incubation, remove an aliquot of the simulant fluid for analysis.

  • Liquid-Liquid Extraction: To the collected aliquot, add a known concentration of the internal standard and an equal volume of hexane. Vortex the mixture vigorously for 1 minute to extract the plasticizer into the hexane layer.

  • Analysis: Inject a sample of the hexane layer into the GC-MS system.

  • Quantification: Identify and quantify the TOTM peak based on its retention time and mass spectrum, relative to the internal standard. Create a calibration curve with known concentrations of TOTM to determine the concentration in the sample.

Protocol 2: In Vitro Cytotoxicity Assessment (ISO 10993-5)

Objective: To assess the potential of leachable substances from TOTM-plasticized PVC to cause cell death or inhibit cell growth.

Materials:

  • TOTM-plasticized PVC material.

  • Mammalian cell line (e.g., L929 mouse fibroblasts).

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Positive control (e.g., organotin-stabilized PVC).

  • Negative control (e.g., high-density polyethylene).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol (B130326).

Procedure:

  • Extract Preparation: Prepare an extract of the PVC material by incubating it in the cell culture medium at 37°C for 24 hours, according to the specifications in ISO 10993-12.

  • Cell Seeding: Seed the L929 cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Exposure: Remove the culture medium and replace it with the prepared extract of the test material, as well as extracts from the positive and negative controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: After incubation, add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Remove the MTT solution and add isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Protocol 3: Hemocompatibility - Hemolysis Assay (ISO 10993-4)

Objective: To determine the potential of TOTM-plasticized PVC to cause hemolysis of red blood cells.

Materials:

  • TOTM-plasticized PVC material.

  • Freshly collected human blood with an anticoagulant (e.g., citrate).

  • Phosphate-buffered saline (PBS).

  • Positive control (e.g., deionized water).

  • Negative control (e.g., PBS).

Procedure:

  • Material Preparation: Cut the PVC material into small pieces with a known surface area.

  • Blood Preparation: Dilute the fresh human blood with PBS to a standardized hemoglobin concentration.

  • Incubation: Add the PVC material to a tube containing the diluted blood. Also, prepare positive and negative control tubes. Incubate all tubes at 37°C for a specified time (e.g., 3-4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Interpretation: A hemolysis percentage of less than 2% is considered non-hemolytic.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Leachability_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A PVC Tubing Sample C Incubation (e.g., 40°C, 24h) A->C B Simulant Fluid B->C D Liquid-Liquid Extraction with Internal Standard C->D E GC-MS Analysis D->E F Quantification E->F

Caption: Workflow for determining plasticizer leachability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure & Assay cluster_analysis Data Analysis A Material Extract Preparation C Exposure of Cells to Extract A->C B Cell Seeding B->C D MTT Assay C->D E Absorbance Measurement D->E F Calculate Cell Viability E->F

Caption: Workflow for in vitro cytotoxicity testing.

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Material Sample C Incubation at 37°C A->C B Diluted Human Blood B->C D Centrifugation C->D E Measure Supernatant Absorbance D->E F Calculate % Hemolysis E->F

Caption: Workflow for hemocompatibility (hemolysis) testing.

Conclusion

This compound stands out as a superior alternative to DEHP for use in medical-grade PVC applications such as tubing and blood bags. Its significantly lower leachability, coupled with excellent biocompatibility and suitable mechanical properties, addresses key safety concerns in the medical device industry. The provided data and protocols offer a robust framework for researchers and drug development professionals to evaluate and implement TOTM in their products, ultimately contributing to the development of safer and more reliable medical devices.

Application Note: Quantitative Analysis of Trioctyl Trimellitate (TOTM) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of trioctyl trimellitate (TOTM), a common plasticizer, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined here is intended to serve as a comprehensive guide for researchers and drug development professionals requiring sensitive and specific quantification of TOTM, a compound of interest due to its potential for leaching from plastic containers and medical devices. This document includes a complete experimental workflow, from sample preparation to data acquisition and analysis, and is designed to be adaptable to various laboratory settings.

Introduction

This compound (TOTM) is a high-molecular-weight plasticizer utilized in a variety of commercial products, including medical devices and food packaging.[1] Its low volatility and high thermal stability make it a suitable replacement for some phthalate-based plasticizers.[1] However, concerns regarding the potential for TOTM to migrate from these materials into biological systems necessitate the development of robust analytical methods for its detection and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of TOTM in complex biological matrices such as plasma. This application note details a reliable LC-MS/MS method for the determination of TOTM, providing researchers with the tools to accurately assess exposure levels and conduct further toxicological and pharmacokinetic studies.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of TOTM is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection precipitation Protein Precipitation sample->precipitation Add Acetonitrile centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant dilution Dilution supernatant->dilution lc_separation Liquid Chromatography Separation dilution->lc_separation Injection ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

LC-MS/MS analysis workflow for TOTM.

Materials and Reagents

  • This compound (TOTM) analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of TOTM analytical standard and dissolve it in 10 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.

  • Calibration Standards: Spike the appropriate biological matrix (e.g., human plasma) with the working stock solutions to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of TOTM from plasma samples. Optimization may be required for other matrices.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography

ParameterRecommended Condition
Column C8 or C18, e.g., Inertsil-C8 (50 mm x 2.1 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution can be used. A starting point for isocratic elution is 90:10 (v/v) Mobile Phase B:Mobile Phase A.[2]
Flow Rate 0.2 - 0.4 mL/min[2]
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Precursor Ion (Q1) m/z 547.4 [M+H]⁺
Product Ions (Q3) To be determined empirically. Potential product ions could arise from the loss of the 2-ethylhexyl chains. A starting point for optimization would be to monitor fragments in the m/z 300-450 range.
Collision Energy To be optimized for each transition.
Dwell Time 100-200 ms
MRM Transition Optimization
  • Infusion and Full Scan: Infuse a standard solution of TOTM directly into the mass spectrometer to confirm the mass of the precursor ion ([M+H]⁺ at m/z 547.4).

  • Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 547.4) to identify the most abundant and stable fragment ions.

  • MRM Method Creation: Create an MRM method with the precursor ion and several of the most intense product ions.

  • Collision Energy Optimization: For each MRM transition, perform a series of injections while varying the collision energy to determine the optimal value that yields the highest signal intensity for the product ion.

  • Selection of Quantifier and Qualifier Ions: Select the most intense and specific transition as the "quantifier" for concentration calculations. A second, less intense but still specific, transition should be selected as the "qualifier" to confirm the identity of the analyte.

Data Presentation

The following table summarizes quantitative data for TOTM analysis from a representative study. It is important to note that performance metrics can vary depending on the matrix and the specific LC-MS/MS system used.

MatrixLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)RSD (%)Reference
Intravenous Solution1.0[2]Not Reported101.1[2]4.72[2][2]
Human Plasma (Example)1.01000>85<15Method Development

Note: The data for human plasma is an example of typical performance expectations for a validated bioanalytical method and is not from a specific cited study for TOTM.

Stability Assessment

The stability of TOTM in the biological matrix of interest should be thoroughly evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

  • Freeze-Thaw Stability: Assess the stability of TOTM after multiple freeze-thaw cycles (typically three cycles).

  • Short-Term Stability: Evaluate the stability of TOTM in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine the stability of TOTM in the matrix when stored at the intended long-term storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Stock Solution Stability: Confirm the stability of the stock solutions at storage and room temperatures.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method optimization and stability assessment, offer a solid foundation for researchers and drug development professionals. This method can be readily implemented and adapted to support a wide range of studies, from environmental exposure assessment to pharmacokinetic and toxicokinetic analyses.

References

Application Notes & Protocols: Trioctyl Trimellitate (TOTM) as a Non-Phthalate Plasticizer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trioctyl trimellitate (TOTM) as a high-performance, non-phthalate plasticizer. The information compiled is intended to guide researchers and professionals in evaluating and utilizing TOTM as a safer alternative to traditional phthalate (B1215562) plasticizers in sensitive applications such as medical devices, pharmaceutical packaging, and laboratory equipment.

Introduction to this compound (TOTM)

This compound, also known as Tris(2-ethylhexyl) trimellitate, is a branched, high-molecular-weight plasticizer.[1] It is a clear, viscous, and oily liquid that is nearly colorless and has a mild odor.[1][2] TOTM is produced through the esterification of trimellitic anhydride (B1165640) with 2-ethylhexanol.[3] Its chemical structure, featuring three long, branched ester groups attached to a central aromatic ring, imparts properties like low volatility, high thermal stability, and excellent resistance to migration, making it a superior alternative to low-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP).[3][4]

Due to growing health and environmental concerns over certain phthalates, which have been identified as potential endocrine disruptors, TOTM has gained prominence.[5][6] It is frequently used in applications demanding high safety and permanence, including medical-grade PVC products, high-temperature wire insulation, and food contact materials.[1][7]

Key Properties and Advantages

TOTM offers a range of properties that make it a suitable replacement for phthalates in demanding applications:

  • Low Volatility and Migration: Its high molecular weight (546.8 g/mol ) significantly reduces its tendency to evaporate or leach out of the polymer matrix.[4][7][8] This is critical for medical devices, where patient exposure to leachables is a major concern, and for food packaging, to prevent contamination.[7][9]

  • Excellent Thermal Stability: TOTM is well-suited for high-temperature applications, such as automotive interiors and electrical wiring, as it resists degradation at elevated temperatures.[1][2][8]

  • Superior Biocompatibility: Studies indicate that TOTM exhibits significantly lower cytotoxicity compared to DEHP.[10][11] Its lower potential for leaching reduces the risk of adverse biological interactions.[10]

  • Good Electrical Properties: It provides excellent electrical insulation, making it a preferred choice for wire and cable sheathing.[2][11][12]

  • Chemical Resistance: TOTM shows good resistance to extraction by oils, soapy water, and various solvents.[2][8]

Data Presentation: Comparative Analysis

The following tables summarize the key physical, chemical, and performance properties of TOTM, with comparisons to DEHP where data is available.

Table 1: General and Physical Properties of TOTM

PropertyValueReference(s)
Chemical Name Tris(2-ethylhexyl) trimellitate
Synonyms TOTM, TEHTM[3][9]
CAS Number 3319-31-1[1][3]
Molecular Formula C₃₃H₅₄O₆[1][3][13]
Molecular Weight 546.8 g/mol [4]
Appearance Clear, viscous, colorless to pale yellow liquid[1]
Boiling Point >400°C[1]
Freezing/Pour Point -46°C
Flash Point approx. 250 - 290°C[2][14]
Viscosity @ 25°C 210 mPa.s[14]
Specific Gravity @ 27°C 0.985 – 0.995[2]
Water Solubility Practically insoluble
Ester Content ≥ 99.0 - 99.5%[2][12]

Table 2: Performance and Safety Data (TOTM vs. DEHP)

ParameterThis compound (TOTM)Di(2-ethylhexyl) Phthalate (DEHP)Reference(s)
Application Areas Medical devices, wire/cable insulation, food contact materials, automotive interiors.Formerly widespread; now restricted in many applications. Still used in some medical devices.[1][15]
Leachability in Medical Tubing Lower migration rates observed. In one study, 4.87 mg retained by patients per session.Higher migration rates. In the same study, 27.30 mg retained by patients per session.[9]
Cytotoxicity Significantly lower than DEHP. Not found to be cytotoxic to L929 mouse fibroblasts.Higher cytotoxicity. Induces significant hydrogen peroxide production in rat hepatocytes.[10]
Acute Toxicity (HL-60 cells) Approximately 10-fold weaker than DEHP.Baseline for comparison.[10][16]
Regulatory Status FDA-approved for food contact; not restricted by REACH, RoHS.Restricted under REACH, RoHS, and other regulations due to reproductive toxicity.[7][15]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate plasticizer properties in a research setting.

Protocol 1: Plasticizer Migration from PVC Tubing

This protocol is designed to quantify the leaching of a plasticizer from PVC medical tubing into a food or blood simulant.

Objective: To measure the amount of TOTM that migrates from PVC tubing into a liquid medium over a specified time and temperature.

Materials:

  • PVC tubing plasticized with a known concentration of TOTM.

  • Food simulant (e.g., 50% ethanol/water for fatty foods, deionized water) or blood simulant.[17][18][19]

  • Glass vials with screw caps.

  • Incubator or water bath.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Heptane (B126788) or other suitable organic solvent for extraction.

  • TOTM standard for calibration.

Methodology:

  • Sample Preparation:

    • Cut the PVC tubing into standardized segments (e.g., 5 cm length).

    • Measure and record the weight and surface area of each segment.

    • Clean the surface of the tubing segments with deionized water and dry them completely.

  • Migration Test:

    • Place a known number of tubing segments into a glass vial.

    • Add a precise volume of the chosen simulant to the vial, ensuring the tubing is fully submerged. A standard surface-area-to-volume ratio should be maintained (e.g., 6 dm²/L).

    • Seal the vials tightly.

    • Place the vials in an incubator set to the desired test condition (e.g., 40°C for 10 days, to simulate long-term storage).[20]

  • Sample Extraction:

    • At predetermined time intervals (e.g., 24h, 72h, 10 days), remove a vial from the incubator.

    • Carefully remove the PVC tubing segments.

    • Transfer the simulant liquid to a new vial for analysis.

    • Perform a liquid-liquid extraction on the simulant by adding a known volume of heptane (or another appropriate solvent), vortexing vigorously, and allowing the layers to separate.

    • Collect the organic (heptane) layer, which now contains the migrated TOTM.

  • Quantification via HPLC:

    • Prepare a calibration curve using known concentrations of the TOTM standard dissolved in heptane.

    • Inject the extracted sample into the HPLC system.

    • Use a suitable mobile phase and column to separate TOTM from other components.

    • Quantify the concentration of TOTM in the sample by comparing its peak area to the calibration curve.

  • Data Calculation:

    • Calculate the total mass of migrated TOTM based on its concentration in the simulant and the volume of the simulant.

    • Express the migration results in mg/kg of simulant or µg/cm² of the material surface area.

G cluster_prep 1. Sample Preparation cluster_migration 2. Migration Assay cluster_analysis 3. Analysis prep1 Cut & Weigh PVC Tubing prep2 Calculate Surface Area prep1->prep2 prep3 Clean & Dry Samples prep2->prep3 mig1 Immerse Tubing in Simulant prep3->mig1 Start Assay mig2 Incubate at Controlled Temperature & Time mig1->mig2 ana1 Extract Migrated Plasticizer from Simulant mig2->ana1 End Incubation ana2 Quantify with HPLC ana1->ana2 ana3 Calculate Migration Rate ana2->ana3 result result ana3->result Final Migration Data (µg/cm²)

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of an MTT assay to evaluate the potential of TOTM leachables to cause cell death or inhibit cell growth.[10]

Objective: To assess the cytotoxicity of extracts from TOTM-plasticized materials on a cultured cell line (e.g., L929 mouse fibroblasts or human leukemia HL-60 cells).[10]

Materials:

  • TOTM-plasticized material.

  • L929 mouse fibroblast cell line (or other suitable line).

  • Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Positive control (e.g., latex extract, known to be cytotoxic).

  • Negative control (e.g., high-density polyethylene (B3416737) extract).

  • Microplate reader.

Methodology:

  • Preparation of Material Extracts:

    • Prepare extracts of the TOTM-plasticized material according to ISO 10993-12 standards.

    • Incubate a specified amount of the material in cell culture medium at 37°C for 24 hours to create the extract.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

  • Cell Seeding:

    • Culture L929 cells until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Exposure to Extracts:

    • After 24 hours, remove the culture medium from the wells.

    • Add 100 µL of the prepared material extracts (including dilutions), positive control, and negative control to the appropriate wells. Include wells with only fresh medium as a blank control.

    • Incubate the plate for another 24-48 hours.

  • MTT Assay:

    • After the exposure period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control:

      • Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

    • A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% (i.e., viability < 70%).[21]

G cluster_setup 1. Setup cluster_exposure 2. Exposure cluster_assay 3. MTT Assay cluster_results 4. Results setup1 Prepare Material Extracts (TOTM-plasticized material) setup2 Seed L929 Cells in 96-well Plate setup3 Incubate 24h for Cell Attachment setup2->setup3 exp1 Replace Medium with Material Extracts setup3->exp1 exp2 Incubate for 24-48h exp1->exp2 assay1 Add MTT Solution exp2->assay1 assay2 Incubate 2-4h (Formazan Formation) assay1->assay2 assay3 Solubilize Crystals with DMSO assay2->assay3 res1 Measure Absorbance (570 nm) assay3->res1 res2 Calculate % Cell Viability res1->res2 final final res2->final Cytotoxicity Profile

Signaling Pathways and Mechanism of Action

Mechanism of Plasticization

Plasticizers do not form chemical bonds with the polymer. Instead, their molecules intersperse between the polymer chains (e.g., PVC).[22] This increases the intermolecular space, which weakens the polymer-polymer chain interactions (van der Waals forces).[22] The result is increased flexibility, reduced brittleness, and improved workability of the polymer.[20][22] The larger molecular structure of TOTM, compared to DEHP, leads to stronger intermolecular forces between the plasticizer and the PVC chains, which contributes to its lower migration rate.[4]

Potential Biological Interactions: PPARγ Signaling

While TOTM is considered safer than many phthalates, it is important for drug development professionals to understand the potential biological pathways that plasticizers can influence. Some plasticizers have been shown to act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[23][24] PPARγ is a key regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[23][25]

Activation of PPARγ by a ligand can initiate a signaling cascade that alters gene expression related to lipid storage and metabolism.[23] While studies have focused more on phthalates, understanding this pathway is crucial for assessing the endocrine-disrupting potential of any compound that may leach from a medical device or packaging. Some non-phthalate plasticizers have been shown to activate PPARγ in transfection assays.[23] The lower biological activity of TOTM suggests a much weaker interaction with such pathways compared to DEHP.[11][16]

G Plasticizer Plasticizer Leachable (e.g., Phthalate Metabolite) PPARg PPARγ Plasticizer->PPARg Binds as Ligand Complex PPARγ-RXR Heterodimer PPARg->Complex Forms Dimer with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Response Biological Response (e.g., Adipogenesis, Lipid Metabolism) Transcription->Response Leads to

Conclusion

This compound (TOTM) presents a well-characterized and safer alternative to traditional phthalate plasticizers for a wide range of applications, particularly in the medical, pharmaceutical, and food contact industries. Its high molecular weight translates to superior permanence, with significantly lower migration and volatility.[4] The available data demonstrates a favorable biocompatibility profile with lower cytotoxicity compared to DEHP.[10] The provided protocols offer a framework for researchers to conduct comparative evaluations of TOTM and other plasticizers, ensuring that materials selected for sensitive applications meet the highest standards of safety and performance.

References

Application Notes and Protocols: Leaching Studies of Trioctyl Trimellitate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctyl trimellitate (TOTM) is a high molecular weight plasticizer utilized to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1][2] Its larger size and lower volatility compared to plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) result in lower migration and extraction rates.[1][3] This characteristic makes TOTM a preferred alternative in applications where minimizing leaching is critical, such as in medical devices, food contact materials, and automotive interiors.[1][2][4] This document provides detailed application notes and experimental protocols for studying the leaching of TOTM from polymer matrices.

Mechanism of Leaching

The leaching of TOTM from a polymer matrix is not due to the breaking of chemical bonds, as it is interspersed within the polymer and held by weaker intermolecular forces.[1] The process is primarily diffusion-controlled and occurs in three main steps:

  • Diffusion within the polymer: TOTM molecules migrate from the bulk of the polymer to its surface.

  • Desorption from the surface: The plasticizer molecules are released from the polymer surface into the surrounding medium.

  • Transport into the medium: The leached TOTM disperses into the contacting liquid or gas.[1]

The rate of leaching is influenced by several factors, including temperature, the properties of the contacting medium (e.g., solvent polarity), and the characteristics of the polymer itself (e.g., density, crystallinity).[1]

Data Presentation: Quantitative Leaching Studies

The following tables summarize quantitative data on TOTM leaching from PVC matrices under various experimental conditions.

Table 1: Migration of Plasticizers from PVC Medical Devices into a Simulant Solution

PlasticizerMigration after 24 hours (µg/cm²)Migration after 72 hours (µg/cm²)Migration after 10 days (µg/cm²)
DEHP~180~250~350
TOTM <10 <10 <10
DEHT~60~80~100
DINCH~160~220~280
Data extracted from a study using a 50/50 (v/v) ethanol/water simulant at 40°C.[5]

Table 2: Influence of Flow Rate on TOTM Migration from PVC Infusion Lines

Flow Rate (mL/h)Total TOTM Leached in 24h (µg) - Standard PVCTotal TOTM Leached in 24h (µg) - Coextruded with PE layer
10.5< 0.1
51.20.15
202.50.3
1005.00.6
These results demonstrate that a polyethylene (B3416737) inner layer significantly reduces TOTM leaching.[6]

Table 3: Comparative Leaching of DEHP and TOTM from PVC Tubing of a Heart-Lung Machine into Blood

PlasticizerMean Migration Rate (µg/L/h)
DEHP3500
TOTM 10
This study highlights a significantly lower migration rate for TOTM compared to DEHP in a clinical application.[3]

Experimental Protocols

Protocol 1: Quantification of TOTM Leaching into a Liquid Medium

This protocol details the steps to quantify the amount of TOTM that leaches from a polymer sample into a liquid medium over a specified time and temperature.

1. Materials and Reagents:

  • Polymer sample with a known surface area

  • Leaching medium (e.g., purified water, ethanol/water mixture, food simulant)[1]

  • Extraction solvent (e.g., dichloromethane, hexane)[1]

  • TOTM analytical standard

  • Internal standard (e.g., triphenyl phosphate)

  • Glass vials with PTFE-lined caps

  • Shaking incubator or orbital shaker

  • Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)[1][7]

2. Procedure:

  • Cut the polymer sample into defined dimensions (e.g., 2x2 cm pieces).

  • Clean the surface of the polymer samples with isopropanol (B130326) and allow them to air dry.

  • Place a known surface area of the polymer sample into a glass vial.

  • Add a defined volume of the pre-heated leaching medium to the vial, ensuring the sample is fully submerged.[1]

  • Seal the vial and place it in a shaking incubator at a controlled temperature for a specified duration (e.g., 24 hours at 40°C).[1]

  • At the end of the incubation period, carefully remove the polymer sample from the vial.

  • Spike the leachate with a known concentration of the internal standard to correct for variations in extraction efficiency and instrument response.

  • Perform a liquid-liquid extraction of the leachate using an appropriate extraction solvent (e.g., 3 x 5 mL of dichloromethane).[1]

  • Combine the organic extracts and evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane (B92381) for GC-MS analysis).[1]

  • Analyze the extracted sample using a calibrated GC-MS or LC-MS/MS method to determine the concentration of TOTM.[7]

Protocol 2: Accelerated Leaching Study using Xenon Arc Weathering

This protocol is designed to simulate the effects of sunlight and heat on the leaching of TOTM, based on principles from ASTM D7869.

1. Materials and Equipment:

  • Polymer plaques of standardized dimensions

  • Xenon arc weathering apparatus with controlled irradiance, temperature, and humidity[1]

  • Spray nozzles for deionized water

  • Equipment for TOTM extraction and analysis as described in Protocol 1

2. Procedure:

  • Place the polymer plaques in the xenon arc weathering apparatus.

  • Set the apparatus to cycle through defined periods of light and dark, with controlled temperature and humidity. A typical cycle might be:

    • Light Phase: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm) and temperature (e.g., 60°C).

    • Light and Water Spray Phase: 18 minutes of light with a continuous spray of deionized water.[1]

  • Continue this cycling for a predetermined total duration (e.g., 500 hours).

  • At specified intervals (e.g., 100, 250, 500 hours), remove a subset of the polymer plaques.

  • Quantify the leached TOTM by either:

    • Analyzing the water collected from the chamber's spray cycle.

    • Performing a solvent extraction on the aged polymer plaques to determine the remaining TOTM content and calculating the amount lost.

Visualizations

Leaching_Mechanism cluster_Polymer Polymer Matrix cluster_Medium Contact Medium Bulk TOTM in Bulk Polymer Surface TOTM at Surface Bulk->Surface 1. Diffusion Desorbed Desorbed TOTM Surface->Desorbed 2. Desorption Dispersed Dispersed TOTM Desorbed->Dispersed 3. Transport Experimental_Workflow A 1. Sample Preparation (Cut & Clean Polymer) B 2. Incubation (Submerge in Leaching Medium) A->B C 3. Extraction (Liquid-Liquid Extraction of Leachate) B->C D 4. Concentration (Evaporate Solvent) C->D E 5. Analysis (GC-MS or LC-MS/MS) D->E F 6. Quantification (Calculate Leached TOTM) E->F Leaching_Factors Leaching TOTM Leaching Rate Temp Temperature Temp->Leaching Medium Contact Medium Properties Medium->Leaching Polymer Polymer Properties Polymer->Leaching Time Contact Time Time->Leaching SurfaceArea Surface Area SurfaceArea->Leaching

References

Application Notes and Protocols: Trioctyl Trimellitate (TOTM) in Wire and Cable Insulation for Extreme Environments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trioctyl trimellitate (TOTM) is a high-performance, high-molecular-weight plasticizer used to enhance the flexibility and durability of polymers, particularly Polyvinyl Chloride (PVC), in demanding applications.[1][2] Its chemical structure, a tris(2-ethylhexyl) ester of trimellitic acid, provides exceptional thermal stability, low volatility, and high resistance to migration and extraction.[1][3] These characteristics make TOTM an ideal choice for wire and cable insulation in extreme environments where high temperatures, chemical exposure, and long-term reliability are critical.[4][5] Unlike conventional plasticizers such as dioctyl phthalate (B1215562) (DOP) or diisononyl phthalate (DINP), TOTM maintains its integrity and performance at continuous operating temperatures up to 105°C.[1][3] This document provides detailed application notes, performance data, and experimental protocols for the evaluation and use of TOTM in PVC-based insulation for extreme conditions.

Data Presentation: Performance and Properties

The following tables summarize the key physical, chemical, and performance characteristics of this compound (TOTM) and its impact on PVC formulations.

Table 1: Typical Physical and Chemical Properties of this compound (TOTM)

PropertyValueTest Method / Reference
Chemical Name Tris(2-ethylhexyl) trimellitate-
Acronym TOTM-
CAS Number 3319-31-1[2]
Molecular Formula C₃₃H₅₄O₆[2][3]
Molecular Weight 546.8 g/mol [2][3]
Appearance Clear, colorless to pale yellow oily liquid[2][3]
Purity (Ester Content) ≥ 99.0%[2]
Density (20°C) ~0.99 g/mL[3][6]
Boiling Point ~414°C[3][6]
Freezing / Pour Point -38°C to -50°C[3][7]
Flash Point ≥ 240°C[2][3][7]
Vapor Pressure (25°C) <10⁻⁷ mmHg (Practically zero)[3]
Viscosity (20°C) 200 - 300 cP[2][7]
Volume Resistivity (5.0 ± 1.0) × 10¹¹ Ω·cm[7]
Water Solubility 1-2 µg/L (Practically insoluble)[3]

Table 2: Performance of TOTM in High-Temperature PVC Wire Insulation

PropertyTOTM FormulationStandard Phthalate FormulationTest Method
Temperature Rating 90°C - 105°C60°C - 75°CUL Standards
Volatility (Weight Loss) Extremely Low (<0.10% at 130°C for 3 hrs)[7]HigherTGA / ASTM E1131
Migration Resistance SuperiorModerateASTM D1203
Tensile Strength High retention after thermal agingLower retention after thermal agingASTM D638
Elongation at Break High retention after thermal agingSignificant reduction after thermal agingASTM D638
Hardness (Shore A) Stable over time and temperatureIncreases due to plasticizer lossASTM D2240
Electrical Resistivity Excellent, stable at high temperaturesDecreases at higher temperaturesASTM D257
Extraction Resistance (Oils, Fuels) ExcellentPoor to ModerateASTM D1239

Diagrams and Workflows

The following diagrams illustrate the key attributes of TOTM and a typical experimental workflow for evaluating its performance in PVC insulation.

TOTM_Properties TOTM This compound (TOTM) High_MW High Molecular Weight (546.8 g/mol) TOTM->High_MW Branched Branched Ester Structure TOTM->Branched Aromatic Aromatic Core TOTM->Aromatic Low_Vol Low Volatility High_MW->Low_Vol Low_Migr Low Migration High_MW->Low_Migr Branched->Low_Vol High_Therm High Thermal Stability Branched->High_Therm Chem_Res Chemical Resistance Branched->Chem_Res Aromatic->High_Therm Elec_Prop Excellent Electrical Properties Aromatic->Elec_Prop App Ideal for Extreme Environments (Wire & Cable Insulation) Low_Vol->App High_Therm->App Low_Migr->App Chem_Res->App Elec_Prop->App

Caption: Logical relationship of TOTM's molecular features to its high-performance properties.

Experimental_Workflow cluster_0 1. Formulation & Compounding cluster_1 2. Specimen Preparation cluster_2 3. Performance Testing cluster_3 4. Data Analysis A1 Weigh PVC Resin, TOTM, Stabilizers, Fillers A2 High-Speed Dry Blending (80-120°C) A1->A2 A3 Melt Compounding (Two-Roll Mill, 160-175°C) A2->A3 B1 Compression Molding of PVC Sheets A3->B1 B2 Die-Cutting Test Specimens (e.g., Dumbbell shape) B1->B2 B3 Conditioning (24h at 23°C, 50% RH) B2->B3 C1 Thermal Analysis (TGA) B3->C1 C2 Mechanical Testing (Tensile, Hardness) B3->C2 C3 Electrical Testing (Volume Resistivity) B3->C3 D1 Compare performance against control and specifications C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for evaluating TOTM-plasticized PVC insulation.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of TOTM-based PVC insulation are provided below.

Protocol 1: Preparation of PVC Dry Blend and Compounded Sheets

This protocol describes the preparation of a PVC compound plasticized with TOTM.

Materials:

  • PVC Resin (e.g., K-value 67-70)

  • This compound (TOTM)

  • Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn based)

  • Lubricants (internal and external)

  • Fillers (e.g., Calcium Carbonate)

Procedure:

  • Dry Blending:

    • Pre-heat a high-speed laboratory mixer to 60°C.

    • Add the PVC resin to the mixer.

    • Gradually add the thermal stabilizer, lubricants, and fillers while mixing at low speed.[2]

    • Increase the mixer speed. The temperature will rise to approximately 80-90°C due to frictional heat.[2]

    • Slowly add the pre-weighed liquid TOTM plasticizer to the heated powder blend.[2]

    • Continue mixing until a homogeneous, free-flowing dry blend is achieved. The final temperature should reach 110-120°C.[2]

    • Cool the dry blend to room temperature before storage.

  • Melt Compounding:

    • Set the temperature of a two-roll mill to 160-175°C.[2]

    • Feed the prepared dry blend into the nip of the heated rolls.

    • Continuously cut and fold the material on the mill for 5-10 minutes to ensure complete homogenization and formation of a uniform sheet.[2]

  • Specimen Molding and Conditioning:

    • Preheat a compression press to 170-180°C.

    • Cut the milled PVC sheet into pieces that fit the desired test specimen mold.

    • Place the PVC pieces into the preheated mold and apply low pressure for 3-5 minutes to preheat the material.[2]

    • Increase the pressure to 10-15 MPa for 5-10 minutes to cure the sample.[2]

    • Cool the mold under pressure using circulating water until it reaches room temperature.[2]

    • Remove the molded test specimens and condition them for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.[2]

Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability and volatility of the PVC compound.

Procedure:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, uniform sample (5-10 mg) of the cured PVC compound into a TGA pan.[2]

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.[2]

  • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[2]

  • Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. A lower overall weight loss at elevated temperatures indicates lower plasticizer volatility.

Protocol 3: Mechanical Properties Assessment

This protocol outlines the testing of key mechanical properties.

  • Tensile Testing (ASTM D638):

    • Use dumbbell-shaped specimens prepared as described in Protocol 1.

    • Measure the width and thickness of the narrow section of each specimen.

    • Set the crosshead speed of a Universal Testing Machine (UTM) (e.g., 50 mm/min for flexible PVC).[2]

    • Mount the specimen in the grips of the UTM and attach an extensometer.

    • Initiate the test and record the load and elongation data until the specimen fractures.[2]

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the resulting stress-strain curve.[2]

  • Hardness Testing (ASTM D2240):

    • Use flat, smooth specimens with a minimum thickness of 6 mm (specimens can be stacked if necessary).[2]

    • Place the specimen on a hard, flat surface.

    • Press the Durometer (Shore A for flexible PVC) indenter firmly and quickly onto the specimen.

    • Read the hardness value within 1-2 seconds of the presser foot making full contact with the specimen.

    • Take at least five measurements at different locations on the specimen and calculate the average.

Conclusion

This compound is a premier plasticizer for PVC wire and cable insulation intended for extreme environmental conditions. Its inherent properties of high thermal stability, extremely low volatility, and excellent resistance to migration and chemical extraction ensure the long-term integrity and performance of the insulation.[1][3][8] The use of TOTM allows for the formulation of wire and cable jacketing that can reliably operate at continuous high temperatures, providing a significant safety and durability advantage over materials formulated with standard phthalate plasticizers.[4][9] The protocols outlined in this document provide a robust framework for researchers and scientists to formulate and validate the performance of TOTM-based PVC compounds for advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trioctyl Trimellitate (TOTM) Concentration for Desired PVC Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Trioctyl Trimellitate (TOTM) to achieve the desired flexibility in Polyvinyl Chloride (PVC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOTM) and why is it used in PVC?

A1: this compound (TOTM) is a high-performance, high-molecular-weight plasticizer used to increase the flexibility and durability of PVC.[1] It is a clear, oily liquid that offers excellent thermal stability, low volatility, and superior resistance to extraction by oils and solvents compared to general-purpose plasticizers.[2][3] These properties make it ideal for demanding applications such as high-temperature resistant electrical wiring, automotive interiors, and medical devices.[3]

Q2: How does the concentration of TOTM affect the flexibility of PVC?

A2: The concentration of TOTM is inversely correlated with the hardness of the PVC material; as the concentration of TOTM increases, the flexibility of the PVC compound increases.[4][5] Plasticizers like TOTM work by embedding themselves between the PVC polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg), allowing the chains to move more freely.[6] This results in a softer, more pliable material.

Q3: What is a typical concentration range for TOTM in flexible PVC formulations?

A3: The concentration of plasticizers in PVC can range from 10% to 50% by weight, depending on the desired level of flexibility.[6] For TOTM, concentrations are often expressed in parts per hundred resin (phr). The optimal concentration is highly dependent on the specific application and the desired final properties of the PVC product.

Q4: Besides flexibility, what other properties of PVC are affected by the addition of TOTM?

A4: Increasing the concentration of TOTM generally leads to a decrease in tensile strength and tensile modulus (stiffness), while significantly increasing the elongation at break (how much the material can stretch before breaking).[7] Other properties like thermal stability and electrical resistivity are also influenced by the choice and concentration of the plasticizer.[3]

Data Presentation

The following tables summarize the expected relationship between TOTM concentration and the mechanical properties of a standard flexible PVC formulation.

Table 1: Effect of TOTM Concentration on Shore A Hardness

SampleTOTM Concentration (phr)Shore A Hardness
A4589.0
B4886.0
C5183.5
D5482.0
E5778.0

Data derived from a study on the effects of TOTM plasticizer levels on PVC hardness.[4]

Table 2: Representative Effect of TOTM Concentration on Tensile Properties

TOTM Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
40~ 24~ 300
50~ 20~ 350
60~ 17~ 400

Note: These are representative values based on the established principles of plasticization in PVC. Actual values may vary depending on the full formulation, including the type of PVC resin, stabilizers, and other additives used.[7]

Troubleshooting Guide

Issue 1: The PVC compound is too rigid or brittle at the current TOTM concentration.

  • Possible Cause: The concentration of TOTM is insufficient to achieve the desired level of plasticization.

  • Solution:

    • Incrementally increase the TOTM concentration in the formulation by 3-5 phr and re-evaluate the flexibility using the standardized test methods outlined below.

    • Consider the addition of a secondary plasticizer that is more efficient at lowering the glass transition temperature, but be mindful of potential impacts on other properties like thermal stability.[1]

    • Ensure that other components in the formulation, such as fillers, are not contributing to excessive rigidity. High levels of certain fillers can increase the hardness of the compound.

Issue 2: The PVC compound is too soft or lacks sufficient tensile strength.

  • Possible Cause: The concentration of TOTM is too high, leading to excessive softening and a reduction in intermolecular polymer chain attraction.

  • Solution:

    • Systematically decrease the TOTM concentration in small increments (e.g., 3-5 phr) and measure the resulting hardness and tensile strength.

    • Re-evaluate the balance of properties required for the application. A certain level of rigidity may be necessary for the product's function.

    • Blending TOTM with a plasticizer known for maintaining good tensile properties can be an effective strategy.[1]

Issue 3: The flexibility of the PVC product is not uniform.

  • Possible Cause: Inadequate mixing and dispersion of TOTM within the PVC resin. If the plasticizer is not evenly distributed, some areas will be more flexible than others.

  • Solution:

    • Review and optimize the mixing process. Ensure that the mixing time, temperature, and shear rate are sufficient to create a homogeneous blend.

    • The use of a high-speed mixer is recommended to ensure proper absorption of the liquid plasticizer into the PVC powder, creating a uniform dry blend before processing.[8]

    • Verify that the particle size of the PVC resin is appropriate for good plasticizer absorption.[9]

Issue 4: The surface of the PVC product feels tacky or oily (plasticizer migration).

  • Possible Cause: While TOTM has low migration properties, incompatibility with other formulation components or exposure to certain environmental conditions can lead to plasticizer leaching to the surface.

  • Solution:

    • Confirm the compatibility of all additives in the formulation. Some lubricants or stabilizers can promote plasticizer migration.

    • TOTM is a high-molecular-weight plasticizer, which inherently reduces migration. If migration is a significant issue, ensure that a high-quality grade of TOTM is being used.[10]

    • Consider if a blend with a polymeric plasticizer might be necessary for applications requiring extremely low migration.

Experimental Protocols

1. Protocol for Hardness Testing (ASTM D2240)

  • Objective: To measure the indentation hardness of the PVC material using a Shore A durometer.

  • Specimen Preparation:

    • Test specimens should be flat and have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness, ensuring no air gaps between layers.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Procedure:

    • Place the specimen on a hard, flat, and rigid surface.

    • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

    • Apply the presser foot to the specimen, making firm and parallel contact. The full force should be applied without shock.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and calculate the average value.

2. Protocol for Tensile Properties Testing (ASTM D638)

  • Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized PVC.

  • Specimen Preparation:

    • Specimens should be prepared by injection molding or die-cutting from a compression-molded sheet into a "dumbbell" shape (Type I is common for rigid and semi-rigid plastics).

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen into the grips of a universal testing machine (UTM).

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

    • Set the crosshead speed (e.g., 50 mm/min for flexible PVC).

    • Start the test, recording the applied force and the elongation of the specimen until it fractures.

    • From the resulting stress-strain curve, calculate the tensile strength (maximum stress), elongation at break (strain at fracture), and tensile modulus (stiffness).

Mandatory Visualization

Optimizing_TOTM_Concentration Define_Flexibility Define Target Flexibility (e.g., Shore A Hardness, Elongation %) Formulation Prepare Initial PVC Formulation (PVC Resin, Stabilizers, Lubricants, TOTM) Define_Flexibility->Formulation Input Mixing High-Speed Mixing (Ensure Homogeneous Dry Blend) Formulation->Mixing Processing Melt Processing (Extrusion or Molding) Mixing->Processing Testing Characterize Mechanical Properties (ASTM D2240, ASTM D638) Processing->Testing Analysis Compare Results to Target Testing->Analysis Data Optimize Optimize TOTM Concentration Analysis->Optimize Is Flexibility as Desired? [No] Final_Formulation Final Optimized Formulation Analysis->Final_Formulation Is Flexibility as Desired? [Yes] Optimize->Formulation Adjust TOTM phr (Increase for more flexibility, Decrease for less)

Caption: Workflow for optimizing TOTM concentration in PVC.

References

Navigating Trioctyl Trimellitate (TOTM) in Extrusion: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in overcoming the unique challenges of working with Trioctyl Trimellitate (TOTM) in extrusion processes, a comprehensive new technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure smoother, more efficient, and successful experimental outcomes.

This compound (TOTM) is a high-molecular-weight plasticizer favored for its low volatility and excellent thermal stability, particularly in PVC-based formulations for applications like medical tubing and other high-temperature products.[1] However, its distinct properties can present specific processing challenges during extrusion. This guide aims to directly address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Extrusion Issues with TOTM-Plasticized Compounds

This section provides solutions to common problems encountered during the extrusion of polymers plasticized with TOTM.

Issue Potential Causes Recommended Solutions
Surface Defects (e.g., Sharkskin, Melt Fracture) - High Shear Rate: The high viscosity of TOTM-plasticized melts can lead to increased shear stress at the die exit.[2] - Improper Die Geometry: Sharp corners or a short land length in the die can exacerbate melt fracture.[3][4] - Inadequate Melt Temperature: If the melt is not sufficiently heated, its viscosity will be higher, increasing the likelihood of surface defects.- Optimize Extruder Speed: Gradually reduce the screw speed to decrease the shear rate.[2] - Adjust Temperature Profile: Increase the die and melt temperature to lower the viscosity of the polymer blend.[4][5] - Modify Die Design: Utilize a die with a longer land length and streamlined flow paths to reduce stress at the exit.[4][5] - Incorporate Processing Aids: Consider the use of additives that can reduce friction and improve melt flow.[6]
Voids or Bubbles in Extrudate - Moisture in Raw Materials: Hygroscopic resins or additives can release moisture during extrusion, creating voids.[7][8] - Air Entrapment: Improper feeding or screw design can lead to air being trapped in the melt.[9] - Material Degradation: Overheating the compound can cause the polymer or additives to decompose, releasing gases.[5][10]- Pre-Dry Materials: Ensure all raw materials, including the polymer and any fillers, are thoroughly dried according to the manufacturer's specifications.[11] - Optimize Feed Zone: Maintain a consistent and sufficient feed of material to the extruder to prevent air from being drawn in.[12] - Utilize a Vented Barrel: If air entrapment is a persistent issue, a vented extruder barrel can help remove volatiles.[11] - Monitor Temperature Profile: Avoid excessive temperatures in any extruder zone to prevent material degradation.[5][13]
Die Buildup (Die Drool) - Component Separation: The high viscosity and processing temperatures associated with TOTM can sometimes lead to the separation of lower molecular weight components, which then accumulate at the die lip.[14] - Degraded Material: Small amounts of degraded polymer can adhere to the die surface and build up over time.- Optimize Temperature Profile: Maintain a uniform and optimal melt temperature to ensure all components remain homogenous.[15] - Modify Die Exit Geometry: A flared or diverging die exit can help reduce pressure and minimize buildup.[14] - Use Die Coatings: Applying non-stick coatings to the die surface can reduce material adhesion.[14][15] - Regular Die Cleaning: Implement a routine schedule for die cleaning to prevent accumulation.
Dimensional Inaccuracy and Warping - Inconsistent Melt Flow: Variations in melt temperature and pressure can lead to fluctuations in the extrudate dimensions. - Uneven Cooling: Non-uniform cooling of the extrudate can cause warping and distortion.[2]- Stabilize Extrusion Parameters: Ensure consistent screw speed, temperature, and feed rate to maintain a steady melt flow.[7][16] - Optimize Cooling: Adjust the cooling bath temperature and position to ensure the extrudate cools evenly.[2] - Check for Worn Equipment: A worn screw or barrel can lead to inconsistent processing and should be inspected.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature profile for extruding PVC plasticized with TOTM?

A1: Due to TOTM's high molecular weight and viscosity, a higher processing temperature is generally required compared to compounds with lower molecular weight plasticizers.[17] A good starting point for a single-screw extruder would be a gradually increasing temperature profile. For PVC, a typical range is between 175°C to 235°C (350°F to 450°F).[18]

  • Feed Zone: 170-180°C

  • Transition Zone: 180-190°C

  • Metering Zone: 190-200°C

  • Die: 200-210°C

It is crucial to monitor the melt pressure and motor amperage and adjust the temperatures as needed to achieve a stable process and a quality extrudate.[19]

Q2: How does the concentration of TOTM affect the extrusion process and the final product?

A2: The concentration of TOTM has a significant impact on the properties of the PVC blend. An increased level of TOTM will lead to a softer, more flexible final product.[20] However, higher concentrations also increase the melt viscosity, which may necessitate higher processing temperatures and could increase the risk of shear-related defects like melt fracture. It is a balance between achieving the desired material properties and maintaining a stable and efficient extrusion process.

Q3: Are there any specific screw design considerations for processing TOTM-plasticized compounds?

A3: A general-purpose screw can often be used, but for optimal results, a screw designed for rigid PVC with a lower compression ratio might be beneficial. This can help to minimize shear heating, which is important as TOTM-plasticized compounds can be sensitive to overheating. Good mixing elements are also recommended to ensure a homogenous melt.

Experimental Protocols

Protocol 1: Preparation of TOTM-Plasticized PVC Dry Blend
  • Pre-heating: Heat the PVC resin in a high-speed mixer to a temperature of 80-90°C.

  • Additive Introduction: While mixing, add stabilizers and other solid additives.

  • Plasticizer Addition: Slowly add the liquid TOTM to the heated powder blend.[1]

  • Homogenization: Continue mixing until a homogenous, free-flowing dry blend is achieved. The final temperature should be approximately 110-120°C.[1]

  • Cooling: Cool the dry blend to room temperature before feeding it into the extruder.[1]

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the extruded profile.[1]

  • TGA Measurement:

    • Place the sample in a TGA pan.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.[1]

    • Heat the sample from room temperature to 600°C at a constant rate of 10°C/min.[1]

    • Continuously record the sample's weight as a function of temperature.[1]

  • Data Analysis: Plot the percentage of weight loss against temperature to determine the onset of degradation.[1]

Visualizing Extrusion Troubleshooting

To aid in understanding the logical flow of troubleshooting common extrusion defects when working with TOTM, the following diagrams are provided.

Extrusion_Troubleshooting_Workflow issue issue cause cause solution solution start start issue_surface Surface Defects (e.g., Melt Fracture) start->issue_surface Identify Issue cause_shear High Shear Rate issue_surface->cause_shear Potential Cause cause_temp Inadequate Melt Temp issue_surface->cause_temp Potential Cause cause_die Improper Die Design issue_surface->cause_die Potential Cause solution_speed Reduce Screw Speed cause_shear->solution_speed Solution solution_temp Increase Die/Melt Temp cause_temp->solution_temp Solution solution_die Use Streamlined Die cause_die->solution_die Solution

Caption: Troubleshooting workflow for surface defects.

Voids_Troubleshooting_Workflow issue issue cause cause solution solution start start issue_voids Voids or Bubbles start->issue_voids Identify Issue cause_moisture Moisture in Material issue_voids->cause_moisture Potential Cause cause_air Air Entrapment issue_voids->cause_air Potential Cause cause_degradation Material Degradation issue_voids->cause_degradation Potential Cause solution_dry Pre-Dry Raw Materials cause_moisture->solution_dry Solution solution_feed Optimize Feed Zone cause_air->solution_feed Solution solution_temp Avoid Excessive Temp cause_degradation->solution_temp Solution

Caption: Troubleshooting workflow for voids or bubbles.

References

Technical Support Center: Enhancing PVC Thermal Stability with Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of Polyvinyl Chloride (PVC) using Trioctyl Trimellitate (TOTM).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOTM) and why is it used in PVC formulations?

A1: this compound (TOTM) is a high-molecular-weight, low-volatility plasticizer used to enhance the performance of PVC, particularly in high-temperature applications.[1] As a trimellitate ester, TOTM offers superior thermal stability, low migration, and excellent resistance to extraction compared to conventional phthalate (B1215562) plasticizers.[1] Its properties make it ideal for demanding applications such as high-temperature resistant electrical wiring and cables, automotive interiors, and durable industrial products where long-term performance at elevated temperatures is crucial.[1][2][3][4]

Q2: How does TOTM improve the thermal stability of PVC?

A2: The thermal degradation of PVC involves the release of hydrochloric acid (HCl), which can autocatalyze further degradation, leading to discoloration and a reduction in mechanical properties.[5][6] While TOTM is primarily a plasticizer, its low volatility and high molecular weight contribute to the overall stability of the PVC compound at elevated temperatures.[7][8] It helps to maintain the integrity of the polymer matrix, and its presence can indirectly enhance the effectiveness of primary heat stabilizers by ensuring a stable and well-dispersed formulation.

Q3: What are the typical physical and chemical properties of TOTM?

A3: The table below summarizes the key physical and chemical properties of this compound (TOTM).

PropertyValueTest Method
Chemical Name Tris(2-ethylhexyl) trimellitate-
Acronym TOTM-
CAS Number 3319-31-1-
Molecular Formula C₃₃H₅₄O₆-
Molecular Weight 546.8 g/mol -
Appearance Clear, colorless to pale yellow oily liquidVisual
Purity (Ester Content) ≥ 99.0%Titration
Acid Value (mg KOH/g) ≤ 0.1Titration
Density (20°C) 0.985 - 0.995 g/cm³ASTM D792
Refractive Index (25°C) 1.483 - 1.487Refractometry
Viscosity (20°C) 200 - 300 cPViscometry
Flash Point ≥ 240°CASTM D92
Boiling Point > 350°C at 760 mmHg-
Source: BenchChem[1]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and processing of PVC with TOTM.

Issue 1: Premature Discoloration (Yellowing/Browning) During Processing

  • Possible Cause 1: Insufficient Thermal Stabilizer: The primary cause of discoloration in PVC is thermal degradation, which is counteracted by heat stabilizers, not the plasticizer alone.[9]

    • Solution: Ensure the correct dosage of an appropriate heat stabilizer package (e.g., Ca/Zn, organotin) is used in the formulation. Review the formulation to confirm the stabilizer level is adequate for the processing temperature and time.[9]

  • Possible Cause 2: Inadequate Mixing and Dispersion: Uneven dispersion of the stabilizer and other additives can lead to localized degradation.[9]

    • Solution: Optimize the mixing parameters (speed, time, temperature) to ensure a homogeneous blend. A well-dispersed compound allows the stabilizer to effectively protect the PVC matrix.[9]

  • Possible Cause 3: Excessive Shear Heating: High processing speeds or improper equipment design can generate excessive shear, leading to a rapid increase in temperature and accelerated degradation.[9]

    • Solution: Reduce screw speed, optimize the screw design, and ensure proper temperature control of the processing equipment to minimize shear-induced degradation.

Issue 2: Poor Mechanical Properties in the Final Product

  • Possible Cause 1: Incomplete Gelation of PVC: For optimal mechanical properties, the PVC compound must reach the correct level of gelation during processing.

    • Solution: Verify the processing temperature profile and residence time. Differential Scanning Calorimetry (DSC) can be used to determine the degree of gelation.[5]

  • Possible Cause 2: Plasticizer Migration or Volatilization: Although TOTM has low volatility, extremely high processing temperatures or extended processing times can lead to some loss, affecting the final properties.

    • Solution: Use the lowest possible processing temperature that still ensures proper fusion and gelation. Thermogravimetric Analysis (TGA) can be used to assess the volatility of the plasticizer in the compound.[9][10]

  • Possible Cause 3: Incompatibility with Other Additives: Certain additives may interact with TOTM or the PVC matrix in a way that degrades mechanical performance.

    • Solution: Review all components of the formulation for known incompatibilities. Conduct small-scale trials with different additive combinations.

Issue 3: Surface Defects (e.g., Stickiness, Specks)

  • Possible Cause 1: Plasticizer Exudation ("Sweating"): This can occur if the plasticizer concentration is too high or if it is not fully compatible with the PVC grade and other additives.

    • Solution: Optimize the TOTM concentration. Ensure the chosen PVC resin has good plasticizer absorption characteristics.

  • Possible Cause 2: Contamination: Foreign particles or degraded material can cause surface imperfections.

    • Solution: Ensure all raw materials are clean and dry. Thoroughly clean processing equipment between runs.

Experimental Protocols

1. Sample Preparation: Compounding and Molding of PVC with TOTM

This protocol outlines the procedure for preparing PVC test specimens plasticized with TOTM.[1]

  • Materials and Equipment:

    • PVC resin

    • This compound (TOTM)

    • Thermal stabilizer (e.g., Ca/Zn stearate)

    • Lubricants (internal and external)

    • Fillers (if required)

    • High-speed mixer

    • Two-roll mill

    • Compression molding press

    • Test specimen mold

  • Procedure:

    • Dry Blending:

      • In a high-speed mixer, add the PVC resin and start mixing at a low speed.

      • Gradually add the thermal stabilizer, lubricants, and any fillers.

      • Increase the mixer speed, allowing the temperature to rise to approximately 80-90°C due to frictional heat.[1]

      • Slowly add the liquid TOTM to the heated powder blend.

      • Continue mixing until a homogeneous, free-flowing dry blend is achieved. The final temperature should be around 110-120°C.[1]

      • Cool the dry blend to room temperature.

    • Melt Compounding:

      • Set the temperature of the two-roll mill to 160-175°C, depending on the specific formulation.[1]

      • Feed the dry blend into the nip of the heated rolls.

      • Continuously cut and fold the material on the mill for 5-10 minutes to ensure thorough mixing and homogenization.[1]

      • Once a uniform sheet is formed, remove it from the mill.

    • Compression Molding:

      • Preheat the compression molding press to 170-185°C.[1]

      • Cut the milled PVC sheet into pieces that fit the dimensions of the test specimen mold.

      • Place the PVC pieces into the preheated mold.

      • Close the press and apply low pressure for a 3-5 minute preheating period.

      • Increase the pressure to 10-15 MPa and maintain for 5-10 minutes.

      • Cool the mold under pressure using circulating water until it reaches room temperature.

      • Carefully remove the molded test specimens.

    • Conditioning:

      • Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.[1]

2. Thermal Stability Evaluation using Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.[1]

  • Equipment:

    • Thermogravimetric Analyzer (TGA)

    • Analytical balance

    • Sample pans (e.g., platinum or alumina)

  • Procedure:

    • Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC specimen.

    • TGA Measurement:

      • Place the sample in a TGA pan and record the initial weight.

      • Place the pan in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

      • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[1]

      • Record the sample weight as a function of temperature.

    • Data Analysis:

      • Plot the percentage weight loss versus temperature.

      • Determine the onset temperature of degradation (T_onset), which is the temperature at which significant weight loss begins.[1]

      • Determine the temperature of maximum degradation rate (T_max) from the peak of the derivative of the TGA curve (DTG).

      • Compare the T_onset and T_max of different PVC formulations to assess their relative thermal stability.[1]

Data Presentation

Performance of TOTM in High-Temperature PVC Formulations

The following table summarizes the impact of TOTM on the thermal and mechanical properties of a typical PVC formulation.

PropertyTest MethodPVC without PlasticizerPVC with 50 phr TOTM
Thermal Properties
Onset of Degradation (T_onset)TGA, 10°C/min in N₂~250°C>270°C
Heat Stability Time (200°C)Congo Red (ISO 182-1)< 10 min> 60 min
Mechanical Properties
Tensile StrengthASTM D638~50 MPa~20 MPa
Elongation at BreakASTM D638< 10%> 300%
HardnessASTM D2240> 90 Shore A~80 Shore A
Electrical Properties
Volume ResistivityASTM D257> 10¹⁵ Ω·cm> 10¹⁴ Ω·cm
Note: These are typical values and can vary depending on the specific PVC grade, stabilizer package, and other additives used in the formulation.

Visualizations

Experimental_Workflow raw_materials Raw Materials (PVC, TOTM, Stabilizer, etc.) dry_blending Dry Blending (High-Speed Mixer) raw_materials->dry_blending melt_compounding Melt Compounding (Two-Roll Mill) dry_blending->melt_compounding molding Compression Molding melt_compounding->molding conditioning Conditioning (24h, 23°C, 50% RH) molding->conditioning testing Characterization (TGA, Mechanical, etc.) conditioning->testing analysis Data Analysis & Troubleshooting testing->analysis

Caption: Experimental workflow for preparing and testing PVC formulations with TOTM.

Troubleshooting_Logic start Issue Identified: Premature Discoloration check_stabilizer Check Stabilizer Dosage and Type start->check_stabilizer check_mixing Review Mixing Parameters start->check_mixing check_processing Analyze Processing Conditions (Temp, Shear) start->check_processing adjust_stabilizer Adjust Stabilizer Package check_stabilizer->adjust_stabilizer optimize_mixing Optimize Mixing (Time, Speed) check_mixing->optimize_mixing modify_processing Modify Processing Parameters check_processing->modify_processing resolved Issue Resolved adjust_stabilizer->resolved optimize_mixing->resolved modify_processing->resolved unresolved Issue Persists: Consult Formulation Expert

Caption: Troubleshooting flowchart for addressing discoloration in PVC processing.

References

Technical Support Center: Minimizing Trioctyl Trimellitate (TOTM) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the extraction of trioctyl trimellitate (TOTM) in solvent-contact applications.

Frequently Asked Questions (FAQs)

1. What is this compound (TOTM) and why is it used?

This compound (TOTM) is a high molecular weight, branched plasticizer used to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1][2][3] It is often chosen as a safer alternative to phthalate-based plasticizers, like DEHP, particularly in sensitive applications such as medical devices, due to its lower migration potential and favorable toxicological profile.[4][5][6][7][8]

2. What is plasticizer migration and why is it a concern?

Plasticizer migration, also known as leaching or extraction, is the process by which a plasticizer moves from the polymer matrix to the surface and into a contacting solvent or material.[9][10][11] This is a concern because it can lead to:

  • Compromised material integrity: Loss of the plasticizer can cause the polymer to become brittle and lose its flexibility.[9][11]

  • Contamination of the contacting medium: In pharmaceutical or food-contact applications, the leached plasticizer can contaminate the product, raising safety concerns.[10]

  • Altered product performance: The migration of plasticizers can affect the stability and efficacy of drug formulations.

3. What factors influence the extraction of TOTM?

Several factors can influence the rate and extent of TOTM extraction:

  • Solvent Type: The polarity and chemical nature of the contacting solvent play a crucial role. Solvents that are chemically similar to TOTM (i.e., lipophilic or organic solvents) will tend to extract it more readily than aqueous solutions.[12]

  • Temperature: Higher temperatures increase the kinetic energy of both the plasticizer and polymer molecules, accelerating the diffusion and extraction of TOTM.[12][13]

  • Contact Time: Longer exposure to a solvent will generally result in a greater amount of TOTM extraction.[12]

  • Polymer Composition: The specific formulation of the polymer, including the type of resin and the presence of other additives, can affect how well the TOTM is retained.[13]

  • Surface Area to Volume Ratio: A larger surface area of the polymer in contact with the solvent will lead to a higher rate of extraction.

  • Mechanical Stress: Bending, stretching, or other mechanical stresses on the polymer can create micro-fractures and increase the rate of plasticizer migration.[11]

4. How can I minimize TOTM extraction?

Strategies to minimize TOTM extraction include:

  • Material Selection:

    • Use high molecular weight plasticizers: TOTM itself is a high molecular weight plasticizer, which inherently reduces its migration compared to lower molecular weight alternatives.[10][13]

    • Consider alternative polymers: Depending on the application, polymers that do not require plasticizers or have inherently better compatibility with the process fluids may be an option.

    • Reactive plasticizers: These plasticizers chemically bond to the polymer matrix, significantly reducing their ability to migrate.[9][10]

  • Process Optimization:

    • Control temperature: Whenever possible, conduct processes at the lowest feasible temperature to minimize extraction.[12][13]

    • Minimize contact time: Reduce the duration of contact between the polymer and the solvent.

  • Surface Modification:

    • Surface coatings: Applying a barrier coating to the polymer surface can effectively prevent the plasticizer from migrating into the contacting fluid.[9][10][12]

    • Surface cross-linking: Treatments such as plasma modification can create a cross-linked surface layer that hinders plasticizer migration.[14]

5. What are some alternatives to TOTM?

While TOTM is a good alternative to many traditional plasticizers, other options with potentially even lower migration profiles exist, depending on the specific application requirements. Some alternatives include:

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving TOTM-plasticized materials.

Problem 1: Higher than expected TOTM levels detected in the contacting solvent.

Possible Cause Troubleshooting Steps
Incompatible Solvent Review the chemical compatibility of your solvent with PVC and TOTM. If possible, switch to a less aggressive solvent. General plasticizers are more easily extracted by gasoline or oil-based solvents and less so by water.[12]
Elevated Temperature Verify the temperature of your experiment. Higher ambient temperatures can increase the rate of molecular movement and diffusion of the plasticizer to the surface of the product and into the medium.[12] If permissible, lower the experimental temperature.
Prolonged Contact Time Evaluate if the duration of solvent contact can be reduced without compromising the experimental outcome.
High Surface Area to Volume Ratio If feasible, adjust the geometry of your experimental setup to minimize the surface area of the plastic in contact with the solvent.
Material Degradation Inspect the polymer for signs of degradation (e.g., discoloration, cracking). Overheating during manufacturing can damage polymer chains, making them less effective at retaining plasticizers.[13] Use a fresh, properly stored batch of material.

Problem 2: Inconsistent or non-reproducible TOTM extraction results.

Possible Cause Troubleshooting Steps
Variable Experimental Conditions Ensure that all experimental parameters (temperature, contact time, agitation, etc.) are tightly controlled and consistent across all runs.
Inconsistent Sample Preparation Standardize your procedure for preparing the polymer samples, including cleaning and cutting, to ensure a consistent surface area and condition.
Analytical Method Variability Validate your analytical method for TOTM quantification, including linearity, accuracy, and precision. Use an internal standard to correct for variations in sample preparation and instrument response.
Batch-to-Batch Material Variation If possible, obtain a certificate of analysis for your polymer material to check for consistency in formulation. Consider pre-screening different batches for their baseline extraction levels.

Quantitative Data Summary

The following table summarizes qualitative and, where available, quantitative information on plasticizer migration. Direct quantitative comparisons of TOTM extraction across a wide range of solvents and conditions are limited in the public literature; therefore, the data presented here is largely comparative.

PlasticizerContact MediumConditionsMigration LevelReference
TOTM Intravenous Preparation1 hr shaking at room tempLower than DEHP[16]
DEHP Intravenous Preparation1 hr shaking at room tempHigher than TOTM[16]
TOTM Ethanol/Water Mixture (50/50 v/v)Not specifiedLower than DEHP[8]
DEHP Ethanol/Water Mixture (50/50 v/v)Not specifiedMigrates three times more than DEHT[8]
TOTM Not specifiedNot specifiedLow volatility and migration[17][18]
DEHT Not specifiedNot specifiedLower migration than DEHP[8]
DINCH Not specifiedNot specifiedSimilar migration to DEHP[8]

Experimental Protocols

Protocol 1: Quantification of TOTM Extraction using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for quantifying the amount of TOTM that has leached from a polymer into a liquid medium.

1. Materials and Reagents:

  • Polymer sample plasticized with TOTM

  • Contacting solvent (e.g., ethanol, hexane, or a relevant pharmaceutical simulant)

  • TOTM analytical standard

  • Internal standard (e.g., triphenyl phosphate)

  • High-purity extraction solvent (e.g., dichloromethane (B109758) or hexane)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Shaking incubator or orbital shaker

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

2. Procedure:

  • Sample Preparation: Cut the polymer sample into standardized dimensions to ensure a consistent surface area for each experiment. Clean the surface with a non-interfering solvent (e.g., isopropanol) and allow it to air dry completely.

  • Extraction:

    • Place a known weight and surface area of the prepared polymer sample into a glass vial.

    • Add a precise volume of the contacting solvent to the vial, ensuring the sample is fully submerged.

    • Seal the vial and place it in a shaking incubator at a controlled temperature and for a specified duration.

  • Sample Analysis:

    • After the incubation period, carefully remove the polymer sample from the vial.

    • Add a known amount of the internal standard to the solvent containing the extracted TOTM.

    • Perform a liquid-liquid extraction of the TOTM from the contacting solvent into a more volatile, GC-compatible solvent like dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

    • Analyze the concentrated extract by GC-MS.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the TOTM analytical standard with the same amount of internal standard.

    • Quantify the amount of TOTM in the sample by comparing the peak area ratio of TOTM to the internal standard against the calibration curve.

Visualizations

cluster_factors Factors Influencing TOTM Extraction Solvent Solvent Properties (Polarity, Chemical Nature) Extraction TOTM Extraction Rate Solvent->Extraction Temp Temperature Temp->Extraction Time Contact Time Time->Extraction Polymer Polymer Composition Polymer->Extraction Surface Surface Area Surface->Extraction Stress Mechanical Stress Stress->Extraction

Caption: Key factors influencing the rate of this compound (TOTM) extraction from a polymer matrix.

cluster_workflow Troubleshooting Workflow for High TOTM Extraction Start High TOTM Extraction Observed CheckSolvent Is the solvent highly lipophilic? Start->CheckSolvent CheckTemp Is the temperature elevated? CheckSolvent->CheckTemp No ActionSolvent Consider alternative, less aggressive solvent. CheckSolvent->ActionSolvent Yes CheckTime Is the contact time prolonged? CheckTemp->CheckTime No ActionTemp Reduce experimental temperature. CheckTemp->ActionTemp Yes CheckMaterial Is the polymer material compromised? CheckTime->CheckMaterial No ActionTime Minimize solvent contact time. CheckTime->ActionTime Yes ActionMaterial Use new, validated polymer batch. CheckMaterial->ActionMaterial Yes End Re-evaluate TOTM Extraction CheckMaterial->End No ActionSolvent->CheckTemp ActionTemp->CheckTime ActionTime->CheckMaterial ActionMaterial->End

Caption: A step-by-step workflow for troubleshooting unexpectedly high levels of TOTM extraction.

References

Overcoming compatibility issues of trioctyl trimellitate with other additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming compatibility issues with trioctyl trimellitate (TOTM) and other additives.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during formulation development and experimentation with TOTM.

Issue 1: Plasticizer Migration Leading to Surface Tackiness or Blooming

Question: My PVC compound formulated with TOTM has become tacky on the surface, and I observe a slight oily film. What is causing this, and how can I fix it?

Answer: This phenomenon, known as blooming or exudation, is likely due to plasticizer migration. While TOTM has low migration properties, certain conditions or incompatible additives can promote its movement to the surface.[1][2]

Troubleshooting Steps:

  • Verify Additive Compatibility: Certain additives can disrupt the polymer-plasticizer matrix. Review your formulation for known incompatibilities.

  • Optimize Plasticizer Concentration: An excess of TOTM can lead to supersaturation within the polymer matrix, causing the excess to migrate. Re-evaluate the plasticizer loading.

  • Incorporate a Co-Plasticizer: Blending TOTM with other compatible plasticizers, such as dioctyl terephthalate (B1205515) (DOTP), can sometimes improve overall stability and reduce the migration of a single component.[3][4]

  • Consider Anti-Migration Additives: The addition of nanoparticles like nano-SiO2 or polyester (B1180765) plasticizers can help to anchor the plasticizer molecules within the polymer matrix, reducing their mobility.[5]

  • Curing/Processing Conditions: Ensure that the processing temperatures and times are optimal for your formulation. Inadequate fusion of the PVC compound can lead to poor plasticizer uptake and subsequent migration.

Logical Flow for Troubleshooting Plasticizer Migration

G Troubleshooting Plasticizer Migration start Surface Tackiness/Blooming Observed check_additives Review Additive Compatibility start->check_additives optimize_conc Optimize TOTM Concentration check_additives->optimize_conc If no incompatible additives found co_plasticizer Consider Co-Plasticizer optimize_conc->co_plasticizer If issue persists anti_migration Evaluate Anti-Migration Additives co_plasticizer->anti_migration If still unresolved check_processing Verify Processing Conditions anti_migration->check_processing If migration continues solution Migration Issue Resolved check_processing->solution On successful optimization

Caption: A flowchart for systematically addressing plasticizer migration.

Issue 2: Phase Separation in a Multi-Component Formulation

Question: My formulation containing TOTM, a polymer, and an active pharmaceutical ingredient (API) appears cloudy and shows signs of phase separation. How can I improve the homogeneity?

Answer: Phase separation occurs when components of a mixture are not thermodynamically miscible, leading to the formation of distinct domains.[6][7] In pharmaceutical formulations, this can be influenced by the interactions between the API, the polymer, and the plasticizer.[8][9]

Troubleshooting Steps:

  • Assess Component Solubility Parameters: Utilize Hansen Solubility Parameters (HSP) or Flory-Huggins interaction parameters to predict the miscibility of TOTM with the polymer and other key excipients. A closer match in parameters suggests better compatibility.

  • Modify the Solvent System (for solvent-based processes): If you are using a solvent casting method, altering the solvent or using a co-solvent system can improve the initial dispersion of all components and prevent phase separation upon drying.

  • Employ a Compatibilizer: Introducing a compatibilizing agent that has favorable interactions with both the continuous and dispersed phases can stabilize the formulation.

  • Adjust Processing Method: Techniques like hot-melt extrusion (HME) can create a stable amorphous solid dispersion by kinetically trapping the components in a mixed state, even if they are not fully miscible at lower temperatures.[8]

  • Evaluate API-Excipient Interactions: The API itself can influence phase behavior. Molecular dynamics simulations can provide insights into the interaction energies between the API, TOTM, and the polymer, helping to identify potential incompatibilities at a molecular level.[8][10]

Experimental Workflow for Assessing Formulation Compatibility

G Workflow for Assessing Formulation Compatibility start Start: New Formulation computational Computational Screening (Solubility Parameters, MD Simulations) start->computational formulation_prep Prepare Test Formulations (Solvent Cast, HME) computational->formulation_prep characterization Characterize Formulations (DSC, XRD, Microscopy) formulation_prep->characterization stability Conduct Stability Studies (Accelerated Conditions) characterization->stability analysis Analyze for Phase Separation and Degradation stability->analysis optimization Optimize Formulation Based on Results analysis->optimization

Caption: A workflow for evaluating and optimizing formulation compatibility.

Experimental Protocols

Protocol 1: Quantification of this compound Migration by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantify the amount of TOTM that has migrated from a polymer matrix into a liquid simulant or onto a solid substrate.

Materials:

  • Polymer sample containing TOTM

  • Extraction solvent (e.g., hexane, dichloromethane)

  • Internal standard (e.g., dioctyl phthalate (B1215562), if not present in the sample)

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Sample Preparation (Extraction Test):

    • Submerge a known weight and surface area of the polymer sample in a specified volume of a liquid simulant (e.g., ethanol/water mixture for pharmaceutical applications, oil for food contact).[11]

    • Incubate at a controlled temperature for a defined period (e.g., 24 hours at 40°C).

    • After incubation, remove the polymer sample.

    • Take a known aliquot of the liquid simulant and perform a liquid-liquid extraction with a suitable organic solvent.

    • Add a known concentration of the internal standard to the organic extract.

    • Evaporate the solvent to a smaller, known volume.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Run the analysis using a temperature program that effectively separates TOTM from other components.

    • Identify the TOTM peak based on its retention time and mass spectrum.

    • Quantify the amount of TOTM by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

  • Data Reporting:

    • Express the migration results as mass of TOTM per unit surface area of the sample (e.g., µg/cm²) or as a percentage of the initial TOTM content in the polymer.

Quantitative Data Summary

Table 1: Comparison of Migration Testing Methods

MethodPrincipleApplicationAdvantagesLimitations
ASTM D1239 Gravimetric analysis of weight loss after immersion in a chemical.[12][13]General resistance of plastic films to extraction.Simple, low cost.Non-specific, may not identify the migrated component.
ISO 177 Measures plasticizer transfer to absorbent discs under pressure.[12][13]Exudation/contact migration.Standardized, good for comparative studies.Results can be influenced by the absorbent material.
GC-MS Separation and identification of volatile/semi-volatile compounds.[11][14]Precise quantification of specific migrated plasticizers.High sensitivity and specificity.Requires expensive equipment and skilled operators.
FTIR-ATR Measures changes in infrared absorption on the polymer surface.[15][16]Surface analysis of plasticizer concentration.Non-destructive, fast.Primarily qualitative or semi-quantitative for surface changes.

Frequently Asked Questions (FAQs)

Q1: Is TOTM a suitable plasticizer for drug delivery applications involving sensitive APIs? A1: TOTM is often considered a safer alternative to some phthalate plasticizers due to its lower toxicity and migration profile.[1][2] However, its compatibility with a specific API must be thoroughly evaluated. Potential interactions could affect the stability, release profile, and bioavailability of the drug.[17][18] It is crucial to conduct API-excipient compatibility studies, such as differential scanning calorimetry (DSC) and forced degradation studies, early in the development process.[8][9]

Q2: How does the molecular weight of TOTM affect its compatibility? A2: TOTM has a relatively high molecular weight, which contributes to its low volatility and reduced migration tendency compared to lower molecular weight plasticizers.[1][4] This generally enhances its permanence in a polymer matrix. However, its larger size can sometimes lead to lower plasticizing efficiency, meaning more of it might be needed to achieve the same level of flexibility as a smaller plasticizer, which can in turn affect the formulation cost.[2]

Q3: Can I use TOTM in formulations that will be sterilized? A3: The stability of TOTM at elevated temperatures makes it suitable for some sterilization methods. However, you must validate the chosen sterilization method (e.g., autoclave, gamma irradiation, ethylene (B1197577) oxide) for your specific formulation. Sterilization processes can sometimes induce degradation or enhance the migration of additives. Post-sterilization testing for plasticizer integrity and migration is recommended.

Q4: What are the key differences between plasticizer migration, exudation, and volatilization? A4: These terms describe different mechanisms of plasticizer loss:[5][13]

  • Migration (Leaching/Extraction): The transfer of the plasticizer from the polymer into a contacting liquid (e.g., a solvent, beverage, or bodily fluid).[11]

  • Exudation (Blooming): The movement of the plasticizer to the surface of the polymer, forming a film, due to incompatibility or supersaturation.[19]

  • Volatilization: The loss of the plasticizer to the atmosphere, which is more significant for plasticizers with higher vapor pressure and at elevated temperatures.[13]

Q5: What analytical techniques are best for detecting early signs of incompatibility? A5: For early detection, sensitive thermal and spectroscopic methods are recommended:

  • Differential Scanning Calorimetry (DSC): A shift in the glass transition temperature (Tg) can indicate plasticizer-polymer interaction and miscibility. A single Tg for the blend suggests good compatibility.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material and can detect changes related to plasticizer effectiveness and compatibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting and quantifying even small amounts of migrated or volatilized plasticizer.[11][14]

References

Technical Support Center: Reducing Volatile Organic Compound (VOC) Emissions from TOTM-Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Trioctyl Trimellitate (TOTM)-plasticized materials. The focus is on understanding, measuring, and minimizing Volatile Organic Compound (VOC) emissions during experimentation and material processing.

Frequently Asked Questions (FAQs)

Q1: What are VOCs in the context of TOTM-plasticized materials, and what are their primary sources?

A1: Volatile Organic Compounds (VOCs) are carbon-containing chemicals that can easily evaporate into the air at room temperature.[1] In TOTM-plasticized materials, such as medical-grade PVC, VOCs can originate from several sources:

  • Residual Plasticizer: Although TOTM has low volatility, trace amounts can be emitted, especially at elevated temperatures.

  • Residual Monomers and Solvents: Unreacted vinyl chloride monomer (VCM) from PVC synthesis or residual solvents like tetrahydrofuran (B95107) (THF) from polymer processing can be sources of VOCs. It has been noted that removing residual THF from cast PVC films can be particularly challenging.[2]

  • Degradation Products: Thermal degradation of the PVC polymer during processing (e.g., extrusion) can generate VOCs like hydrogen chloride (HCl) and other breakdown products.[3] Processing temperatures above the thermal stability of PVC can accelerate this degradation.

  • Additives and Stabilizers: Other additives in the formulation, such as heat stabilizers or their degradation byproducts, can also contribute to the overall VOC profile.

Q2: My TOTM-plasticized material is showing high VOC levels in preliminary tests. What are the most likely causes?

A2: High VOC levels in TOTM-plasticized materials can typically be traced back to three main areas: formulation, processing, and post-processing handling. Key factors include:

  • Excessive Processing Temperatures: Overheating the material during extrusion or molding can cause thermal degradation of the PVC and the additives, leading to a significant increase in VOC emissions.[4]

  • Inadequate Stabilization: An insufficient or inappropriate heat stabilizer system may not adequately protect the PVC from degradation at processing temperatures, resulting in the release of HCl and other volatile compounds.[5]

  • Purity of Raw Materials: The presence of impurities in the TOTM plasticizer or PVC resin can contribute to unexpected VOCs. For instance, the synthesis of TOTM can sometimes lead to trace amounts of phthalate (B1215562) impurities like DEHP or DEHT.[6]

  • Insufficient Devolatilization: During compounding and extrusion, a lack of proper vacuum venting can lead to trapped residual monomers, solvents, and moisture, which are later released as VOCs.

Q3: How can I reduce VOC emissions during the processing of TOTM-plasticized PVC?

A3: Minimizing VOC emissions starts with optimizing your processing conditions. Here are some key strategies:

  • Optimize Processing Temperature: Use the lowest possible processing temperature that still allows for proper melting and mixing of the compound. Higher temperatures significantly increase the rate of polymer degradation.[4]

  • Use an Effective Heat Stabilizer: Incorporate an appropriate heat stabilizer system, such as a calcium-zinc (Ca/Zn) based stabilizer, to prevent the thermal degradation of PVC during processing.[5][7]

  • Ensure Adequate Venting: Utilize vacuum venting on your extruder to remove residual monomers, moisture, and other volatile components from the molten polymer.

  • Minimize Residence Time: Reduce the amount of time the molten polymer spends at high temperatures in the extruder to limit thermal degradation.

Q4: Is there a way to reduce VOCs from the material after it has been processed?

Q5: How does TOTM compare to other plasticizers in terms of VOC emissions and leaching?

A5: TOTM is generally considered a low-volatility and low-migration plasticizer, especially when compared to traditional phthalates like DEHP. Studies have shown that the migration of TOTM from medical tubing is significantly lower than that of DEHP.[9] Other common non-phthalate alternatives include DINCH (diisononyl cyclohexane-1,2-dicarboxylate) and DEHT (diethylhexyl terephthalate). TOTM typically exhibits lower migration rates than both DINCH and DEHT under similar conditions.[6]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
High levels of unexpected VOCs (e.g., phthalates) in GC-MS analysis 1. Contamination of raw materials. 2. Cross-contamination during processing.1. Request a certificate of analysis for your TOTM and PVC resin to check for impurities. DEHP and DEHT have been reported as potential impurities in TOTM production.[6] 2. Ensure dedicated processing equipment is used or that thorough cleaning procedures are in place to prevent cross-contamination from other plasticizer formulations.
High levels of plasticizer (TOTM) detected as a VOC 1. Processing temperature is too high, increasing the vapor pressure of TOTM. 2. Incompatible additives are promoting plasticizer exudation.1. Systematically lower the extrusion or molding temperature in increments while monitoring material properties and VOC levels. 2. Review your formulation. Ensure all additives are compatible with TOTM and the PVC resin.
Detection of aromatic compounds (e.g., benzene, toluene, styrene) 1. Thermal degradation of PVC or other additives. 2. Residual solvents from the synthesis of raw materials.1. Lower the processing temperature and verify the adequacy of your heat stabilizer package.[5] 2. Implement a post-processing thermal conditioning step (see FAQ Q4) to drive off residual solvents. 3. Contact the raw material suppliers to inquire about typical residual solvents.
Material discoloration (yellowing or browning) along with high VOCs 1. Significant thermal degradation of the PVC polymer.1. Immediately reduce the processing temperature. 2. Increase the concentration of your heat stabilizer or switch to a more effective one. Ca/Zn stabilizers are a common non-toxic option.[10] 3. Check for "dead spots" in the extruder where material could be stagnating and degrading.

Data Presentation

Table 1: Comparison of Migration/Leaching for Different Plasticizers in Medical-Grade PVC

PlasticizerAbbreviationTypeRelative Migration/Leaching Rate
This compoundTOTMTrimellitateVery Low[6][9]
Di(2-ethylhexyl) terephthalateDEHTTerephthalateLow[6]
Diisononyl cyclohexane-1,2-dicarboxylateDINCHAliphatic dicarboxylateLow[6]
Di(2-ethylhexyl) phthalateDEHPOrtho-phthalateHigh[6][9]

Note: Lower migration potential generally correlates with lower potential for the plasticizer itself to be a significant VOC.

Experimental Protocols

Protocol 1: Quantification of VOC Emissions by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of VOCs emitted from a solid TOTM-plasticized material.

1. Materials and Reagents:

  • TOTM-plasticized material sample (e.g., a small, precisely weighed piece of extruded tubing).

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

  • GC-MS system equipped with a headspace autosampler.

  • Capillary column suitable for VOC analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium as a carrier gas.

  • VOC standards for calibration (if quantification is required).

2. Sample Preparation:

  • Cut a representative sample of the TOTM-plasticized material (e.g., 0.5 - 1.0 g).

  • Accurately weigh the sample and place it into a headspace vial.

  • Immediately seal the vial with a crimp cap to prevent loss of volatiles.

  • Prepare a blank vial containing no sample to serve as a baseline.

3. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 120-150°C (A higher temperature will increase the concentration of volatiles but may also promote some degradation).[3]

    • Incubation Time: 30-60 minutes.

    • Injection Volume: 1 mL.

    • Transfer Line Temperature: 160-180°C.

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Carrier Gas Flow Rate: 1.0-1.5 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5-10 minutes at 280°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: 45-400 m/z.[1]

4. Data Analysis:

  • Identify the VOCs in the sample by comparing their mass spectra to a spectral library (e.g., NIST).

  • For quantitative analysis, create a calibration curve using external standards of the identified VOCs.

  • Calculate the concentration of each VOC in the headspace and, if needed, correlate it back to the mass of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample TOTM-Plasticized Material weigh Weigh Sample (0.5-1.0 g) sample->weigh vial Place in Headspace Vial weigh->vial seal Seal Vial vial->seal incubate Incubate Vial (e.g., 120°C, 30 min) seal->incubate inject Inject Headspace Gas incubate->inject gc GC Separation (Capillary Column) inject->gc ms MS Detection (Scan m/z 45-400) gc->ms identify Identify VOCs (NIST Library) ms->identify quantify Quantify VOCs (Calibration Curve) identify->quantify report Generate Report quantify->report

Experimental workflow for VOC analysis by HS-GC-MS.

troubleshooting_logic start High VOCs Detected in TOTM-Plasticized Material check_temp Is Processing Temperature Above Recommended Limit? start->check_temp check_stabilizer Is Heat Stabilizer Adequate? check_temp->check_stabilizer No action_temp Reduce Processing Temperature check_temp->action_temp Yes check_purity Are Raw Materials High Purity? check_stabilizer->check_purity Yes action_stabilizer Increase Stabilizer Level or Use a More Effective Type check_stabilizer->action_stabilizer No action_purity Verify Raw Material Purity (Request CoA) check_purity->action_purity No action_post_cure Implement Post-Processing Thermal Conditioning check_purity->action_post_cure Yes end_state VOC Levels Reduced action_temp->end_state action_stabilizer->end_state action_purity->end_state action_post_cure->end_state

Troubleshooting logic for high VOC emissions.

References

Technical Support Center: Enhancing UV Resistance of Materials Containing Trioctyl Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the ultraviolet (UV) resistance of materials plasticized with trioctyl trimellitate (TOTM).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (TOTM) in my formulation and how does it affect UV resistance?

A1: this compound (TOTM) is a high-molecular-weight primary plasticizer used to impart flexibility and durability to polymers, most commonly polyvinyl chloride (PVC).[1][2] Due to its low volatility and migration, it is often chosen for applications requiring high permanence, such as in automotive interiors and wire and cable insulation.[3][4][5] While TOTM itself is a durable plasticizer, the base polymer (like PVC) is susceptible to degradation from UV radiation.[6] UV exposure can lead to discoloration (yellowing), cracking, and a loss of mechanical properties.[7][8] Therefore, the addition of UV stabilizers is crucial for long-term performance in applications exposed to sunlight.

Q2: What are the primary types of UV stabilizers recommended for use with TOTM-plasticized materials?

A2: The most effective approach to UV stabilization in TOTM-plasticized formulations, particularly PVC, involves a synergistic combination of UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[7][9]

  • UV Absorbers (UVAs): These additives, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer from the initial photo-oxidative damage.[9][10]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle by neutralizing free radicals that are formed within the polymer, providing long-term protection.[9]

Q3: Are there any specific considerations when selecting HALS for PVC formulations?

A3: Yes. Standard HALS are basic in nature. PVC, upon degradation, can release hydrochloric acid (HCl). This acid can neutralize conventional HALS, rendering them ineffective.[7] For this reason, non-basic HALS (also known as NOR-HALS) are often recommended for PVC applications to ensure long-term, stable protection.[7]

Q4: What is the "synergistic effect" between UV absorbers and HALS?

A4: The synergistic effect refers to the phenomenon where the combined protective performance of a UVA and a HALS is greater than the sum of their individual effects. The UVA provides a "front-line" defense by absorbing most of the incoming UV radiation, while the HALS "cleans up" any free radicals that may still form. This dual-action approach provides comprehensive and long-lasting protection against UV degradation.

Q5: What are typical loading levels for UV absorbers and HALS in flexible PVC?

A5: The optimal concentration of UV stabilizers depends on the specific polymer, the thickness of the material, and the expected level of UV exposure. However, typical use levels for UV absorbers like benzotriazoles in flexible PVC range from 0.10% to 0.50% by weight.[11] HALS are also used in similar concentration ranges. It is always recommended to consult the technical data sheets of the specific additives for precise guidance.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions
Rapid yellowing or discoloration of the material upon UV exposure. 1. Insufficient or no UV stabilizer in the formulation. 2. Use of an inappropriate UV stabilizer (e.g., a basic HALS in PVC). 3. Inadequate dispersion of the UV stabilizer in the polymer matrix. 4. Degradation of other components in the formulation.1. Incorporate a UV stabilization package. A combination of a UV absorber (benzotriazole or benzophenone (B1666685) type) and a HALS is recommended. 2. For PVC, ensure the use of a non-basic (NOR) HALS. 3. Optimize mixing and processing conditions to ensure homogeneous dispersion of additives. 4. Evaluate the UV stability of all formulation components, including pigments and fillers.
Material becomes brittle, cracks, or loses its flexibility after UV exposure. 1. Chain scission of the polymer backbone due to UV degradation. 2. Insufficient long-term stabilization provided by the additive package. 3. Migration or loss of plasticizer, although TOTM has low migration rates.1. Increase the concentration of the HALS component in your UV stabilizer package to enhance long-term protection against radical-induced degradation. 2. Ensure adequate loading of the UV absorber to minimize the initial UV damage. 3. While TOTM has low volatility, ensure processing temperatures are not excessive.
Loss of surface gloss and chalking after weathering. 1. Surface degradation of the polymer. 2. Insufficient protection at the material's surface.1. A robust UV stabilization system, particularly with HALS, is effective in protecting the surface. 2. Consider the addition of TiO₂, which can act as a UV blocker and improve weather resistance.
Inconsistent UV resistance across different batches. 1. Inconsistent addition or dispersion of UV stabilizers. 2. Variation in the quality of raw materials.1. Implement strict quality control on the weighing and mixing of all components. 2. Ensure consistent processing parameters (temperature, mixing time, etc.). 3. Qualify and monitor the quality of incoming raw materials.

Data Presentation

The following table provides illustrative data on the performance of different UV stabilizer systems in a flexible PVC formulation containing TOTM. The data is based on general performance trends observed in the industry and is intended for comparative purposes. Actual results will vary depending on the specific formulation and testing conditions.

Stabilizer System Concentration (phr) Yellowness Index (ΔYI) after 1000h Accelerated Weathering Gloss Retention (%) after 1000h Accelerated Weathering Tensile Strength Retention (%) after 1000h Accelerated Weathering
Control (No UV Stabilizer)025.03055
UV Absorber (Benzotriazole)0.310.06570
HALS (Non-basic)0.312.07580
UV Absorber + HALS0.3 + 0.34.09095

phr: parts per hundred resin

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of flexible PVC test specimens containing TOTM and UV stabilizers.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • This compound (TOTM)

  • Thermal stabilizer (e.g., Ca/Zn or organotin based)

  • UV Absorber (e.g., benzotriazole (B28993) type)

  • HALS (non-basic for PVC)

  • Lubricants (internal and external)

Equipment:

  • High-speed mixer or ribbon blender

  • Two-roll mill

  • Compression molding press

  • Standard test specimen molds (e.g., for tensile and color testing)

Procedure:

  • Dry Blending:

    • Accurately weigh all components of the PVC formulation.

    • In a high-speed mixer, add the PVC resin and thermal stabilizer and mix at low speed.

    • Gradually add the TOTM, lubricants, and the UV stabilizer package.

    • Increase the mixer speed and mix until a homogeneous dry blend is achieved (typically until a temperature of 100-120°C is reached).

    • Cool the dry blend to room temperature.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to 160-175°C.

    • Feed the dry blend into the nip of the heated rolls.

    • Continuously cut and fold the material on the mill for 5-10 minutes to ensure thorough mixing and homogenization, until a uniform sheet is formed.

  • Compression Molding:

    • Preheat the compression molding press to 170-185°C.

    • Place the milled sheet into the mold.

    • Close the press and apply pressure according to the equipment specifications to form plaques of the desired thickness.

    • Cool the mold under pressure.

    • Remove the molded plaques and cut into test specimens of the required dimensions.

  • Conditioning:

    • Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.

Protocol 2: Accelerated Weathering

This protocol outlines the general procedure for accelerated weathering of the prepared PVC specimens using fluorescent UV or Xenon Arc apparatus.

Equipment:

  • Accelerated weathering apparatus (Fluorescent UV, e.g., QUV, or Xenon Arc)

  • Specimen holders

Procedure (based on ASTM G154 for Fluorescent UV):

  • Mount the test specimens in the holders.

  • Select the appropriate fluorescent lamps (e.g., UVA-340 for simulating sunlight).

  • Program the exposure cycle. A common cycle for PVC is:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation (darkness with water spray) at a black panel temperature of 50°C.

  • Run the test for a specified duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove specimens for evaluation of properties.

Procedure (based on ASTM G155 for Xenon Arc):

  • Mount the test specimens in the holders.

  • Select the appropriate filters for the xenon arc lamp to simulate natural sunlight.

  • Program the exposure cycle, including irradiance level, light/dark periods, temperature, and relative humidity.

  • Run the test for the specified duration.

  • Remove specimens for property evaluation at predetermined intervals.

Protocol 3: Property Evaluation

This protocol describes the methods for evaluating the changes in material properties after UV exposure.

Equipment:

  • Spectrocolorimeter

  • Gloss meter

  • Universal Testing Machine (UTM)

Procedures:

  • Color Measurement (ASTM D2244):

    • Measure the CIE Lab* color values of the unexposed (control) and exposed specimens.

    • Calculate the change in yellowness index (ΔYI) according to ASTM E313.

  • Gloss Measurement (ASTM D523):

    • Measure the specular gloss of the unexposed and exposed specimens at a specified angle (e.g., 60°).

    • Calculate the percent gloss retention.

  • Tensile Properties (ASTM D638):

    • Test the tensile strength, elongation at break, and modulus of elasticity of the unexposed and exposed specimens using a UTM.

    • Calculate the percent retention of each mechanical property.

Visualizations

UV_Stabilization_Mechanism UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix (with TOTM) UV_Radiation->Polymer_Matrix Attacks UVA UV Absorber (e.g., Benzotriazole) UV_Radiation->UVA Absorbed by Free_Radicals Free Radicals Polymer_Matrix->Free_Radicals Generates Heat Harmless Heat UVA->Heat Dissipates as HALS HALS (e.g., Non-basic) Inactive_Products Inactive Products HALS->Inactive_Products Forms Free_Radicals->HALS Scavenged by Degradation Polymer Degradation (Discoloration, Embrittlement) Free_Radicals->Degradation Leads to Experimental_Workflow Start Start: Define Formulation Preparation Protocol 1: Sample Preparation (Blending, Milling, Molding) Start->Preparation Control_Eval Initial Property Evaluation (Color, Gloss, Tensile) Preparation->Control_Eval Weathering Protocol 2: Accelerated Weathering (ASTM G154 / G155) Preparation->Weathering Analysis Data Analysis & Comparison Control_Eval->Analysis Interim_Eval Interim & Final Property Evaluation Weathering->Interim_Eval Interim_Eval->Analysis End End: Determine Optimal Stabilizer System Analysis->End

References

Troubleshooting trioctyl trimellitate quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the quantification of trioctyl trimellitate (TOTM) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I'm experiencing low recovery of TOTM from my samples. What are the likely causes and how can I improve it?

A1: Low recovery of TOTM is a common issue stemming from its high molecular weight and lipophilic nature. Several factors during sample preparation can contribute to this problem.

Troubleshooting Steps:

  • Inadequate Cell Lysis or Tissue Homogenization: Ensure complete disruption of the sample matrix to release TOTM. For biological tissues, consider both mechanical homogenization (e.g., bead beating, rotor-stator homogenizer) and enzymatic digestion.[1][2][3] The choice of lysis solution is critical; test various solutions to ensure they effectively break down the biological material without degrading the plastic.[1]

  • Inefficient Extraction Solvent: The choice of organic solvent is crucial for effective TOTM extraction.[4] Solvents like n-hexane, toluene, and acetone (B3395972) are commonly used.[5] For PVC materials, tetrahydrofuran (B95107) (THF) has been noted, though residual THF can act as a plasticizer and interfere with analysis.[6] A mixture of solvents may be necessary to efficiently extract TOTM from complex matrices.

  • Suboptimal Extraction Technique: Techniques like vortex mixing, water-bath sonication, and ultrasonic extraction are often employed.[5] Ensure sufficient extraction time and temperature. For instance, a water bath at 40-100°C for 1-2 hours followed by 30 minutes of ultrasonic extraction can be effective.[5]

  • Analyte Adsorption: TOTM can adsorb to laboratory plastics such as pipette tips and vials.[7] To minimize this, use glass or polypropylene (B1209903) labware where possible and pre-rinse with the extraction solvent.

  • Phase Separation Issues in Liquid-Liquid Extraction (LLE): Emulsion formation can trap the analyte and lead to poor recovery. To break emulsions, try adding salt, centrifuging at a higher speed, or using a different solvent system.

Chromatography & Detection

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a primary challenge in quantifying analytes in complex samples by LC-MS/MS, leading to inaccurate results.[8][9][10] They occur when co-eluting matrix components interfere with the ionization of the target analyte.[9][10]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7] Various sorbents can be used depending on the matrix and analyte properties.

    • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent can help selectively partition TOTM away from interfering substances.[7]

  • Optimize Chromatographic Separation: Improving the separation between TOTM and matrix components can significantly reduce interference.[7]

    • Adjust the Gradient: A slower, more gradual gradient can improve resolution.

    • Change the Column Chemistry: Utilizing a different stationary phase (e.g., C8 instead of C18) may provide better separation from matrix interferences.[11]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for TOTM is the gold standard for correcting matrix effects. If a SIL standard is unavailable, a close structural analog can be used, though it may not compensate as effectively.[12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[10]

  • Dilute the Sample: If the concentration of TOTM is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[10]

Q3: My GC-MS analysis of TOTM is showing poor peak shape and reproducibility. What could be the problem?

A3: Due to its high boiling point (414 °C), TOTM can be challenging to analyze by GC-MS.[5][13]

Troubleshooting Steps:

  • Injector Temperature: A sufficiently high injector temperature (e.g., 290-310°C) is necessary to ensure complete volatilization of TOTM.[5][14]

  • Column Choice and Temperature Program: A column suitable for high-temperature analysis, such as a DB-5MS, is recommended.[5] The temperature program should ramp up to a high final temperature (e.g., 310-320°C) and hold for a sufficient time to ensure elution of the high-boiling analyte.[5][14]

  • Carrier Gas Flow Rate: An appropriate carrier gas flow rate is essential for good peak shape. A typical flow rate is around 1.32 mL/min.[5]

  • Sample Derivatization: While not always necessary for TOTM itself, derivatization of metabolites or co-eluting interfering compounds can sometimes improve chromatographic performance.[15]

  • System Contamination: High-boiling compounds can contaminate the injector and column, leading to poor performance. Regular maintenance, including liner and septum replacement and column baking, is crucial.

Contamination & Interferences

Q4: I'm detecting TOTM in my blank samples. What are the potential sources of contamination?

A4: Contamination is a significant concern in plasticizer analysis, as these compounds are ubiquitous in the laboratory environment.[16]

Troubleshooting Steps:

  • Laboratory Environment: Plasticizers can be present in lab air from sources like air conditioner filters, caulks, and flexible PVC plastics.[16] Minimize the use of plastics in and around the sample preparation and analysis area.

  • Labware and Consumables: Pipette tips, centrifuge tubes, vials, and septa can all be sources of plasticizer contamination.[7][17] Use glass or polypropylene materials where possible, and test different brands of consumables for background levels.

  • Solvents and Reagents: Use high-purity, LC-MS or GC-grade solvents and reagents to minimize background contamination.[7]

  • Carryover: Inadequate cleaning of autosampler syringes or injection ports can lead to carryover between samples. Implement rigorous wash steps between injections.

Q5: What are some common isobaric or isomeric interferences I should be aware of when quantifying TOTM?

A5: Isobaric (same nominal mass) and isomeric (same chemical formula) compounds can co-elute with TOTM and interfere with quantification, especially with less selective detectors.[7]

Potential Interferences:

  • Other Plasticizers: Phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) are common plasticizers that can be present in samples and have similar retention times to TOTM.[4][18]

  • TOTM Metabolites: Metabolites of TOTM may be isobaric with the parent compound.[7][19][20]

  • Endogenous Lipids: In biological matrices, endogenous lipids can have similar masses and chromatographic behavior to TOTM.

Mitigation Strategies:

  • High-Resolution Mass Spectrometry (HRMS): Can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions, MS/MS provides high selectivity and can differentiate TOTM from many interfering compounds.[21]

  • Optimized Chromatography: As mentioned previously, improving chromatographic resolution is key to separating isomers and isobars.

Quantitative Data Summary

ParameterGC-MS MethodLC-MS/MS MethodReference
Limit of Detection (LOD) -0.5 ng/mL[11][21]
Limit of Quantification (LOQ) 4 ng (for similar volatiles)1.0 ng/mL[11][21]
Linear Dynamic Range 4 to 128 ng (for similar volatiles)-[21]
Recovery -101.1% (in Prograf solution)[11][21]

Experimental Protocols

Protocol 1: Extraction of TOTM from Plastic Material

This protocol provides a general method for extracting TOTM from plastic samples for GC-MS analysis.[5]

Materials:

  • Plastic sample

  • Organic solvent (e.g., n-hexane, toluene, or acetone)[5]

  • Vortex mixer

  • Water bath

  • Ultrasonic bath

  • Nitrogen evaporator

  • Volumetric flask

  • Organic filter membrane (e.g., 0.22 µm PTFE)

Procedure:

  • Grind the plastic sample to a fine powder.

  • Weigh 0.1-0.5 g of the powdered sample into a glass tube.

  • Add 10 mL of the appropriate organic solvent.

  • Vortex mix the sample.

  • Place the sample in a water bath at 40-100°C for 1-2 hours.

  • Transfer the sample to an ultrasonic bath and extract for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of n-hexane.

  • Filter the reconstituted sample through an organic filter membrane.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Analysis of TOTM by LC-MS/MS

This protocol outlines a general method for the analysis of TOTM in liquid samples.[11]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with a turbo ionspray source.[11]

Chromatographic Conditions:

  • Column: Inertsil C8 (50 mm x 2.1 mm, 5 µm)[11]

  • Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v)[11]

  • Flow Rate: 0.2 mL/min[11]

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode[11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+NH4]+ or other suitable adduct

  • Product Ions: To be determined by direct infusion of a TOTM standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Tissue, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Solvent Extraction (LLE or SPE) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for TOTM quantification.

troubleshooting_tree cluster_lr cluster_me cluster_c Start Problem: Inaccurate TOTM Quantification Low_Recovery Low Recovery? Start->Low_Recovery Matrix_Effects Matrix Effects? Start->Matrix_Effects Contamination Contamination? Start->Contamination LR_Solution1 Optimize Extraction: - Solvent Choice - Technique - Time/Temp Low_Recovery->LR_Solution1 Yes LR_Solution2 Improve Lysis/ Homogenization Low_Recovery->LR_Solution2 Yes LR_Solution3 Use Glassware/ Pre-rinse Plastics Low_Recovery->LR_Solution3 Yes ME_Solution1 Enhance Sample Cleanup (SPE) Matrix_Effects->ME_Solution1 Yes ME_Solution2 Optimize Chromatography Matrix_Effects->ME_Solution2 Yes ME_Solution3 Use Isotope-Labeled Internal Standard Matrix_Effects->ME_Solution3 Yes ME_Solution4 Use Matrix-Matched Calibrants Matrix_Effects->ME_Solution4 Yes C_Solution1 Use High-Purity Solvents/Reagents Contamination->C_Solution1 Yes C_Solution2 Test Labware for Leachables Contamination->C_Solution2 Yes C_Solution3 Run Procedural Blanks Contamination->C_Solution3 Yes

Caption: Troubleshooting decision tree for TOTM analysis.

References

Technical Support Center: Chromatographic Analysis of Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of trioctyl trimellitate (TOTM), with a specific focus on calibration curve problems.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of TOTM in a question-and-answer format.

Question 1: My calibration curve for TOTM is non-linear, showing a plateau at higher concentrations. What is the likely cause and how can I fix it?

Answer:

A plateau at higher concentrations is a classic sign of detector saturation.[1][2] When the analyte concentration is too high, the detector's response is no longer proportional to the amount of analyte.

Troubleshooting Steps:

  • Extend the Calibration Range: Prepare and analyze standards with lower concentrations to identify the linear dynamic range of your detector.

  • Dilute Samples: If your sample concentrations are high, dilute them so they fall within the established linear range of the calibration curve.[1]

  • Reduce Injection Volume: Injecting a smaller volume of your standards and samples can help prevent detector overload.[2]

  • Check Detector Specifications: Consult your instrument's manual to confirm the specified linear dynamic range of your detector. For UV detectors, this is typically up to about 1.0 Absorbance Unit.[2]

Question 2: I'm observing poor linearity (low R² value) across my entire calibration range for TOTM. What are the potential causes and solutions?

Answer:

Poor linearity across the entire calibration range often points to fundamental issues with standard preparation, the analytical column, or the mobile phase.[2]

Troubleshooting Steps:

  • Verify Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a primary source of non-linearity.[1] Carefully re-prepare your standards using certified reference materials if possible. Ensure accurate weighing and the use of calibrated pipettes and volumetric flasks.[2]

  • Assess Column Performance: The column may be contaminated or degraded, leading to poor peak shape and inconsistent responses.

    • Action: Flush the column according to the manufacturer's guidelines. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of your analytical column.[3]

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition, including incorrect solvent ratios or pH, can significantly impact retention times and peak shapes, leading to poor repeatability and linearity.[3]

    • Action: Prepare fresh mobile phase, ensuring accurate measurements of all components.

Question 3: My calibration curve has a high Y-intercept, not passing through the origin. What could be causing this?

Answer:

A high Y-intercept suggests that there is a response from the detector even when the analyte concentration is zero. This can be caused by contamination in the blank or carryover from previous injections.

Troubleshooting Steps:

  • Analyze a True Blank: Inject a sample of your solvent that has not been used to prepare any standards. If a peak is present at the retention time of TOTM, your solvent may be contaminated.

  • Investigate Carryover: Inject a blank solvent after a high-concentration standard. If a peak for TOTM appears, you are experiencing carryover.

    • Action: Optimize the wash steps in your autosampler, using a strong solvent to effectively clean the injection needle and port between injections.

  • Check for Contamination in the System: Contamination can occur in the injector, column, or detector.

    • Action: Clean the injector port and replace the liner if using GC. For LC systems, flush the entire system with a strong solvent.

Question 4: I'm experiencing poor reproducibility in my TOTM analysis, with inconsistent peak areas and retention times between runs. What should I investigate?

Answer:

Poor reproducibility can stem from a variety of sources, including the injection system, carrier gas or mobile phase delivery, column condition, and temperature fluctuations.[4][5]

Troubleshooting Steps:

  • Injection System Stability:

    • Manual Injections: Inconsistent injection volumes can be a major source of variability.

    • Autosampler: Check for air bubbles in the syringe and ensure the syringe is functioning correctly. Leaks in the injection valve can also lead to variable peak areas.[3][6]

    • Action: Regularly inspect and maintain the injection system. Replace the syringe, septum, and liner (for GC) as needed.[4]

  • Carrier Gas/Mobile Phase In-Consistencies:

    • GC: Leaks in the gas lines or a faulty pressure regulator can cause unstable flow rates. Ensure the use of high-purity gases.[4]

    • LC: Worn pump seals or plugged check valves can lead to inaccurate and non-repeatable retention times and unstable backpressure.[7]

    • Action: Regularly check for leaks and ensure proper maintenance of the gas or solvent delivery system.

  • Column and Oven Temperature Control: Fluctuating temperatures can lead to variable retention times.[5]

    • Action: Verify the accuracy and stability of the column oven temperature.

Frequently Asked Questions (FAQs)

Q1: What are typical sources of contamination in TOTM analysis?

A1: Special care should be taken to address contamination in plasticizer analysis.[8] Common sources include plastic labware (e.g., pipette tips, vials, caps), solvents, and reagents. It is recommended to use glass or polypropylene (B1209903) labware and high-purity solvents to minimize background contamination.

Q2: How can I improve the sensitivity of my TOTM analysis?

A2: To enhance sensitivity, consider optimizing your sample preparation method, such as using solid-phase extraction (SPE) to concentrate the analyte.[1] For LC-MS/MS analysis, optimizing the mass spectrometry parameters, including the ionization source settings, can significantly improve signal intensity.[9]

Q3: Is it better to use an internal or external standard for TOTM quantification?

A3: The use of an internal standard (IS) is often recommended to improve accuracy and precision, as it can compensate for variations in injection volume and matrix effects.[1] For complex matrices, a stable isotope-labeled internal standard that co-elutes with the analyte is ideal.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from a published LC-MS/MS method for TOTM analysis.

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[8][10][11]
Limit of Quantification (LOQ)1.0 ng/mL[8][10][11]
Linearity (R²)> 0.99[8]
Recovery101.1% (RSD = 4.72%)[8][10][11]

Experimental Protocol: LC-MS/MS Analysis of TOTM

This protocol is a representative example for the determination of TOTM released from PVC medical devices.

1. Sample Preparation (Extraction from PVC tubing):

  • Fill a PVC tube with the intravenous preparation to be tested.

  • Shake the tube for 1 hour at room temperature to extract TOTM.

  • Collect the solution for analysis.

2. Standard Preparation:

  • Prepare a stock solution of TOTM in a suitable solvent (e.g., acetonitrile).

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.

3. Chromatographic Conditions: [10][11]

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

4. Mass Spectrometry Conditions: [10][11]

  • Ionization Source: Turbo ionspray ionization in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for TOTM should be optimized.

5. Calibration Curve Construction:

  • Inject the calibration standards in increasing order of concentration.

  • Plot the peak area of TOTM against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve issues in the chromatographic analysis of TOTM.

TOTM Calibration Curve Troubleshooting Troubleshooting Workflow for TOTM Calibration Curve Issues start Start: Calibration Curve Issue Identified check_linearity Assess Linearity (R² value) start->check_linearity check_intercept Check Y-Intercept start->check_intercept check_shape Examine Curve Shape start->check_shape linearity_ok R² > 0.99? check_linearity->linearity_ok intercept_ok Intercept near zero? check_intercept->intercept_ok shape_ok Linear Shape? check_shape->shape_ok poor_linearity Poor Linearity (Low R²) linearity_ok->poor_linearity No end_node Calibration Curve Optimized linearity_ok->end_node Yes verify_standards Verify Standard Preparation (Weighing, Dilutions) poor_linearity->verify_standards check_column Assess Column Performance (Flush or Replace) verify_standards->check_column check_mobile_phase Check Mobile Phase (Fresh Preparation) check_column->check_mobile_phase check_mobile_phase->end_node high_intercept High Y-Intercept intercept_ok->high_intercept No intercept_ok->end_node Yes check_blank Analyze True Blank for Contamination high_intercept->check_blank check_carryover Check for Carryover (Inject Blank after High Standard) check_blank->check_carryover check_carryover->end_node plateau Plateau at High Concentrations shape_ok->plateau No shape_ok->end_node Yes detector_saturation Suspect Detector Saturation plateau->detector_saturation dilute_samples Dilute Samples/Standards detector_saturation->dilute_samples reduce_injection Reduce Injection Volume dilute_samples->reduce_injection reduce_injection->end_node

A logical workflow for troubleshooting common calibration curve issues.

References

Validation & Comparative

A Comparative In Vitro Toxicity Analysis: Trioctyl Trimellitate (TOTM) vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity profiles of Trioctyl trimellitate (TOTM) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), two plasticizers with widespread applications. The following sections present a compilation of experimental data on their cytotoxicity, endocrine activity, and genotoxicity, alongside detailed methodologies for the key assays cited. This information is intended to assist researchers in making informed decisions regarding the use of these compounds in various applications.

Executive Summary

In vitro studies consistently indicate that this compound (TOTM) exhibits a lower toxicity profile compared to Di(2-ethylhexyl) phthalate (DEHP). DEHP has been shown to induce more significant cytotoxicity, endocrine disruption, and genotoxicity across a range of cell-based assays. Notably, DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are frequently implicated in adverse cellular effects, including oxidative stress and inflammasome activation. While TOTM is not entirely inert and has been observed to affect steroidogenesis in some models, it generally demonstrates a more favorable safety profile in the presented in vitro systems.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison between TOTM and DEHP.

Table 1: Cytotoxicity Data
Cell LineAssayCompoundConcentrationObservationReference
Isolated Rat HepatocytesTrypan Blue Exclusion / LDH ReleaseDEHPNot specifiedInduced significant H2O2 production[1]
MEHPNot specifiedMain contributor to acute cytotoxicity; induced significant H2O2 production[1]
TOTMNot specifiedDid not induce significant H2O2 production[1]
Human THP-1 MacrophagesNot specifiedDEHP100 µMEvident cytotoxicity
TOTMUp to 100 µMNo significant cytotoxicity
L929 Murine FibroblastsMTT Assay5-oxo-MEHP (DEHP metabolite)0.1 mg/mLCytotoxic after 7 days of exposure
Table 2: Endocrine Activity Data
Cell LineAssayCompoundConcentrationObservationReference
MCF-7 (human breast cancer)E-Screen (Estrogenic Activity)DEHP3x10⁻⁵ MModerate induction of cell proliferation[2]
TOTMUp to 10⁻⁴ MNo estrogenic or anti-estrogenic activity[2]
MDA-kb2 (human breast cancer)Androgen Receptor (AR) TransactivationDEHP10⁻⁴ MDecrease in DHT-induced luciferase activity[2]
TOTMNot specifiedNo androgenic or anti-androgenic activity[2]
H295R (human adrenocortical carcinoma)Steroidogenesis AssayDEHP1 and 3 µMStatistically significant increase in estradiol (B170435) and testosterone (B1683101) production[2]
TOTMNot specifiedDisrupted steroidogenesis, mainly by increasing estradiol synthesis[2]
Table 3: Genotoxicity Data
Cell Line/SystemAssayCompoundObservationReference
Various (HeLa, HepG2, human lymphocytes)Comet Assay, Micronucleus AssayDEHPGenotoxic; induces DNA damage and micronuclei formation
Standard in vitro testsNot specifiedTEHTM (TOTM)No genotoxicity observed

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

1. MTT Assay

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose cells to various concentrations of TOTM or DEHP for a specified period (e.g., 24, 48, or 72 hours).

    • After exposure, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. LDH Release Assay

  • Principle: Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

  • Protocol:

    • Culture cells and treat them with TOTM or DEHP as described for the MTT assay.

    • At the end of the exposure period, collect the cell culture supernatant.

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • Incubate at room temperature for a specified time, protected from light.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) is coupled to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

    • A positive control for maximum LDH release (e.g., cells treated with a lysis buffer) is used to calculate the percentage of cytotoxicity.

Endocrine Activity Assays

1. H295R Steroidogenesis Assay (based on OECD TG 456)

  • Principle: The human H295R cell line is an in vitro model that expresses all the key enzymes necessary for steroidogenesis. This assay measures the production of hormones, such as testosterone and estradiol, to screen for chemicals that can interfere with hormone synthesis.

  • Protocol:

    • Culture H295R cells in a suitable medium, typically supplemented with serum.

    • Seed the cells in multi-well plates (e.g., 24-well) and allow them to acclimate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of the test compounds (TOTM or DEHP). Include a solvent control and positive controls (e.g., forskolin (B1673556) to induce steroidogenesis and prochloraz (B1679089) to inhibit it).

    • Expose the cells for 48 hours.

    • After exposure, collect the culture medium for hormone analysis.

    • Measure the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

    • Assess cell viability in the corresponding wells using a method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.

    • Express hormone production as a fold change relative to the solvent control.

Genotoxicity Assays

1. In Vitro Micronucleus Assay (based on OECD TG 487)

  • Principle: This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Protocol:

    • Culture a suitable cell line (e.g., L5178Y, TK6, CHO, or human peripheral blood lymphocytes) and expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

    • Include concurrent negative (solvent) and positive controls.

    • Treat the cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycles.

    • Add cytochalasin B (for the cytokinesis-block method) to the cultures to inhibit cytokinesis and allow for the identification of cells that have completed one nuclear division (binucleated cells).

    • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Score the frequency of micronuclei in a predetermined number of binucleated cells (typically at least 2000 per concentration).

    • Assess cytotoxicity using measures such as the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).

2. Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Protocol:

    • Expose cells in suspension or as a monolayer to the test compounds for a defined period.

    • Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

    • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to an alkaline (pH > 13) or neutral electrophoresis buffer to unwind and separate the DNA.

    • Perform electrophoresis, allowing the fragmented DNA to migrate towards the anode.

    • Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in the context of DEHP and TOTM toxicity.

DEHP_Induced_Oxidative_Stress DEHP DEHP/MEHP Cell Hepatocyte DEHP->Cell Uptake ROS Increased ROS (e.g., H2O2) Cell->ROS Disruption of H2O2 Metabolism OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Cytotoxicity Cytotoxicity CellularDamage->Cytotoxicity

Caption: DEHP/MEHP-Induced Oxidative Stress Pathway.

DEHP_NLRP3_Inflammasome_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription ProIL1b Pro-IL-1β Transcription->ProIL1b DEHP DEHP K_efflux K+ Efflux DEHP->K_efflux ROS_production ROS Production DEHP->ROS_production Lysosomal_damage Lysosomal Damage DEHP->Lysosomal_damage NLRP3 NLRP3 K_efflux->NLRP3 ROS_production->NLRP3 Lysosomal_damage->NLRP3 ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b

Caption: DEHP-Mediated NLRP3 Inflammasome Activation.

In_Vitro_Genotoxicity_Workflow start Cell Culture (e.g., TK6, Lymphocytes) exposure Exposure to TOTM or DEHP (with/without S9 activation) start->exposure micronucleus Micronucleus Assay (OECD 487) exposure->micronucleus comet Comet Assay exposure->comet scoring_mn Scoring of Micronuclei in Binucleated Cells micronucleus->scoring_mn scoring_comet Quantification of DNA Migration comet->scoring_comet analysis Data Analysis and Comparison to Controls scoring_mn->analysis scoring_comet->analysis result Genotoxicity Assessment analysis->result

Caption: General Workflow for In Vitro Genotoxicity Testing.

References

A Comparative Guide to Trioctyl Trimellitate (TOTM) and Dioctyl Terephthalate (DOTP) in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of a suitable plasticizer for high-temperature applications is critical to ensure product stability, longevity, and performance. This guide provides a detailed comparison of two common high-performance plasticizers: Trioctyl Trimellitate (TOTM) and Dioctyl Terephthalate (B1205515) (DOTP).

TOTM, a trimellitate ester, is recognized for its exceptional performance in demanding high-temperature environments.[1] DOTP, a terephthalate ester, is a popular non-phthalate plasticizer known for its good general-purpose performance and favorable environmental profile.[2] This guide will delve into their comparative performance, supported by experimental data and protocols.

Executive Summary

Overall, this compound (TOTM) demonstrates superior performance in high-temperature applications compared to Dioctyl Terephthalate (DOTP). This is primarily attributed to its lower volatility, higher thermal stability, and better retention of electrical and mechanical properties at elevated temperatures. While DOTP offers good performance and is a cost-effective, non-phthalate option, TOTM is the preferred choice for applications with stringent requirements for heat resistance and long-term durability, such as automotive interiors, medical devices, and high-temperature wire and cable insulation.[2][3][4][5]

Quantitative Data Comparison

The following table summarizes the key performance data for TOTM and DOTP, compiled from various technical sources.

PropertyThis compound (TOTM)Dioctyl Terephthalate (DOTP)Test Method/ConditionsSignificance in High-Temperature Applications
Thermal Properties
Volatility (Weight Loss, %)≤ 0.15 (125°C for 3 hrs)Higher than TOTM (qualitative)Internal/Not SpecifiedLower volatility indicates better permanence and less degradation at high temperatures.
Flash Point (°C)≥ 245≥ 210Not SpecifiedHigher flash point signifies greater thermal stability and safety at elevated temperatures.
Boiling Point (°C)~414383Not SpecifiedA higher boiling point is indicative of lower volatility.
Electrical Properties
Volume Resistivity (Ω·cm)≥ 5 x 10¹¹≥ 2.0 x 10¹²Not SpecifiedHigh volume resistivity is crucial for electrical insulation, especially at elevated temperatures.
Physical Properties
Molecular Weight ( g/mol )546.79390.56-Higher molecular weight generally correlates with lower volatility.
Viscosity @ 20°C (cP)100 - 300Not specifiedNot SpecifiedViscosity affects processing characteristics.

High-Temperature Performance Analysis

Thermal Stability and Volatility

TOTM consistently exhibits lower volatility and higher thermal stability than DOTP.[6][7] The lower weight loss of TOTM in heating tests indicates that it will remain in the polymer matrix for longer periods at elevated temperatures, leading to better retention of flexibility and mechanical properties.[7] The higher flash point and boiling point of TOTM further underscore its superior thermal stability.[5]

Mechanical Properties after Heat Aging

While direct side-by-side comparative data on the mechanical properties of TOTM and DOTP plasticized compounds after identical heat aging tests is limited in the public domain, the available information strongly suggests that TOTM would exhibit better retention of tensile strength and elongation at break. The lower volatility and higher thermal stability of TOTM are key indicators of its ability to better preserve the mechanical integrity of the polymer after prolonged exposure to high temperatures.[1][6]

Electrical Properties

For applications such as wire and cable insulation, maintaining high electrical resistivity at elevated temperatures is paramount. Technical data indicates that TOTM generally possesses a higher volume resistivity compared to DOTP, making it a more reliable choice for high-temperature electrical applications.[2]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of plasticizers in high-temperature applications.

Determination of Plasticizer Volatility (Weight Loss)
  • Objective: To quantify the amount of plasticizer that evaporates from a plasticized compound at a given temperature and time.

  • Apparatus: Analytical balance, forced-air oven.

  • Procedure:

    • Prepare circular test specimens of the plasticized PVC compound of a specified diameter and thickness.

    • Accurately weigh the initial mass of each specimen (W_i).

    • Place the specimens in a forced-air oven at a specified temperature (e.g., 125°C) for a defined period (e.g., 3 hours).

    • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

    • Accurately weigh the final mass of each specimen (W_f).

    • Calculate the percentage weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Heat Aging and Evaluation of Mechanical Properties
  • Objective: To assess the effect of prolonged exposure to high temperatures on the mechanical properties (tensile strength and elongation at break) of a plasticized compound.

  • Apparatus: Forced-air oven, tensile testing machine.

  • Procedure:

    • Prepare dumbbell-shaped test specimens of the plasticized PVC compound according to a standard such as IEC 60811-501.[8][9]

    • Conduct initial tensile tests on a set of unaged specimens to determine the initial tensile strength and elongation at break.

    • Place the remaining specimens in a forced-air oven at a specified temperature (e.g., 136°C) for a defined period (e.g., 7 days).

    • After the aging period, remove the specimens and allow them to cool to room temperature.

    • Conduct tensile tests on the aged specimens to determine the final tensile strength and elongation at break.

    • Calculate the percentage retention of tensile strength and elongation at break.

Measurement of Volume Resistivity
  • Objective: To determine the electrical insulating properties of the plasticized compound.

  • Apparatus: A high-resistance meter (megohmmeter), a three-electrode test fixture.

  • Procedure:

    • Prepare flat, circular test specimens of the plasticized PVC compound.

    • Place the specimen in the three-electrode test fixture.

    • Apply a specified DC voltage across the electrodes for a set duration.

    • Measure the resistance using the high-resistance meter.

    • Calculate the volume resistivity using the formula provided by the instrument manufacturer, taking into account the dimensions of the specimen and the electrode configuration.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in plasticizer selection and a typical experimental workflow for evaluating high-temperature performance.

PlasticizerSelection cluster_0 Application Requirements cluster_1 Plasticizer Properties cluster_2 Plasticizer Choice High_Temperature_Exposure High-Temperature Exposure Thermal_Stability Thermal Stability (Low Volatility) High_Temperature_Exposure->Thermal_Stability Electrical_Insulation Electrical Insulation Electrical_Properties Electrical Properties (High Resistivity) Electrical_Insulation->Electrical_Properties Mechanical_Stress Mechanical Stress Mechanical_Properties Mechanical Property Retention Mechanical_Stress->Mechanical_Properties TOTM TOTM Thermal_Stability->TOTM Superior DOTP DOTP Thermal_Stability->DOTP Good Electrical_Properties->TOTM Superior Electrical_Properties->DOTP Good Mechanical_Properties->TOTM Superior (Inferred) Mechanical_Properties->DOTP Good ExperimentalWorkflow Start Start: Compound Preparation Initial_Testing Initial Property Testing (Mechanical, Electrical) Start->Initial_Testing Heat_Aging Heat Aging (Specified Temp & Time) Initial_Testing->Heat_Aging Aged_Testing Aged Property Testing (Mechanical, Electrical) Heat_Aging->Aged_Testing Data_Analysis Data Analysis & Comparison Aged_Testing->Data_Analysis Conclusion Conclusion: Performance Evaluation Data_Analysis->Conclusion

References

A Comparative Guide to the Thermal Stability of Trioctyl Trimellitate and Other Trimellitate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is paramount in ensuring the performance and longevity of polymer-based materials, especially in applications subjected to thermal stress. Trimellitate esters are a class of high-performance plasticizers recognized for their low volatility and superior thermal stability, making them suitable for demanding applications such as medical devices, wire and cable insulation, and automotive interiors.[1][2] This guide provides an objective comparison of the thermal stability of Trioctyl Trimellitate (TOTM) against other common trimellitate plasticizers, supported by experimental data.

Quantitative Comparison of Thermal Stability

The thermal stability of trimellitate plasticizers is commonly evaluated using thermogravimetric analysis (TGA).[3] This technique measures the change in mass of a substance as a function of temperature in a controlled atmosphere.[3] Key parameters derived from TGA are the onset decomposition temperature (Tonset), the temperature at which significant weight loss begins, and the peak decomposition temperature (Tpeak), the temperature of the fastest weight loss.[3] A higher Tonset is indicative of greater thermal stability.[3]

The thermal stability of three widely used trimellitate plasticizers—this compound (TOTM), Tri-isodecyl Trimellitate (TIDTM), and Tri-n-hexyl Trimellitate (THTM)—are detailed in Table 1.[3]

Table 1: Thermal Decomposition Temperatures of Trimellitate Plasticizers

Plasticizer Onset Decomposition Temperature (Tonset) (°C) Peak Decomposition Temperature (Tpeak) (°C)
This compound (TOTM) ~350 - 380 ~400 - 420
Tri-isodecyl Trimellitate (TIDTM) ~360 - 390 ~410 - 430

| Tri-n-hexyl Trimellitate (THTM) | ~330 - 360 | ~380 - 400 |

Note: The data presented are typical values and may vary depending on the specific grade and purity of the plasticizer, as well as the experimental conditions.[3]

Based on the data, Tri-isodecyl Trimellitate (TIDTM) exhibits the highest thermal stability, followed by this compound (TOTM), and then Tri-n-hexyl Trimellitate (THTM). This trend is primarily influenced by the structure of the ester side chains; longer and more branched alkyl chains generally result in higher thermal stability due to increased van der Waals forces and steric hindrance, which impede molecular motion and bond scission at elevated temperatures.[3]

Experimental Protocols

The thermal stability data presented in this guide were obtained using Thermogravimetric Analysis (TGA). The following is a detailed methodology for this key experiment.

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the neat plasticizer (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).[3][4]

  • Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3][4]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3][4]

  • Data Analysis: The instrument records the sample's weight as a function of temperature.[3] The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss initiates, often calculated using the tangent method at the point of maximum slope on the weight loss curve.[3] The peak decomposition temperature (Tpeak) is identified from the peak of the derivative thermogravimetric (DTG) curve, which corresponds to the point of the most rapid weight loss.[3]

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles of thermal stability, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis sample Place 5-10 mg of plasticizer in pan purge Purge with N2 (20-50 mL/min) sample->purge Load sample heat Heat from ambient to 600°C at 10°C/min purge->heat record Record weight vs. temperature heat->record Generate data tonset Determine Tonset (onset of weight loss) record->tonset tpeak Determine Tpeak (from DTG curve) record->tpeak

Thermogravimetric Analysis (TGA) Experimental Workflow.

Stability_Relationship cluster_structure Alkyl Chain Structure cluster_forces Intermolecular Forces & Sterics cluster_stability Outcome length Increased Length van_der_waals Increased van der Waals Forces length->van_der_waals branching Increased Branching steric_hindrance Increased Steric Hindrance branching->steric_hindrance stability Higher Thermal Stability van_der_waals->stability steric_hindrance->stability

Logical Relationship of Alkyl Chain Structure to Thermal Stability.

References

Trioctyl Trimellitate (TOTM): A Comparative Guide to Migration Resistance in Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reliable plasticizer is paramount. This guide provides an objective comparison of the migration resistance of trioctyl trimellitate (TOTM) against other leading non-phthalate plasticizers, supported by experimental data and detailed methodologies.

This compound (TOTM) is a high-molecular-weight plasticizer renowned for its low volatility and superior migration resistance. These characteristics are critical in sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials, where the leaching of plasticizers can compromise product integrity and patient safety. This guide delves into the comparative performance of TOTM against other common non-phthalate alternatives, including di(2-ethylhexyl) terephthalate (B1205515) (DEHT), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and acetyl tributyl citrate (B86180) (ATBC).

Comparative Analysis of Plasticizer Migration

The migration of a plasticizer is its physical movement from the polymer matrix to the surface or into a contacting substance. This phenomenon is influenced by several factors, including the plasticizer's molecular weight, the polymer compatibility, temperature, and the nature of the contacting medium. Generally, plasticizers with higher molecular weights exhibit lower migration rates.

Quantitative Data on Plasticizer Migration

The following tables summarize data from various studies, comparing the migration of TOTM with other non-phthalate plasticizers in polyvinyl chloride (PVC), a common polymer in medical and pharmaceutical applications.

Table 1: Migration in Medical Tubing (Blood Simulant)

PlasticizerPolymerContact MediumDuration (hours)Temperature (°C)Mass Loss (%)Migration Rate Comparison
TOTM PVCBloodNot SpecifiedNot SpecifiedSignificantly Lower~350 times lower than DEHP[1]
DEHP*PVCBloodNot SpecifiedNot SpecifiedHigh-

Note: DEHP (di(2-ethylhexyl) phthalate) is a phthalate (B1215562) plasticizer included for reference. The study highlights the significantly lower migration of TOTM.[1]

Table 2: Migration from Infusion Sets (Ethanol/Water Simulant)

PlasticizerPolymerSimulantFlow RateDuration (hours)Migrated Amount (% of initial)
TOTM PVC50% Ethanol/Water8-100 mL/h24Low
DEHTPVC50% Ethanol/Water8-100 mL/h24Low
DINCHPVC50% Ethanol/Water8-100 mL/h24High
DINPPVC50% Ethanol/Water8-100 mL/h24High

Note: In this study, under dynamic conditions, DINP and DINCH showed the highest migration, while TOTM and DEHT demonstrated lower migration.[2]

Table 3: Volatility (Weight Loss in Activated Carbon)

PlasticizerPolymerTest MethodTemperature (°C)Duration (hours)Weight Loss (%)
TOTM PVCASTM D12037024Data not available in direct comparison
Other Non-PhthalatesPVCASTM D12037024Data varies by plasticizer

Note: While direct comparative data for TOTM in this specific test was not found in the initial search, ASTM D1203 is a standard method to assess plasticizer volatility, a key factor in migration. Higher molecular weight plasticizers like TOTM are generally expected to have lower weight loss.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on plasticizer migration. The following sections outline the methodologies for key tests.

Solvent Extraction / Leaching Test (Based on ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic material into a liquid in which the plastic is not soluble.

a. Principle: A pre-weighed sample of the plasticized polymer is immersed in a specified extraction solvent for a defined time and temperature. The amount of plasticizer that has migrated into the solvent is determined by analyzing the solvent or by measuring the weight loss of the polymer sample.

b. Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Glass vials with inert caps

  • Constant temperature bath or oven

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

c. Reagents:

  • Extraction solvents (e.g., n-hexane, ethanol, food simulants like olive oil or acetic acid solutions)

  • Internal standard for chromatography (if required)

d. Procedure:

  • Sample Preparation: Cut the plasticized polymer into specimens of known dimensions and surface area.

  • Initial Weighing: Accurately weigh each specimen.

  • Immersion: Place each specimen in a glass vial and add a specified volume of the extraction solvent, ensuring the specimen is fully immersed.

  • Incubation: Seal the vials and place them in a constant temperature bath or oven for the specified duration (e.g., 24 hours at 50°C).

  • Extraction and Analysis:

    • Weight Loss Method: After incubation, remove the specimen, dry it thoroughly in a vacuum oven until a constant weight is achieved, and reweigh it. The weight loss represents the amount of migrated plasticizer.

    • Solvent Analysis Method: After incubation, take an aliquot of the solvent, add an internal standard if necessary, and analyze the concentration of the migrated plasticizer using GC-MS or HPLC.

  • Calculation:

    • Weight Loss (%): ((Initial Weight - Final Weight) / Initial Weight) * 100

    • Migration (mg/dm²): (Concentration in solvent * Volume of solvent) / Surface area of specimen

Volatility Test (Activated Carbon Method - Based on ASTM D1203)

This method evaluates the loss of plasticizer from a plastic material due to evaporation at elevated temperatures.[3][4][5]

a. Principle: A plastic specimen is exposed to a controlled temperature for a specified time in the presence of activated carbon, which absorbs the volatilized components. The weight loss of the plastic specimen is then measured.[4][5]

b. Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Forced-air circulation oven

  • Containers with lids (e.g., metal cans)

  • Activated carbon (6 to 14 mesh)

c. Procedure:

  • Sample Preparation: Cut the plastic material into specimens of specified dimensions (e.g., 50 mm diameter discs).

  • Initial Weighing: Accurately weigh each specimen.

  • Exposure:

    • Method A (Direct Contact): Place a layer of activated carbon at the bottom of a container, place the specimen on top, and cover it with more activated carbon.[4]

    • Method B (Wire Cage): Place the specimen in a wire cage to prevent direct contact with the activated carbon, then place the cage in the container with activated carbon.[4]

  • Incubation: Place the container in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After the test period, remove the specimen, carefully clean off any adhering carbon particles, and reweigh it.

  • Calculation:

    • Volatile Loss (%): ((Initial Weight - Final Weight) / Initial Weight) * 100

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying plasticizers that have migrated into a solvent or have been extracted from a polymer.

a. Principle: The extracted sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

b. Typical GC-MS Parameters:

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 280-300°C

  • Carrier Gas: Helium

  • Column: 5%-phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 300-320°C

    • Final hold: 5-10 minutes

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230-250°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target plasticizers.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for comparing the migration resistance of different plasticizers.

Plasticizer_Migration_Comparison_Workflow cluster_prep 1. Material Preparation cluster_exp 2. Migration Experiments cluster_analysis 3. Analysis cluster_results 4. Data Comparison & Conclusion Prep_TOTM Prepare PVC with TOTM Solvent_Extraction Solvent Extraction (ISO 177) Prep_TOTM->Solvent_Extraction Volatility_Test Volatility Test (ASTM D1203) Prep_TOTM->Volatility_Test Prep_DEHT Prepare PVC with DEHT Prep_DEHT->Solvent_Extraction Prep_DEHT->Volatility_Test Prep_DINCH Prepare PVC with DINCH Prep_DINCH->Solvent_Extraction Prep_DINCH->Volatility_Test Prep_ATBC Prepare PVC with ATBC Prep_ATBC->Solvent_Extraction Prep_ATBC->Volatility_Test Weight_Loss Gravimetric Analysis (Weight Loss) Solvent_Extraction->Weight_Loss GC_MS Chromatographic Analysis (GC-MS) Solvent_Extraction->GC_MS Volatility_Test->Weight_Loss Data_Table Quantitative Data Comparison Table Weight_Loss->Data_Table GC_MS->Data_Table Conclusion Conclusion on Migration Resistance Data_Table->Conclusion

Caption: Workflow for comparing plasticizer migration resistance.

Signaling Pathway of Plasticizer Migration

The migration of plasticizers is a physical diffusion process rather than a biological signaling pathway. The following diagram illustrates the logical steps and influencing factors of this process.

Plasticizer_Migration_Process cluster_polymer Polymer Matrix (e.g., PVC) cluster_interface Interface cluster_medium Contact Medium cluster_factors Influencing Factors Plasticizer Plasticizer Molecules (e.g., TOTM) Surface Polymer Surface Plasticizer->Surface 1. Diffusion to Surface Polymer_Chains Polymer Chains Medium Solvent / Air / Food Simulant Surface->Medium 2. Transfer to Medium MW Molecular Weight MW->Plasticizer influences Temp Temperature Temp->Plasticizer influences Compatibility Polymer Compatibility Compatibility->Plasticizer influences Time Contact Time Time->Surface influences

Caption: Logical process of plasticizer migration from a polymer matrix.

References

Navigating the Analytical Landscape for Trioctyl Trimellitate (TOTM) in Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and performance of medical devices is paramount. A critical aspect of this is the validation of materials, including the plasticizer trioctyl trimellitate (TOTM), a common replacement for phthalates in PVC-based devices. This guide provides an objective comparison of analytical methods for TOTM validation, supported by experimental data and detailed protocols to aid in laboratory best practices.

This compound (TOTM) is a popular plasticizer in medical-grade polyvinyl chloride (PVC) due to its lower migration potential compared to traditional phthalates like DEHP.[1][2] However, the potential for leaching, especially when in contact with lipophilic drugs or during long-term use, necessitates robust and validated analytical methods to quantify its presence in the device material and its potential migration into therapeutic solutions.[1][3] This guide explores the primary analytical techniques employed for this purpose, comparing their performance and providing detailed experimental workflows.

Performance Comparison of Analytical Methods

The choice of analytical method for TOTM validation depends on several factors, including the required sensitivity, the sample matrix (the PVC device itself or a solution into which TOTM may have leached), and the specific goals of the analysis (e.g., quantification, identification, or screening). The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Other methods like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy also find application, particularly for screening and structural confirmation.[4][6]

Below is a summary of quantitative data for the leading analytical methods used for TOTM quantification.

Analytical MethodAnalyteLinearity Range (µg/mL)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (Recovery %)
GC-MS This compound (TOTM)0.1 - 5.0[7]54.1 - 76.3 ng/g[5]< 15[5]91.8 - 122[5]
LC-MS/MS This compound (TOTM)1.0 - 6.0[8]1.0 ng/mL[9]< 2[8]101.1[9]

Note: The performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions. The data presented is a representative summary from various studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are methodologies for the key experiments cited in the validation of TOTM in medical devices.

Experimental Protocol 1: Quantification of TOTM in PVC Medical Devices using GC-MS

This protocol outlines the steps for determining the concentration of TOTM within the PVC material of a medical device.

1. Sample Preparation (Solvent Extraction)

  • Accurately weigh a representative portion of the PVC medical device (e.g., 100 mg).

  • Cut the sample into small pieces to increase the surface area for extraction.

  • Place the sample in a glass vial and add a known volume of a suitable organic solvent (e.g., n-hexane or chloroform).[7][10]

  • Vortex mix the sample and perform extraction using a method such as soxhlet extraction, sonication, or simple room temperature extraction with agitation for a defined period (e.g., 30 minutes).[10]

  • After extraction, filter the solution to remove any particulate matter.

  • Concentrate the extract under a stream of nitrogen if necessary and reconstitute in a known volume of the solvent.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 290°C[5]

    • Carrier Gas: Helium at a constant flow rate of 1.32 mL/min.[7]

    • Column: DB-5MS (15m x 0.25mm, 0.1µm film thickness) or equivalent.[7]

    • Oven Temperature Program: Initial temperature of 50-70°C (hold for 1 min), ramp at 20°C/min to 240°C, then ramp at 12°C/min to 310-320°C (hold for 18 min).[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Qualifier Ions: m/z 57.10, 193.00, 305.05[7]

    • Quantifier Ion: m/z 305.05[7]

3. Calibration and Quantification

  • Prepare a series of standard solutions of TOTM in the extraction solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[7]

  • Analyze the standards using the same GC-MS method to generate a calibration curve.

  • Analyze the prepared sample extracts and quantify the amount of TOTM by comparing the peak area to the calibration curve.

Experimental Protocol 2: Analysis of Leached TOTM in a Simulant Solution using LC-MS/MS

This protocol is designed to quantify the amount of TOTM that has migrated from a medical device into a liquid.

1. Leaching Study

  • Select an appropriate simulant solution that mimics the intended use of the medical device (e.g., ethanol/water mixture, lipid emulsion).

  • Immerse a known surface area of the medical device in a defined volume of the simulant solution in a glass container.

  • Incubate the sample at a relevant temperature (e.g., 37°C) for a specified duration (e.g., 24 hours, 72 hours).

  • At the end of the incubation period, collect an aliquot of the simulant solution for analysis.

2. Sample Preparation

  • Depending on the simulant and the expected concentration of TOTM, the sample may require dilution or a concentration step such as solid-phase extraction (SPE).

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C8 or C18 reversed-phase column (e.g., Inertsil-C8, 50 mm x 2.1 mm, 5 µm).[9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[9]

    • Flow Rate: 0.2 mL/min.[9]

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

4. Calibration and Quantification

  • Prepare calibration standards of TOTM in the simulant solution.

  • Analyze the standards and the collected samples using the developed LC-MS/MS method.

  • Quantify the leached TOTM concentration based on the calibration curve.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Analytical_Workflow_for_TOTM_Validation cluster_Sample_Preparation Sample Preparation cluster_Analysis Analytical Method cluster_Data_Processing Data Processing & Reporting Medical_Device_Sample Medical Device Sample Solvent_Extraction Solvent Extraction (for GC-MS) Medical_Device_Sample->Solvent_Extraction Leaching_Study Leaching Study (for LC-MS/MS) Medical_Device_Sample->Leaching_Study Extracted_TOTM Extracted TOTM Solution Solvent_Extraction->Extracted_TOTM Leached_TOTM_Solution Leached TOTM Solution Leaching_Study->Leached_TOTM_Solution GC_MS GC-MS Analysis Extracted_TOTM->GC_MS LC_MS_MS LC-MS/MS Analysis Leached_TOTM_Solution->LC_MS_MS Quantification Quantification of TOTM GC_MS->Quantification LC_MS_MS->Quantification Validation_Report Validation Report Quantification->Validation_Report

Caption: Experimental workflow for TOTM validation in medical devices.

Method_Comparison_TOTM_Analysis cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic Methods TOTM_Analysis Analytical Methods for TOTM GC_MS GC-MS TOTM_Analysis->GC_MS LC_MS_MS LC-MS/MS TOTM_Analysis->LC_MS_MS FTIR FTIR TOTM_Analysis->FTIR NMR NMR TOTM_Analysis->NMR High_Specificity_Sensitivity High_Specificity_Sensitivity GC_MS->High_Specificity_Sensitivity Pros: High Specificity & Sensitivity Routine_Quantification Routine_Quantification GC_MS->Routine_Quantification Use: Routine Quantification High_Sensitivity High_Sensitivity LC_MS_MS->High_Sensitivity Pros: High Sensitivity for Leachables Migration_Studies Migration_Studies LC_MS_MS->Migration_Studies Use: Migration Studies Rapid_Screening Rapid_Screening FTIR->Rapid_Screening Pros: Rapid Screening Material_ID Material_ID FTIR->Material_ID Use: Material Identification Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Pros: Structural Confirmation High_Cost_Low_Sensitivity High_Cost_Low_Sensitivity NMR->High_Cost_Low_Sensitivity Cons: High Cost, Low Sensitivity

Caption: Logical comparison of analytical methods for TOTM analysis.

Alternative Plasticizers to TOTM

While TOTM is a significant improvement over DEHP, the medical device industry continues to explore other alternative plasticizers. Some of these include:

The analytical methods described for TOTM are generally applicable to these alternatives, though specific parameters such as chromatographic conditions and mass spectrometric transitions would need to be optimized for each compound.

References

A Comparative Guide to the Quantification of Trioctyl Trimellitate: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trioctyl trimellitate (TOTM), a common plasticizer, is critical in various applications, from ensuring the safety of medical devices to monitoring its presence in environmental samples. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed, objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.

Executive Summary

Both GC-MS and LC-MS/MS are powerful and effective methods for the quantification of this compound.[1] The choice between the two often depends on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers superior sensitivity and is well-suited for analyzing TOTM in complex liquid matrices without the need for derivatization.[1][2][3] GC-MS, a robust and widely available technique, is effective for volatile and semi-volatile compounds and can provide excellent chromatographic resolution.[4][5]

Quantitative Performance Comparison

The following tables summarize the quantitative performance parameters for the analysis of this compound using GC-MS and LC-MS/MS, based on published experimental data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for this compound

ParameterTypical ValueNotes
Linearity (R²)> 0.999Good linearity is achievable over a defined concentration range. A standard curve can be prepared with concentrations ranging from 0.1 to 5.0 μg/mL.[6]
Limit of Detection (LOD)Low ng rangeDependent on instrumentation and matrix.
Limit of Quantification (LOQ)Low ng rangeDependent on instrumentation and matrix.
PrecisionHighModern GC-MS instruments offer excellent repeatability.
AccuracyHighDependent on proper calibration and sample preparation.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for this compound

ParameterTypical ValueNotes
Linearity (R²)> 0.99Good linearity is generally achievable.
Limit of Detection (LOD)0.5 ng/mL[2][3]High sensitivity is a key advantage of LC-MS/MS.
Limit of Quantification (LOQ)1.0 ng/mL[2][3]Allows for the determination of trace amounts of TOTM.
Precision (R.S.D.)4.72%[2][3]Demonstrates good method repeatability.
Accuracy (Recovery)101.1%[2][3]Indicates minimal matrix effects and good recovery.

Experimental Workflows

The overall analytical workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection. The key differences lie in the sample introduction and separation principles.

Analytical Workflow Comparison cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample Preparation (GC) Sample Preparation (e.g., Dissolution in Hexane) GC Separation Gas Chromatography (Volatility-based Separation) Sample Preparation (GC)->GC Separation Ionization (EI) Electron Ionization (EI) GC Separation->Ionization (EI) Mass Analysis (GC) Mass Spectrometry (m/z Analysis) Ionization (EI)->Mass Analysis (GC) Data Analysis (GC) Data Analysis & Quantification Mass Analysis (GC)->Data Analysis (GC) Sample Preparation (LC) Sample Preparation (e.g., Extraction) LC Separation Liquid Chromatography (Polarity-based Separation) Sample Preparation (LC)->LC Separation Ionization (ESI) Electrospray Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (LC) Tandem Mass Spectrometry (Precursor/Product Ion Analysis) Ionization (ESI)->Mass Analysis (LC) Data Analysis (LC) Data Analysis & Quantification Mass Analysis (LC)->Data Analysis (LC)

Figure 1. A comparison of the general experimental workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be considered as starting points and may require optimization for specific matrices and analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the detection of TOTM in plastics.[6]

1. Sample Preparation:

  • Precisely weigh 1.00 mg of this compound standard and dissolve it in an appropriate volume of n-hexane.

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with n-hexane to obtain a stock solution of 10 μg/mL.

  • Prepare a series of standard working solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 μg/mL) by stepwise dilution of the stock solution with n-hexane.

2. GC-MS Conditions:

  • Chromatographic Column: DB-5MS (15 m x 0.25 mm, 0.1 μm film thickness).[6]

  • Injector Temperature: 290 °C.[6]

  • Carrier Gas: Helium at a flow rate of 1.32 mL/min.[6]

  • Oven Temperature Program: Start at 50-70 °C, hold for 1 min, ramp to 240 °C at 20 °C/min, then ramp to 310-320 °C at 12 °C/min and hold for 18 min.[6]

  • Ion Source: Electron Ionization (EI) at 70 eV.[6]

  • Ion Source Temperature: 240 °C.[6]

  • Interface Temperature: 310 °C.[6]

  • Acquisition Mode: Full scan (50-600 m/z) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

  • Qualitative Ions: m/z 57.10, 193.00, 305.05.[6]

  • Quantitative Ion: m/z 305.05.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the determination of TOTM released from PVC medical devices.[2][3]

1. Sample Preparation:

  • Fill a PVC tube with the intravenous preparation to be tested.

  • Perform extraction by shaking for 1 hour at room temperature.

2. LC-MS/MS Conditions:

  • Chromatographic Column: Inertsil-C8 (50 mm x 2.1 mm, 5 μm).[2][3]

  • Mobile Phase: Isocratic elution with acetonitrile:purified water (90:10, v/v).[2][3]

  • Flow Rate: 0.2 mL/min.[2][3]

  • Ion Source: Turbo Ionspray Ionization (a type of Electrospray Ionization - ESI).[2][3]

  • Polarity: Positive ion mode.[2][3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) would typically be used for quantification, though the specific transitions are not detailed in the provided abstract.

Logical Relationship of Method Selection

The choice between GC-MS and LC-MS/MS for this compound quantification is a multi-faceted decision based on the interplay of sample properties, analytical requirements, and available resources.

Method Selection Logic Analyte Properties Analyte Properties (Volatility, Thermal Stability) Method Choice Method Choice Analyte Properties->Method Choice Sample Matrix Sample Matrix (Complexity, Physical State) Sample Matrix->Method Choice Analytical Requirements Analytical Requirements (Sensitivity, Specificity) Analytical Requirements->Method Choice Available Instrumentation Available Instrumentation & Expertise Available Instrumentation->Method Choice GC-MS GC-MS Method Choice->GC-MS Volatile/Semi-Volatile Less Complex Matrix LC-MS/MS LC-MS/MS Method Choice->LC-MS/MS Low Volatility/Thermally Labile Complex Matrix High Sensitivity Needed

Figure 2. Key factors influencing the selection between GC-MS and LC-MS/MS.

Conclusion

For the analysis of this compound, both GC-MS and LC-MS/MS stand as viable and robust analytical techniques. LC-MS/MS demonstrates superior sensitivity, making it the preferred method for applications requiring low detection limits, such as monitoring the leaching of TOTM from medical devices into pharmaceutical solutions.[2][3] GC-MS is a reliable and widely accessible alternative, particularly suitable for less complex matrices and when the high sensitivity of LC-MS/MS is not a prerequisite.[6] The ultimate decision should be guided by a thorough evaluation of the specific analytical goals, the nature of the samples, and the instrumentation and expertise at hand.

References

A Comparative Guide: Long-Term Aging of PVC Plasticized with Trioctyl Trimellitate versus Traditional Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of plasticizers for Polyvinyl Chloride (PVC) formulations is a critical consideration in the development of long-lasting and safe products, particularly in the demanding environments of medical devices and pharmaceutical applications. This guide provides a comprehensive comparison of the long-term aging performance of PVC plasticized with trioctyl trimellitate (TOTM) against PVC plasticized with traditional phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP).

This analysis, supported by experimental data, demonstrates that TOTM offers significant advantages in terms of lower migration and comparable thermal stability. While direct long-term comparative data on mechanical properties is limited, the inherent low volatility and migratory resistance of TOTM suggest a superior retention of mechanical integrity over the product lifecycle. This guide details the experimental protocols for key performance assessments and visualizes the toxicological signaling pathways associated with these plasticizers.

Data Presentation: Performance Under Aging

Plasticizer Migration

A primary concern during the aging of plasticized PVC is the migration of the plasticizer to the surface, which can lead to a loss of mechanical properties and potential contamination of surrounding media. Studies consistently show that TOTM exhibits significantly lower migration rates compared to traditional phthalates like DEHP.

PlasticizerMigration Rate ComparisonTest ConditionsSource
This compound (TOTM) Distinctly lower (by a factor of approx. 350)Perfusion in a heart-lung machine with blood[1]
Di(2-ethylhexyl) phthalate (DEHP) High migration ratePerfusion in a heart-lung machine with blood[1]
This compound (TOTM) More than 20 times less than DEHPImmersion in ethanol/water (50/50 v/v) at 40°C for 10 days
Di(2-ethylhexyl) phthalate (DEHP) Highest migration abilityImmersion in ethanol/water (50/50 v/v) at 40°C for 10 days
Thermal Stability

The thermal stability of a plasticized PVC formulation is crucial for its processing and long-term performance, especially in applications involving heat. Thermogravimetric analysis (TGA) has been employed to compare the thermal degradation behavior of PVC plasticized with TOTM and traditional phthalates.

PlasticizerOnset of Degradation (Tonset)Peak Degradation Temperature (Tpeak)Key Findings
This compound (TOTM) Comparable to DEHPComparable to DEHPNo significant difference in thermal degradation kinetics observed between TOTM and DEHP plasticized PVC.
Di(2-ethylhexyl) phthalate (DEHP) Comparable to TOTMComparable to TOTMBoth plasticizers exhibit similar thermal stability profiles in PVC formulations under TGA.
Mechanical Properties After Aging

The retention of mechanical properties, such as tensile strength and elongation at break, is a critical indicator of the long-term performance of plasticized PVC. While a direct long-term comparative aging study with tabulated data was not identified in the literature, the lower migration of TOTM strongly suggests a better retention of these properties over time. Loss of plasticizer leads to embrittlement, resulting in decreased elongation and potentially increased tensile strength in the short term, followed by a decline as the material degrades.

PropertyPVC with this compound (TOTM) (Expected)PVC with Traditional Phthalates (e.g., DEHP) (Observed)
Tensile Strength Expected to remain more stable over time due to lower plasticizer loss.Initial increase followed by a decrease as degradation progresses.
Elongation at Break Expected to show a slower rate of decrease, maintaining flexibility for longer.Significant decrease over time, leading to embrittlement[2].

Experimental Protocols

Accelerated Aging
  • Thermal Aging: PVC samples are subjected to elevated temperatures (e.g., 70°C, 100°C) in a circulating air oven for extended periods (e.g., 7, 14, 28 days or longer) to simulate long-term heat exposure.

  • UV Aging: Samples are exposed to ultraviolet radiation in a weathering chamber to simulate the effects of sunlight. The exposure cycle, including temperature and humidity, is controlled according to standards like ASTM G154.

Plasticizer Migration Testing
  • Sample Preparation: PVC samples of known surface area and weight are prepared.

  • Immersion: The samples are immersed in a simulant solution relevant to the application (e.g., ethanol/water for fatty food contact, n-hexane for oily substances, or specific drug formulations).

  • Incubation: The immersion is carried out at a controlled temperature (e.g., 40°C, 60°C) for a specified duration (e.g., 24 hours, 10 days).

  • Analysis: The simulant is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of migrated plasticizer[3].

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break: These properties are measured using a universal testing machine according to ASTM D638 for rigid and semi-rigid plastics or ASTM D412 for vulcanized rubber and thermoplastic elastomers[4][5][6][7][8][9][10]. Dumbbell-shaped specimens are pulled at a constant rate of speed until they fracture.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): A small sample of the plasticized PVC is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is continuously monitored as a function of temperature, providing information on the onset and rate of thermal degradation[11][12][13][14].

Mandatory Visualization

Experimental Workflow for Comparative Aging Study

G Experimental Workflow: Comparative Aging of Plasticized PVC cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Performance Testing cluster_results Data Analysis & Comparison prep_pvc_totm PVC + TOTM Compounding molding Molding of Test Specimens prep_pvc_totm->molding prep_pvc_phthalate PVC + Phthalate Compounding prep_pvc_phthalate->molding thermal_aging Thermal Aging molding->thermal_aging uv_aging UV Aging molding->uv_aging thermal Thermal Analysis (TGA) molding->thermal Initial Properties migration Migration Analysis (LC-MS/GC-MS) thermal_aging->migration mechanical Mechanical Testing (ASTM D638/D412) thermal_aging->mechanical uv_aging->migration uv_aging->mechanical comparison Comparison of TOTM vs. Phthalate Performance migration->comparison mechanical->comparison thermal->comparison G DEHP Toxicological Signaling Pathways cluster_pi3k PI3K/Akt/FoxO1 Pathway cluster_notch Notch Signaling Pathway cluster_outcomes Cellular Outcomes DEHP DEHP Exposure PI3K PI3K DEHP->PI3K Inhibition Notch_receptor Notch Receptor DEHP->Notch_receptor Activation Akt Akt PI3K->Akt FoxO1 FoxO1 Akt->FoxO1 gene_transcription gene_transcription FoxO1->gene_transcription Inhibition of Gene Transcription glucose_homeostasis Disrupted Glucose Homeostasis gene_transcription->glucose_homeostasis apoptosis Neuronal Apoptosis gene_transcription->apoptosis Notch_ICD Notch Intracellular Domain (NICD) Notch_receptor->Notch_ICD Cleavage CSL CSL Transcription Factor Notch_ICD->CSL Translocation to Nucleus & Binding target_genes target_genes CSL->target_genes Activation of Target Genes lipid_accumulation Hepatic Lipid Accumulation target_genes->lipid_accumulation testicular_toxicity Testicular Toxicity target_genes->testicular_toxicity G TOTM Toxicological Signaling Pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_outcome Organ-level Outcome TOTM TOTM Exposure CYP450 Cytochrome P450 Enzymes TOTM->CYP450 Metabolism metabolites Metabolites CYP450->metabolites cell_cycle Altered Cell Cycle metabolites->cell_cycle metabolic_process Affected Metabolic Processes metabolites->metabolic_process oxidative_activity Changed Oxidative Activity metabolites->oxidative_activity hepatotoxicity Potential Hepatotoxicity cell_cycle->hepatotoxicity metabolic_process->hepatotoxicity oxidative_activity->hepatotoxicity

References

A Comparative Guide to the Biocompatibility of Trioctyl Trimellitate for Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trioctyl Trimellitate with Alternative Plasticizers Supported by Experimental Data.

The selection of appropriate materials is a critical aspect of designing and developing safe and effective medical implants. Plasticizers, essential for imparting flexibility to polymers like polyvinyl chloride (PVC), are a key component of many medical devices. For decades, di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the industry standard. However, concerns over its potential health risks have driven the search for safer alternatives.[1][2] This guide provides a comprehensive biocompatibility assessment of this compound (TOTM), a prominent alternative, and compares its performance with DEHP and other substitutes, namely diisononyl phthalate (DINP) and acetyl tributyl citrate (B86180) (ATBC).

Executive Summary

Overall, the available data suggests that this compound (TOTM) exhibits a more favorable biocompatibility profile compared to di(2-ethylhexyl) phthalate (DEHP), positioning it as a viable alternative for medical implants. Studies consistently indicate that TOTM has lower cytotoxicity and a reduced tendency to leach from materials.[3][4] While comprehensive, directly comparative quantitative data for all endpoints across all plasticizers is not always available, the general trend points towards the superior safety of non-phthalate plasticizers like TOTM and acetyl tributyl citrate (ATBC).

In Vitro Biocompatibility Assessment

Cytotoxicity

Cytotoxicity assays are fundamental in the initial screening of a material's biocompatibility, evaluating its potential to cause cell death or inhibit cell growth.

Comparative Cytotoxicity Data

PlasticizerAssay TypeCell LineEndpointResultReference
TOTM Not SpecifiedHL-60Acute Toxicity~10-fold weaker than DEHP[4]
LDH ReleaseRat HepatocytesCell ViabilityLess cytotoxic than MEHP (DEHP metabolite)[5]
DEHP MTTBALB/c 3T3IC50~17 µg/mL[6]
Not SpecifiedHL-60Acute Toxicity-[4]
LDH ReleaseRat HepatocytesCell ViabilityMetabolite (MEHP) is highly cytotoxic[5]
DINP MTT, LDH ReleaseCHO-K1Cell ViabilitySignificant decrease at 100 µg/mL[2]
Not SpecifiedL929CytotoxicityMetabolites showed some cytotoxicity at 0.1 mg/mL[7]
ATBC Not SpecifiedNot SpecifiedGeneral ToxicityRecognized for low toxicity and excellent biocompatibility[8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that TOTM is significantly less cytotoxic than DEHP.[4] One study on isolated rat hepatocytes found that the acute toxicity was mainly due to the primary metabolite of DEHP, monoethylhexyl phthalate (MEHP), while TOTM showed a better profile.[5] For DINP, studies have shown cytotoxic effects at higher concentrations.[2] ATBC is generally regarded as having low toxicity and good biocompatibility.[8]

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood and its components. A key aspect of this is the assessment of hemolysis, the rupture or destruction of red blood cells.

Comparative Hemolysis Data

PlasticizerTest MethodResultReference
TOTM Not SpecifiedGenerally considered hemocompatible.[9]
DEHP In vivo (blood bags)Stabilizes red blood cells, reducing hemolysis during storage.[10]
DINP Not SpecifiedData not readily available in a comparative context.
ATBC Not SpecifiedConsidered to have good hemocompatibility.[9]

While DEHP has been shown to have a stabilizing effect on red blood cells, which can be beneficial for blood storage, concerns about its toxicity remain.[10] Alternatives like TOTM and ATBC are generally considered to be hemocompatible.[9]

Genotoxicity

Genotoxicity assays are performed to detect potential damage to the genetic material within a cell.

Comparative Genotoxicity Data

PlasticizerTest MethodResultReference
TOTM Ames Test, Chromosome AberrationGenerally considered non-genotoxic.[3][8]
DEHP Various in vitro and in vivo assaysSome studies suggest potential genotoxic effects and it is classified as a rodent carcinogen.[11][12]
DINP Ames Test, Comet Assay, Micronucleus TestSome in vitro and in vivo studies have shown genotoxic effects.[2][13]
ATBC Not SpecifiedGenerally considered non-genotoxic.[14]

The evidence suggests that TOTM and ATBC are not genotoxic.[3][8][14] In contrast, DEHP has a more complex profile with some studies indicating genotoxic potential.[11][12] Similarly, some studies have reported genotoxic effects for DINP.[2][13]

In Vivo Biocompatibility Assessment

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating its effects within a living organism.

Summary of In Vivo Findings

  • TOTM : In vivo studies in rats have shown that TOTM induces only mild and reversible histological changes in the liver compared to the more severe and irreversible changes caused by DEHP at similar doses.[1] Another study in mice recovering from cardiac surgery found that males treated with TOTM had greater cardiac dilation and reduced cardiac function compared to those treated with a vehicle, though the effects were less pronounced than with DEHP.[15]

  • DEHP : A wide body of in vivo research links DEHP and its metabolites to a range of adverse effects, including reproductive and developmental toxicity, particularly in males.[16][17] It has been shown to impact the liver, kidneys, and heart in animal models.[6]

  • DINP : In vivo studies in rats and mice have demonstrated that DINP can induce hepatic effects, including increased liver weight and peroxisomal proliferation, at high doses.[18] Some studies have also indicated potential reproductive toxicity.[16]

  • ATBC : ATBC is generally considered to have a good in vivo safety profile. However, some recent studies suggest that exposure to ATBC could be associated with adverse effects such as obesogenic and fatty liver-inducing effects in mice and potential intestinal toxicity.[19][20]

Experimental Protocols

To ensure the reproducibility and standardization of biocompatibility testing, detailed and validated protocols are essential.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_exposure Material Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_extract Add material extracts (and controls) to wells incubation1->add_extract incubation2 Incubate for a defined period (e.g., 24h, 48h, 72h) add_extract->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) relative to control read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Hemocompatibility Assay: ASTM F756 Hemolysis Protocol

This protocol is used to evaluate the hemolytic properties of materials that will come into contact with blood. It can be performed using either direct contact with the material or with an extract of the material.

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow Hemolysis Assay Workflow (ASTM F756) cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_material Prepare material sample/extract incubate Incubate material/extract with blood at 37°C prep_material->incubate prep_blood Prepare diluted blood solution prep_blood->incubate centrifuge Centrifuge to separate plasma incubate->centrifuge measure_hb Measure free hemoglobin in plasma via spectrophotometry centrifuge->measure_hb calculate_hemolysis Calculate % hemolysis relative to positive and negative controls measure_hb->calculate_hemolysis

Caption: Workflow for assessing hemolysis according to ASTM F756.

Tiered Biocompatibility Assessment

The evaluation of a medical implant's biocompatibility follows a logical, tiered approach, starting with fundamental in vitro tests and progressing to more complex in vivo models. This ensures a thorough and systematic evaluation of safety.

Logical Flow of Biocompatibility Assessment

Biocompatibility_Assessment_Flow Tiered Biocompatibility Assessment cluster_in_vitro In Vitro Testing (Initial Screening) cluster_in_vivo In Vivo Testing (Preclinical) cluster_clinical Clinical Evaluation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) sensitization Sensitization cytotoxicity->sensitization hemocompatibility Hemocompatibility Assays (e.g., Hemolysis) irritation Irritation hemocompatibility->irritation genotoxicity Genotoxicity Assays (e.g., Ames Test) systemic_toxicity Systemic Toxicity (Acute to Chronic) genotoxicity->systemic_toxicity implantation Implantation Effects (Local Tissue Response) sensitization->implantation irritation->implantation human_trials Human Clinical Trials systemic_toxicity->human_trials implantation->human_trials

Caption: A tiered approach to biocompatibility assessment.

Conclusion

The selection of a plasticizer for medical implants requires a careful evaluation of its biocompatibility profile. The evidence presented in this guide indicates that this compound (TOTM) and acetyl tributyl citrate (ATBC) offer a safer alternative to the traditionally used di(2-ethylhexyl) phthalate (DEHP). They generally exhibit lower cytotoxicity, a lack of genotoxic potential, and a more favorable in vivo response. While more direct, quantitative comparative studies would be beneficial to further solidify these findings, the current body of research provides a strong rationale for considering TOTM and other non-phthalate alternatives in the development of new and improved medical implants to enhance patient safety.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of Trioctyl trimellitate (TOTM), a common plasticizer. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific product in use. General handling precautions include:

  • Ventilation: Work in a well-ventilated area to avoid inhaling mists or vapors.[1]

  • Personal Protective Equipment (PPE): Wear suitable chemical-resistant gloves (e.g., nitrile or chloroprene (B89495) rubber), safety glasses with side shields, and a lab coat or overalls to prevent skin and eye contact.[1][2]

  • Ignition Sources: Keep TOTM away from heat and open flames as it is a combustible liquid.[1]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to adhere to all local, regional, and national regulations.[1] Engaging a licensed professional waste disposal service is the recommended method for surplus and non-recyclable solutions.[2]

Step 1: Containment of Spills

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Eliminate Ignition Sources: Immediately remove all potential sources of ignition from the area.[1]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[3][5]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][6][7] Do not use water jets to clean up spills, as this can spread the contamination.[1]

Step 2: Disposal of Unused or Waste TOTM

  • Do Not Pour Down the Drain: this compound should not be disposed of in sinks or drains, as this can lead to environmental pollution.[3][6] It has low water solubility and is not readily biodegradable.[2][8]

  • Licensed Disposal Contractor: Arrange for a licensed waste disposal company to collect and manage the disposal of the chemical waste.[2][5] The waste should be handled in accordance with all applicable regulations.

  • Container Disposal: Dispose of contaminated packaging as you would the unused product.[1][2] Do not reuse empty containers as they may retain product residue.[3]

Quantitative Ecotoxicity Data

The following table summarizes key quantitative data regarding the environmental impact of this compound. This information underscores the importance of proper disposal to prevent harm to aquatic ecosystems.

ParameterSpeciesValueExposure TimeReference
Acute Toxicity (Oral) Rat (LD50)> 3200 mg/kg - > 60000 mg/kgN/A[4][9]
Acute Toxicity (Dermal) Rabbit (LD50)> 2 mL/kg - > 1980 mg/kgN/A[1][9]
Acute Toxicity (Inhalation) Rat (LC50)> 2,600 mg/m³4 hours[1]
Aquatic Toxicity (Fish) Oryzias latipes (LC50)> 100 mg/L96 hours[1][9]
Aquatic Toxicity (Crustacea) Daphnia magna (EC50)> 1 mg/L - > 180 mg/L48 hours[1][9]
Aquatic Toxicity (Algae) Algae/aquatic plants (EC50)> 100 mg/L72 hours[1]
Biodegradability Aerobic46.8% - Not readily biodegradable28 days[2][8]

Logical Workflow for TOTM Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TrioctylTrimellitateDisposal cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Disposal start This compound Waste Generated assess_spill Is it a spill? start->assess_spill contain_spill 1. Eliminate Ignition Sources 2. Ventilate Area 3. Absorb with Inert Material assess_spill->contain_spill Yes package_waste Package in Approved, Labeled Waste Container assess_spill->package_waste No collect_spill Collect in Labeled Container contain_spill->collect_spill licensed_contractor Arrange for Licensed Waste Disposal Contractor collect_spill->licensed_contractor no_drain Do NOT Pour Down Drain package_waste->no_drain package_waste->licensed_contractor documentation Complete Waste Manifest/Documentation licensed_contractor->documentation end Disposal Complete documentation->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.